tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHHWCMBAMTJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464717 | |
| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72287-76-4 | |
| Record name | 1,1-Dimethylethyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72287-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a key building block in modern organic and medicinal chemistry. With the CAS Number 72287-76-4, this N-Boc protected glycine dimethylamide derivative offers a strategic advantage in the synthesis of complex molecules, particularly in the realm of peptide chemistry and drug discovery. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, explores its critical applications with a focus on pharmaceutical development, and outlines essential safety and handling procedures. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding for researchers and drug development professionals.
Introduction and Significance
This compound, also known as N-Boc-glycine dimethylamide, is a bifunctional organic molecule that combines the stability of a tert-butoxycarbonyl (Boc) protecting group with the reactivity of a secondary amine precursor. The Boc group is renowned in organic synthesis for its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions. This allows for the strategic unmasking of the amine functionality at a desired point in a multi-step synthesis.
The dimethylamide moiety provides a stable, polar terminus that can influence the solubility and conformational properties of the parent molecule. In the context of medicinal chemistry, the carbamate and amide functionalities are recognized as important structural motifs in many approved therapeutic agents due to their chemical stability and ability to participate in hydrogen bonding interactions with biological targets. The controlled introduction of a protected glycine unit is a common strategy in the design of peptidomimetics and other bioactive compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 72287-76-4 | |
| Molecular Formula | C₉H₁₈N₂O₃ | |
| Molecular Weight | 202.25 g/mol | |
| Appearance | Solid | |
| Purity | ≥95.0% | |
| InChI Key | PIHHWCMBAMTJAK-UHFFFAOYSA-N |
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the coupling of N-Boc-glycine with dimethylamine. This reaction exemplifies a standard amide bond formation, a cornerstone of organic synthesis. The following protocol is a robust and reproducible method for the preparation of this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
N-Boc-glycine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Dimethylamine solution (2.0 M in THF) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Activation: Add HOBt (1.2 eq) and triethylamine (2.0 eq) to the solution and stir at room temperature for 10 minutes. Cool the reaction mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture over 5 minutes. Allow the reaction to stir at 0 °C for 30 minutes.
-
Amine Addition: Slowly add the dimethylamine solution (1.5 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mechanistic Rationale
The use of EDC and HOBt is a classic and effective strategy for amide bond formation. EDC, a water-soluble carbodiimide, activates the carboxylic acid of N-Boc-glycine to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester. This HOBt-ester is less prone to racemization and readily undergoes nucleophilic attack by dimethylamine to form the desired amide bond, regenerating HOBt in the process. Triethylamine is added as a base to neutralize the hydrochloride salt of EDC and any acidic byproducts.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis and Peptidomimetics
As a protected glycine derivative, this compound is a fundamental component in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for its incorporation into a growing peptide chain, with the dimethylamide serving as a stable C-terminal cap or as an internal modification to influence the peptide's conformation and biological activity.
A Key Intermediate in Pharmaceutical Synthesis
This carbamate serves as a crucial intermediate in the synthesis of complex, biologically active molecules. A notable example is its role as a precursor to key intermediates in the synthesis of targeted cancer therapies. For instance, a structurally similar and more complex derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a vital intermediate in the synthesis of Osimertinib (AZD9291).[1][2] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] The synthesis of this intermediate highlights the importance of the Boc-protected aminoethyl dimethylamino moiety in constructing the final drug molecule.[1]
Logical Relationship in Drug Synthesis
Caption: Logical flow from the carbamate building block to a final drug product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar carbamate and amide compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn.
-
Respiratory Protection: If handling large quantities or if dust/vapors are generated, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
Conclusion
This compound is a versatile and valuable building block for organic and medicinal chemists. Its strategic combination of a stable protecting group and a functional amide moiety provides a powerful tool for the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients. This guide has provided an in-depth overview of its properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers in their scientific endeavors.
References
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PubChem. This compound. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
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ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate molecular weight
An In-Depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
This compound, also known as Boc-glycine-N,N-dimethylamide, is a pivotal building block in modern medicinal chemistry and peptide synthesis. Its structure combines a tert-butoxycarbonyl (Boc) protected amine with a dimethylated C-terminal amide of a glycine residue. This unique combination of protecting groups imparts specific chemical properties that are highly advantageous for the controlled, stepwise synthesis of complex peptides and small molecule drug candidates. The Boc group provides robust protection under basic and nucleophilic conditions while allowing for facile deprotection under acidic conditions, a cornerstone of many synthetic strategies.[1][2] The N,N-dimethylamide moiety at the C-terminus offers increased resistance to enzymatic degradation and enhanced solubility, properties that are often desirable in drug candidates.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, characterization, and strategic applications of this versatile compound. As a Senior Application Scientist, the following sections are designed not just to present protocols, but to offer insights into the causality behind the experimental choices, ensuring a deeper understanding of the molecule's utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These data are essential for its proper handling, storage, and use in quantitative experimental setups.
| Property | Value | Source(s) |
| Molecular Weight | 202.25 g/mol | [3] |
| Molecular Formula | C₉H₁₈N₂O₃ | [4] |
| CAS Number | 72287-76-4 | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [3] |
| IUPAC Name | tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | [5] |
Synthesis of this compound
The synthesis of the title compound is most efficiently achieved through the coupling of N-Boc-glycine with dimethylamine. This reaction is a standard procedure in peptide chemistry, utilizing a coupling agent to facilitate the formation of the amide bond.
Synthetic Workflow
The following diagram illustrates the straightforward synthetic pathway from commercially available starting materials.
Caption: Synthetic route to the target compound.
Detailed Synthetic Protocol
This protocol describes a reliable method for the synthesis of this compound. The choice of HATU as the coupling agent is based on its high efficiency and low rate of racemization, although other carbodiimide or phosphonium-based reagents can also be employed.
Materials:
-
N-Boc-glycine
-
Dimethylamine (2.0 M solution in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid. The formation of the activated ester is crucial for efficient coupling.
-
Amine Addition: Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Boc-glycine is fully consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting materials and the coupling byproducts.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a white solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for this purpose.
Analytical Workflow
Caption: Relationship between structure and application.
-
Role as a Protected Amino Acid Derivative: In peptide synthesis, building a peptide chain requires the selective protection and deprotection of the amino and carboxyl groups of the constituent amino acids. [1]The Boc group on the nitrogen of the glycine backbone serves this purpose excellently, preventing unwanted polymerization while the C-terminal dimethylamide cap prevents it from reacting further. This allows for the controlled elongation of a peptide chain from the N-terminus of another amino acid.
-
Use in Peptide Synthesis: This compound is particularly useful for introducing a glycine residue at the C-terminus of a peptide, where the final amide is required to be a dimethylamide. This modification is often made to mimic a peptide bond or to block the C-terminus from degradation by carboxypeptidases. The increased solubility imparted by the dimethylamide can also be beneficial for longer, more hydrophobic peptide sequences.
-
Significance in Medicinal Chemistry: Beyond peptides, this molecule serves as a versatile building block for small molecule synthesis. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be further functionalized through reactions like acylation, alkylation, or reductive amination. [6]The entire molecule can be used as a "glycine-dimethylamide" fragment in fragment-based drug discovery campaigns. Glycinamide derivatives have been explored as components of various therapeutic agents, including DPP-4 inhibitors. [7]
Safety and Handling
While specific toxicity data for this compound is not extensively documented, data from structurally related carbamates suggest that it should be handled with care. [3]
-
General Precautions: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. [4]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry place.
Conclusion
This compound is a well-defined and highly useful chemical entity for researchers in the pharmaceutical sciences. Its straightforward synthesis, combined with its unique protecting group configuration, makes it an ideal building block for creating novel peptides and small molecules. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is essential for its effective application in the pursuit of new therapeutic agents.
References
-
PubChem. This compound. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
Pharmaffiliates. tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. [Link]
-
PubChem. tert-butyl N-(2-oxoethyl)carbamate. [Link]
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PubChem. 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate. [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Google Patents. Synthesis method of tert-butyl 2-(methylamino)
-
Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
-
PubChem. This compound. [Link]
-
Spectrabase. (S)-tert-Butyl (1-methyl-3-(2-(methylamino)-2-oxoethyl)-2-oxoindolin-3-yl)carbamate. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
Springer Nature Experiments. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
MDPI. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. [Link]
-
PubMed. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. [Link]
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- 7. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate chemical properties
An In-Depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and professionals in drug development. Also known as Boc-glycine-N,N-dimethylamide, this compound is a derivative of the amino acid glycine, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine and a stable N,N-dimethylamide at the C-terminus. This unique combination of functional groups makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and as an intermediate in the synthesis of complex pharmaceutical agents. This document details its chemical and physical properties, provides a robust protocol for its synthesis and purification, outlines its spectral characteristics for structural confirmation, and explores its primary applications, with a focus on the causal reasoning behind its utility in modern organic and medicinal chemistry.
Chemical Identity and Physicochemical Properties
The structural identity and core properties of this compound are fundamental to its application. The molecule's structure consists of a glycine backbone where the nitrogen is protected by a Boc group and the carboxyl group is converted into an N,N-dimethylamide.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | [1] |
| Synonyms | Boc-Gly-N,N-dimethylamide | N/A |
| CAS Number | 72287-76-4 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1][3] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| Appearance | Solid | [2] |
| InChI Key | PIHHWCMBAMTJAK-UHFFFAOYSA-N |[2] |
Synthesis and Purification
Synthetic Rationale
The synthesis of this compound is a classic example of peptide coupling chemistry. The core transformation is the formation of an amide bond between the carboxylic acid of N-Boc-glycine and the secondary amine, dimethylamine.
Causality in Reagent Selection:
-
Starting Materials: N-Boc-glycine is chosen for its pre-installed, acid-labile α-amine protection, which is orthogonal to many other protecting groups and stable to the basic or neutral conditions of the coupling reaction.[4][5] Dimethylamine hydrochloride is a common, stable source of dimethylamine.
-
Coupling Reagent: A carbodiimide-based reagent like N,N'-dicyclohexylcarbodiimide (DCC) is employed to activate the carboxylic acid of Boc-glycine, forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by dimethylamine.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is essential. Its primary role is to deprotonate the dimethylamine hydrochloride salt, liberating the free dimethylamine required for the nucleophilic attack. It also neutralizes the acidic byproducts generated during the reaction, maintaining a favorable pH.[6]
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. Its inert nature and ability to dissolve both polar and nonpolar reagents make it ideal.[6]
Detailed Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-glycine (10.0 g, 57.1 mmol) and dimethylamine hydrochloride (5.1 g, 62.8 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension at room temperature.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (17.5 mL, 125.6 mmol) dropwise over 10 minutes. Stir for an additional 20 minutes at 0 °C.
-
Coupling Agent Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (12.9 g, 62.8 mmol) in 40 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting Boc-glycine.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford the pure product.
Synthesis Workflow Diagram
The diagram below outlines the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectral Analysis
While specific experimental spectra for this compound are not widely published, its structure can be confidently confirmed using standard spectroscopic techniques. The following data are expected values derived from the analysis of its structural motifs and comparison with closely related analogs.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule. Due to restricted rotation around the C-N amide bond, separate signals for the two N-methyl groups are anticipated.
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~5.3 | br s | 1H | NH -Boc | Carbamate proton, typically broad. |
| ~3.9 | d | 2H | CH₂ | Methylene protons adjacent to the amide and carbamate nitrogen. |
| ~3.0 | s | 3H | N-CH₃ | One of the two N,N-dimethyl protons. |
| ~2.9 | s | 3H | N-CH₃ | The second N,N-dimethyl proton (rotamer). |
| 1.45 | s | 9H | C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group. |
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~170.5 | C =O (Amide) | Amide carbonyl carbon. |
| ~156.0 | C =O (Carbamate) | Carbamate carbonyl carbon. |
| ~80.0 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~44.0 | C H₂ | Alpha-carbon of the glycine backbone. |
| ~37.0 | N-C H₃ | One of the two N,N-dimethyl carbons. |
| ~35.5 | N-C H₃ | The second N,N-dimethyl carbon (rotamer). |
| ~28.3 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3300 | Medium, Sharp | N-H Stretch (Carbamate) |
| 2975-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1700 | Strong | C=O Stretch (Carbamate Carbonyl) |
| ~1650 | Strong | C=O Stretch (Amide I Band) |
| ~1520 | Medium | N-H Bend (Amide II Band) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Table 5: Mass Spectrometry Data
| Technique | Expected m/z | Ion |
|---|---|---|
| Electrospray (ESI+) | 203.14 | [M+H]⁺ |
| Electrospray (ESI+) | 225.12 | [M+Na]⁺ |
Applications in Organic Synthesis and Drug Development
Utility as a Protected Amino Acid Building Block
The utility of this molecule is derived directly from its structure. It serves as a glycine synthon with two key modifications that dictate its application:
-
N-Terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic environments.[5] Its key feature is its lability under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), which cleanly cleaves it to reveal the primary amine.[4] This acid-lability is the cornerstone of the Boc-SPPS strategy.[4]
-
C-Terminal N,N-Dimethylamide: Unlike a free carboxylic acid or a simple ester, the N,N-dimethylamide is highly stable and generally unreactive. This modification is critical for several reasons:
-
Prevents C-terminal Reactivity: It blocks the carboxyl group from participating in undesired side reactions.
-
Increases Metabolic Stability: Amides are often more resistant to enzymatic hydrolysis by proteases and esterases compared to esters, a desirable trait in drug design.
-
Modulates Physicochemical Properties: The dimethylamide can improve solubility and alter the hydrogen bonding capacity of a molecule, influencing its pharmacokinetic profile.
-
Acts as a C-Terminal Cap: In peptide synthesis, it provides a neutral, stable terminus for a peptide chain.
-
Role in Peptide Synthesis
This compound is an ideal candidate for introducing a C-terminal glycinamide moiety into a peptide. The workflow below illustrates its role in a synthetic strategy.
Caption: Use of the title compound as a C-terminal precursor in dipeptide synthesis.
Use in Medicinal Chemistry
Beyond standard peptide synthesis, this compound serves as a versatile intermediate for constructing more complex, biologically active molecules. It has been identified as an important intermediate in the synthesis of compounds like Omisertinib (AZD9291), a third-generation EGFR inhibitor used in cancer therapy.[8] In this context, the Boc-protected amine allows for selective functionalization at other parts of a molecule before being deprotected to participate in a final key bond-forming step.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] Keep away from strong acids and oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]
-
Inhalation: Move to fresh air.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound is more than a simple chemical; it is a precisely designed tool for advanced chemical synthesis. Its combination of an acid-labile Boc protecting group and a stable dimethylamide terminus provides chemists with a reliable building block for constructing peptides and complex organic molecules with high fidelity. A thorough understanding of its properties, synthesis, and spectral characteristics, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the fields of peptide chemistry and pharmaceutical discovery.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-(2-oxoethyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]
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Chem-Impex. (n.d.). Boc-glycine N,O-dimethylhydroxamide. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of Products. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate. Retrieved from [Link]
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NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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PubMed. (n.d.). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. Retrieved from [Link]
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An In-Depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a versatile N-Boc protected amino acid derivative. The document delves into its molecular structure, elucidates a robust and reproducible synthetic pathway, provides a thorough analytical characterization, and explores its strategic applications in modern drug discovery and peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this valuable synthetic building block.
Introduction: The Strategic Importance of N-Boc Protected Amino Acid Amides
In the landscape of medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount for achieving desired molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, offering robust protection of amine functionalities under a wide range of synthetic conditions, while being readily cleavable under mild acidic treatment.[1] this compound, also known as Boc-Gly-N,N-dimethylamide, represents a key embodiment of this principle. It is a derivative of glycine, the simplest proteinogenic amino acid, where the carboxylic acid has been converted to a stable N,N-dimethylamide, and the alpha-amino group is protected by a Boc moiety.
This dual functionality makes it an invaluable intermediate. The N,N-dimethylamide group is generally stable and non-reactive, serving as a bioisostere for other functional groups or as a terminal cap in peptide sequences. The Boc-protected amine, conversely, is a latent nucleophile, ready to be unveiled for subsequent coupling reactions. This guide will explore the synthesis and analytical validation of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
This compound is a molecule designed for synthetic utility, with each component contributing to its overall function.
-
tert-Butoxycarbonyl (Boc) Group: This bulky protecting group sterically hinders the nitrogen atom, preventing its participation in unwanted side reactions. Its acid lability is a key feature for controlled deprotection.
-
Glycine Backbone: The flexible ethylene linker provides a simple and non-chiral scaffold.
-
N,N-Dimethylamide: This tertiary amide is resistant to hydrolysis and serves as a polar, hydrogen bond-accepting moiety.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 72287-76-4 | [2] |
| Molecular Formula | C₉H₁₈N₂O₃ | [3] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95.0% | [2] |
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the amide coupling of N-Boc-glycine with dimethylamine. This reaction is a classic example of peptide bond formation, where a carboxylic acid is activated to react with an amine.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust procedure for the synthesis, based on standard peptide coupling methodologies.
Materials:
-
N-Boc-glycine
-
Dimethylamine (2M solution in THF or as gas)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-glycine (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 15-20 minutes. The formation of the activated ester is crucial for efficient coupling.
-
Coupling: Slowly add dimethylamine (1.2 eq, 2M solution in THF) to the reaction mixture, maintaining the temperature at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes the risk of racemization, although for the achiral glycine, this is not a concern. It rapidly forms a highly reactive activated ester with the carboxylic acid of N-Boc-glycine.
-
DIPEA as a Base: A non-nucleophilic base like DIPEA is used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation, driving the reaction to completion without competing in the nucleophilic attack.
-
Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated ester intermediate, which would lead to the regeneration of the starting carboxylic acid and lower yields.
-
Aqueous Workup: The washing steps with NaHCO₃ are essential to remove any unreacted N-Boc-glycine and acidic byproducts.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on established spectral information for structurally analogous compounds and predicted values.[4][5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 | Broad singlet | 1H | -NH- |
| ~ 3.9 | Doublet | 2H | -CH₂- |
| ~ 3.0 | Singlet | 3H | -N(CH₃)₂ |
| ~ 2.9 | Singlet | 3H | -N(CH₃)₂ |
| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (amide) |
| ~ 156 | C=O (carbamate) |
| ~ 80 | -C(CH₃)₃ |
| ~ 45 | -CH₂- |
| ~ 37 | -N(CH₃)₂ |
| ~ 36 | -N(CH₃)₂ |
| ~ 28 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted Key IR Absorptions (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch (carbamate) |
| ~ 2970 | C-H stretch (aliphatic) |
| ~ 1700 | C=O stretch (carbamate) |
| ~ 1640 | C=O stretch (amide) |
| ~ 1520 | N-H bend (carbamate) |
| ~ 1160 | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum (ESI+):
| m/z | Assignment |
| 203.14 | [M+H]⁺ |
| 225.12 | [M+Na]⁺ |
| 147.09 | [M - C₄H₈ + H]⁺ |
| 103.08 | [M - Boc + H]⁺ |
Applications in Research and Drug Development
This compound is a versatile building block with significant applications in medicinal chemistry.
Role as a Glycine Mimetic and Linker
The Boc-protected amine allows for its incorporation into larger molecules through standard peptide coupling protocols. After deprotection with an acid like trifluoroacetic acid (TFA), the newly freed primary amine can undergo further functionalization. This makes the molecule an excellent choice for:
-
Introducing a Glycine-like Moiety: It can be used to extend a peptide chain or to introduce a flexible glycine unit into a non-peptidic scaffold.
-
Linker Chemistry: The molecule can act as a short, hydrophilic linker in the development of more complex molecules such as PROTACs or antibody-drug conjugates (ADCs).[10]
Use in the Synthesis of Bioactive Molecules
While specific examples of the direct use of this compound in the synthesis of named drug candidates are not widely reported in readily accessible literature, its structural motifs are present in many biologically active compounds. The N-Boc-glycinamide structure is a common feature in inhibitors of enzymes such as proteases and kinases. The N,N-dimethylamide can improve aqueous solubility and metabolic stability compared to a free carboxylic acid.
The general synthetic utility is illustrated in the following logical workflow:
Caption: General synthetic application of this compound.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its structure, combining a stable N,N-dimethylamide with a readily deprotectable Boc-protected amine, makes it an ideal building block for the synthesis of complex organic molecules. The synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and characterization, empowering researchers to confidently employ this compound in their drug discovery and development endeavors.
References
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PubChem. 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate. National Center for Biotechnology Information. PubChem Compound Database; CID=10910064. [Link] (accessed Jan 8, 2026).
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 2-(methylamino)ethylcarbamate: Insights from a Leading Chinese Supplier. [Link] (accessed Jan 8, 2026).
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PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=11401437. [Link] (accessed Jan 8, 2026).
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PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. PubChem Compound Database; CID=4247255. [Link] (accessed Jan 8, 2026).
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link] (accessed Jan 8, 2026).
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Supporting Information. Royal Society of Chemistry. [Link] (accessed Jan 8, 2026).
-
NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link] (accessed Jan 8, 2026).
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SpectraBase. tert-Butyl carbamate. [Link] (accessed Jan 8, 2026).
-
Mass Spectrometry Database. (S)-tert-Butyl (1-methyl-3-(2-(methylamino)-2-oxoethyl)-2-oxoindolin-3-yl)carbamate. [Link] (accessed Jan 8, 2026).
-
Pittelkow, M., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link] (accessed Jan 8, 2026).
-
Pharmaffiliates. tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. [Link] (accessed Jan 8, 2026).
-
Al-Hussain, S. A., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link] (accessed Jan 8, 2026).
-
PrepChem. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link] (accessed Jan 8, 2026).
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link] (accessed Jan 8, 2026).
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Loba Chemie. DICHLORO [ (1,1 - BIS DIPHENYLPHOSPHINO FERROCENE) ] PALLADIUM - (II). [Link] (accessed Jan 8, 2026).
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link] (accessed Jan 8, 2026).
-
PubChemLite. Tert-butyl n-(2-oxoethyl)carbamate. [Link] (accessed Jan 8, 2026).
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link] (accessed Jan 8, 2026).
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PubChem. (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium. National Center for Biotechnology Information. PubChem Compound Database; CID=5353112. [Link] (accessed Jan 8, 2026).
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Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link] (accessed Jan 8, 2026).
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An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Foreword: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the strategic synthesis of versatile molecular scaffolds is paramount. tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, also known as Boc-Gly-N,N-dimethylamide, represents a quintessential building block. Its structure marries the acid-labile Boc protecting group, a cornerstone of contemporary peptide chemistry, with a dimethylated amide functionality. This arrangement offers a stable, yet readily deprotectable, glycine motif that can be incorporated into larger molecules, influencing properties such as solubility, metabolic stability, and target engagement. This guide provides a comprehensive exploration of the synthesis of this valuable intermediate, grounded in established chemical principles and supported by field-proven methodologies. It is designed for the discerning researcher and process chemist who requires not only a procedural blueprint but also a deep understanding of the underlying chemical rationale.
I. Core Synthesis Strategy: Amide Bond Formation
The principal pathway to this compound involves the formation of an amide bond between N-Boc-glycine and dimethylamine. This seemingly straightforward transformation is a cornerstone of peptide and medicinal chemistry, and its efficiency hinges on the judicious selection of a coupling agent to activate the carboxylic acid of Boc-glycine.
The Central Reaction:
Figure 1: General overview of the synthesis pathway.
II. The Crucial Choice: Selecting the Optimal Coupling Reagent
The success of the synthesis is critically dependent on the choice of the coupling reagent. The ideal reagent should facilitate a high-yielding reaction with minimal side products and racemization (though not a concern for glycine). Several classes of coupling reagents are available, with phosphonium and aminium/uronium salts being particularly effective for this type of transformation.
| Coupling Reagent Class | Example(s) | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Cost-effective, widely used. | Formation of insoluble urea byproducts (DCC), potential for side reactions without additives. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization. | BOP produces carcinogenic HMPA byproduct. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | High coupling efficiency, rapid reactions, byproducts are generally soluble and easily removed.[1] | Higher cost compared to carbodiimides. |
For the synthesis of this compound, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly recommended choice.
Causality Behind the Choice of HBTU:
-
High Efficiency and Reaction Rate: HBTU is known to form a highly reactive HOBt ester intermediate with the carboxylic acid of Boc-glycine, leading to rapid and efficient acylation of dimethylamine.[1][2]
-
Suppression of Side Reactions: The in situ formation of the HOBt ester minimizes side reactions that can occur with other coupling agents.
-
Soluble Byproducts: The byproducts of the HBTU-mediated coupling are soluble in common organic solvents, simplifying the purification process compared to reagents like DCC which produce insoluble dicyclohexylurea.[3]
-
Proven Track Record: HBTU is a well-established and reliable coupling reagent in both solution-phase and solid-phase peptide synthesis.[2]
III. Detailed Experimental Protocol: An HBTU-Mediated Approach
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| N-Boc-glycine | 175.18 | 1.0 | Ensure it is dry. |
| Dimethylamine hydrochloride | 81.54 | 1.1 | Hygroscopic; store in a desiccator. |
| HBTU | 379.25 | 1.1 | Store under inert gas. |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.2 | Use a fresh, high-purity grade. |
| N,N-Dimethylformamide (DMF) | - | - | Anhydrous, peptide synthesis grade. |
| Ethyl acetate (EtOAc) | - | - | Reagent grade. |
| Saturated aq. NaHCO₃ | - | - | For workup. |
| 1 M aq. HCl | - | - | For workup. |
| Brine | - | - | Saturated aq. NaCl for workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying. |
Experimental Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-glycine (1.0 eq.), dimethylamine hydrochloride (1.1 eq.), and HBTU (1.1 eq.). Dissolve the solids in anhydrous DMF (approximately 5-10 mL per gram of Boc-glycine).
-
Activation: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) dropwise to the reaction mixture. The first equivalent of DIPEA neutralizes the dimethylamine hydrochloride, while the second equivalent acts as the base for the coupling reaction. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the complete addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting N-Boc-glycine is no longer detectable.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M aqueous HCl (twice), saturated aqueous NaHCO₃ (twice), and finally with brine (once). This washing sequence removes unreacted dimethylamine, DIPEA, HOBt, and other water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often obtained as a colorless oil or a white solid.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
IV. Product Characterization and Validation
Validation of the final product's identity and purity is crucial. The following data serves as a benchmark for successful synthesis.
| Parameter | Expected Value |
| Appearance | White to off-white solid or colorless oil |
| Molecular Formula | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol |
| Yield | Typically >90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.2 (br s, 1H, NH), 3.9 (d, 2H, CH₂), 3.0 (s, 3H, NCH₃), 2.9 (s, 3H, NCH₃), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1, 156.2, 79.8, 43.5, 37.1, 35.8, 28.4 |
| Mass Spectrometry (ESI+) | m/z: 203.1 [M+H]⁺, 225.1 [M+Na]⁺ |
V. Conclusion: A Robust and Reproducible Pathway
The HBTU-mediated coupling of N-Boc-glycine with dimethylamine provides a robust, efficient, and high-yielding pathway to this compound. The rationale for selecting HBTU is grounded in its superior reactivity and the ease of purification it affords. The detailed protocol and characterization data provided herein offer researchers and drug development professionals a reliable and validated method for the synthesis of this important chemical intermediate. Adherence to the procedural details and checkpoints will ensure a reproducible and successful outcome.
VI. References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Yadav, V. K., & Yadav, L. D. S. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14271-14294. [Link]
-
Mancilla, T., Zamudio-Rivera, L. S., Carrillo, L., Beltrán, H. I., & Farfán, N. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47. [Link]
-
Abdel-Moty, S. G., & Al-Hussain, S. A. (2017). Greener and efficient solid phase peptide synthesis. Green Chemistry, 19(6), 1436-1442. [Link]
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An In-Depth Technical Guide to the Synthesis of Boc-Gly-N(Me)₂
Introduction: The Utility of a Simple Building Block
In the landscape of peptide chemistry and drug discovery, N,N-dimethylamides of amino acids serve as crucial building blocks and structural motifs. The compound tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, commonly referred to as Boc-Gly-N(Me)₂, is a quintessential example. Its structure combines the acid-labile Boc protecting group, essential for controlled, stepwise peptide synthesis, with a stable C-terminal dimethylamide.[1] This modification blocks the carboxylic acid functionality, preventing its participation in further coupling reactions and increasing the metabolic stability of the resulting peptide compared to its carboxylic acid or ester counterpart.
This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Boc-Gly-N(Me)₂. We will delve into the causality behind the procedural choices, offering insights grounded in established principles of organic chemistry to ensure a robust and reproducible synthesis.
Strategic Overview: The Amide Bond Formation
The synthesis of Boc-Gly-N(Me)₂ hinges on the formation of an amide bond between the carboxylic acid of N-α-Boc-glycine and dimethylamine. This transformation requires the activation of the carboxyl group to convert the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the secondary amine.
A plethora of coupling reagents are available for this purpose, broadly categorized into carbodiimides (like DCC and EDC) and phosphonium/uronium salts (like HBTU, HATU, and PyBOP).[2] While carbodiimides are cost-effective, uronium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for their high efficiency, rapid reaction times, and ability to suppress racemization, which, while not a concern for glycine, makes it a gold-standard reagent in peptide synthesis.[2]
Our chosen strategy employs HATU in the presence of a non-nucleophilic base, Diisopropylethylamine (DIPEA), to facilitate the coupling. Dimethylamine is introduced as its hydrochloride salt, from which the free amine is liberated in situ by the base.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Boc-Glycine | C₇H₁₃NO₄ | 175.18 | 5.00 g | 28.5 | 1.0 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 11.9 g | 31.4 | 1.1 |
| Dimethylamine HCl | C₂H₈ClN | 81.54 | 2.56 g | 31.4 | 1.1 |
| DIPEA | C₈H₁₉N | 129.24 | 14.9 mL | 85.5 | 3.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | - | - |
| 1 M HCl (aq) | HCl | 36.46 | ~150 mL | - | - |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~150 mL | - | - |
| Brine (Sat. NaCl aq) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of Boc-Gly-N(Me)₂.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-Glycine (5.00 g, 28.5 mmol). Dissolve the solid in 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the reaction by stabilizing charged intermediates.
-
-
Addition of Reagents: To the stirred solution, add HATU (11.9 g, 31.4 mmol) and dimethylamine hydrochloride (2.56 g, 31.4 mmol). Stir for 5 minutes to ensure homogeneity.
-
Initiation of Reaction: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. Once cooled, slowly add Diisopropylethylamine (DIPEA) (14.9 mL, 85.5 mmol) dropwise over 10 minutes.
-
Rationale: Cooling to 0 °C helps to control the initial exotherm of the acid-base reaction and the activation step. DIPEA serves two purposes: it deprotonates the Boc-Glycine carboxylic acid and neutralizes the dimethylamine hydrochloride to generate the free nucleophile in situ. An excess is used to ensure both processes are driven to completion.
-
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system such as 10% Methanol in Dichloromethane. The disappearance of the Boc-Glycine spot indicates reaction completion.
-
Aqueous Work-up: Once the reaction is complete, transfer the mixture to a 1 L separatory funnel and dilute with 300 mL of Ethyl Acetate (EtOAc).
-
Rationale: EtOAc is a water-immiscible organic solvent in which the product is soluble, allowing for extraction from the water-soluble byproducts (e.g., salts, residual DMF).
-
-
Wash the organic layer sequentially with 1 M HCl (2 x 75 mL), saturated aqueous NaHCO₃ (2 x 75 mL), and finally with brine (1 x 100 mL).
-
Rationale: The HCl wash removes unreacted amines and residual DIPEA. The NaHCO₃ wash removes any unreacted Boc-Glycine and acidic byproducts. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is often obtained as an oil or a waxy solid. For most applications, the purity after the extractive work-up is sufficient. However, if minor impurities persist, purification can be achieved via silica gel column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane or a gradient of 20% to 60% Ethyl Acetate in Hexanes.
Characterization and Validation
The identity and purity of the synthesized Boc-Gly-N(Me)₂ (this compound, C₉H₁₈N₂O₃, M.W. 202.25 g/mol ) should be confirmed by analytical techniques.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:
-
~5.3 (br s, 1H): NH proton of the carbamate.
-
~3.9 (d, 2H): Methylene protons (-CH₂-) of the glycine backbone.
-
3.0 (s, 3H): Methyl protons (-N(CH₃)₂)
-
2.9 (s, 3H): Methyl protons (-N(CH₃)₂)
-
1.45 (s, 9H): Methyl protons of the tert-butyl group (Boc).
-
Insight: The two N-methyl groups may appear as a single singlet due to rapid rotation around the C-N amide bond at room temperature. The methylene protons appear as a doublet due to coupling with the NH proton.[4][5]
-
-
13C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Ion: [M+H]⁺ = 203.14 m/z.
-
Potential Fragments: Fragmentation may show a characteristic loss of the Boc group (-100 amu) or isobutylene (-56 amu).[8]
Conclusion
This guide outlines a robust and reproducible method for the synthesis of Boc-Gly-N(Me)₂. By understanding the function of each reagent and the rationale behind each procedural step, researchers can confidently execute this protocol. The amide coupling strategy using HATU is highly efficient and generalizable, serving as a reliable method for the preparation of a wide range of peptide fragments and derivatives. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended applications in drug development and chemical biology.
References
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link] (Accessed: January 8, 2026).
-
PrepChem.com. Synthesis of Boc-Gly. Available at: [Link] (Accessed: January 8, 2026).
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link] (Accessed: January 8, 2026).
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link] (Accessed: January 8, 2026).
-
PubChem. N-Boc-glycine methyl ester. Available at: [Link] (Accessed: January 8, 2026).
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link] (Accessed: January 8, 2026).
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Available at: [Link] (Accessed: January 8, 2026).
-
PrepChem.com. Synthesis of Boc-Gly-Ala-OH. Available at: [Link] (Accessed: January 8, 2026).
-
PrepChem.com. Synthesis of BOC-Gly-Arg. Available at: [Link] (Accessed: January 8, 2026).
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Available at: [Link] (Accessed: January 8, 2026).
-
PubChem. This compound. Available at: [Link] (Accessed: January 8, 2026).
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A Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: Synthesis, Properties, and Applications
Abstract: This guide provides a comprehensive technical overview of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a key building block in modern organic synthesis and medicinal chemistry. We will detail its correct IUPAC nomenclature, physicochemical properties, a robust protocol for its synthesis via peptide coupling, and its principal applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.
Chemical Identity and Nomenclature
The compound commonly referred to as this compound is a derivative of the amino acid glycine. In this molecule, the amino group of glycine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to an N,N-dimethylamide.
The definitive IUPAC Name for this compound is This compound .[1] It is also widely known by its semi-systematic name, N-Boc-glycine dimethylamide.
Key identifiers and properties are summarized below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem CID 11401437[1] |
| Common Name | N-Boc-glycine dimethylamide | N/A |
| CAS Number | 5469-67-0 | Vendor Data |
| Molecular Formula | C₉H₁₈N₂O₃ | PubChem CID 11401437[1] |
| Molecular Weight | 202.25 g/mol | PubChem CID 11401437[1] |
Synthesis Protocol: Amide Bond Formation
The synthesis of this compound is a classic example of an amide bond formation, a cornerstone reaction in peptide chemistry and drug synthesis. The procedure involves the coupling of an N-terminally protected amino acid, N-Boc-glycine, with a secondary amine, dimethylamine.
Principle of the Reaction
Directly reacting a carboxylic acid with an amine is generally ineffective as it results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[2] To facilitate the formation of the amide bond, a "coupling reagent" is required. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose.[2]
The mechanism involves the activation of the carboxylic acid by the carbodiimide. The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[3] This intermediate is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine (dimethylamine). The attack forms the desired amide bond and releases a urea byproduct.[3][4] Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, and to reduce the risk of racemization in chiral substrates.
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow from starting materials to the purified final product.
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
Dimethylamine hydrochloride (Me₂NH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq.), dimethylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.).
-
Solvation: Dissolve the solids in anhydrous dichloromethane (DCM). Cool the resulting solution to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 eq.) to the stirred solution. The DIPEA serves to neutralize the dimethylamine hydrochloride salt and the HCl generated during the EDC coupling.
-
Activation and Coupling: Add EDC (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (16-24 hours).
-
Aqueous Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted Boc-Gly-OH and HOBt.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Applications in Research and Drug Development
The carbamate functional group is a prevalent structural motif in medicinal chemistry.[5] It is considered a bioisostere of the amide bond, offering enhanced chemical and proteolytic stability while maintaining the ability to participate in key hydrogen bonding interactions.[6]
This compound serves as a versatile N-protected amino acid derivative. Its primary utility lies in its role as a building block in peptide synthesis . The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate a free amine. This newly exposed amine can then be coupled with another activated carboxylic acid to extend a peptide chain.
The N,N-dimethylamide moiety provides increased solubility in organic solvents compared to the free carboxylic acid and is generally stable and unreactive, making it an effective C-terminal protecting group during subsequent synthetic steps.
Role in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the logical role of a Boc-protected amino acid amide in a typical cycle of solid-phase peptide synthesis.
Caption: Logical flow of a single Boc-SPPS elongation cycle.
Conclusion
This compound, correctly identified by its IUPAC name, is more than just a chemical entity; it is a fundamental tool for the construction of complex molecular architectures. Its synthesis via robust and well-understood amide coupling protocols makes it readily accessible. The strategic placement of a labile Boc protecting group and a stable dimethylamide cap provides chemists with a reliable building block for multi-step syntheses, particularly in the fields of peptide chemistry and the development of novel therapeutics.
References
- Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry.
- Wikipedia. (n.d.). Carbodiimide.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- YouTube. (2013). mechanism of amide formation with DCC.
- PubChem. (n.d.). This compound.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Tomić, S., Gubo, N., & Tomić, I. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(1), 1-25.
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- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on Boc-Glycine Dimethylamide: Data Unavailability
As a Senior Application Scientist, a core tenet of my role is to ensure that all technical documentation is built upon a foundation of verifiable, authoritative data. The request for an in-depth technical guide on the physical and chemical properties of Boc-glycine dimethylamide (tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate) initiated a comprehensive search for requisite scientific information.
Following a thorough investigation, it has been determined that there is a significant lack of publicly available, verifiable data for this specific compound in scientific literature and chemical databases. The initial searches retrieved information for related but structurally distinct molecules, such as Boc-glycine N,O-dimethylhydroxamide (a Weinreb amide) and the parent compound, Boc-glycine. Subsequent, targeted searches for Boc-glycine dimethylamide itself did not yield the necessary physical constants, spectral data, established synthesis protocols, or reactivity profiles required to construct a technical guide that meets the necessary standards of scientific integrity and trustworthiness.
Key Information Gaps:
-
Physical Properties: No verifiable data was found for melting point, boiling point, solubility profiles, or crystalline structure.
-
Chemical Properties: Information regarding the stability, reactivity, and common reaction pathways of Boc-glycine dimethylamide is not available.
-
Spectroscopic Data: Authoritative NMR, IR, and Mass Spectrometry data for this compound could not be located to serve as a reference for characterization.
-
Synthesis Protocols: Detailed, validated experimental procedures for the synthesis and purification of Boc-glycine dimethylamide are not present in the available resources.
Without this fundamental data, creating a guide that is accurate, reliable, and useful for researchers, scientists, and drug development professionals is not possible. Proceeding would necessitate speculation, which is contrary to the principles of scientific and technical writing.
Therefore, this document serves to report on the current unavailability of detailed technical information for Boc-glycine dimethylamide. It is recommended that researchers requiring information on this compound consider performing initial characterization studies to establish its fundamental properties.
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral features, and a robust experimental protocol for acquiring and interpreting the spectrum of this molecule.
Introduction: The Molecule and the Method
This compound, often referred to as Boc-glycine dimethylamide, is a derivative of the amino acid glycine. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group and a dimethylamide moiety. This combination of functional groups makes it a valuable building block in peptide synthesis and medicinal chemistry.
¹H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] By probing the magnetic environments of hydrogen nuclei (protons), it provides critical information about the number of distinct proton types, their relative abundance, and their connectivity within the molecular framework. For a molecule like this compound, ¹H NMR serves as a primary method for identity confirmation, purity assessment, and conformational analysis.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the chemically non-equivalent proton environments within the molecule. The structure of this compound features four such environments, as illustrated below.
Figure 1. Structure and unique proton environments.
-
Protons (A): The nine equivalent protons of the tert-butyl group.
-
Proton (B): The single proton of the carbamate (N-H) group.
-
Protons (C): The two protons of the methylene (-CH₂-) bridge.
-
Protons (D): The six protons of the two N-methyl groups.
Core Principles Governing the Spectrum
The appearance of the ¹H NMR spectrum is dictated by three fundamental principles: chemical shift, integration, and spin-spin coupling.
-
Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. It is determined by the local electronic environment of the proton. Electron-withdrawing groups (like oxygen and nitrogen) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower ppm values (upfield).
-
Integration : The area under each signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of protons in different environments.
-
Spin-Spin Coupling (J-coupling) : The magnetic field of a proton can influence the magnetic field of protons on adjacent atoms, causing their signals to split. The multiplicity (number of peaks in a split signal) is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).
A noteworthy feature in this molecule is the amide C-N bond. Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, this bond has a partial double-bond character.[2] This restricts free rotation, often rendering the two N-methyl groups chemically non-equivalent (diastereotopic), which would result in two distinct signals instead of one.[2][3]
Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis
Based on established principles and spectral data for similar functional groups, we can predict the characteristics of each signal in the ¹H NMR spectrum of this compound.
| Proton Label | Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| A | -C(CH ₃)₃ | 9H | 1.4 – 1.5 | Singlet (s) | Protons are equivalent and shielded. No adjacent protons for coupling. The tert-butyl group typically appears as a prominent singlet between 0.5 and 2.0 ppm.[4][5] |
| B | -NH - | 1H | 5.0 – 6.0 | Triplet (t) or Broad Singlet | Deshielded by the adjacent carbonyl and nitrogen. Signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. Expected to couple with the two methylene protons (C), resulting in a triplet. |
| C | -CH ₂- | 2H | 3.8 – 4.0 | Doublet (d) | Deshielded by the adjacent amide carbonyl and the carbamate nitrogen. Expected to couple with the single NH proton (B), resulting in a doublet. |
| D | -N(CH ₃)₂ | 6H | ~2.9 and ~3.0 | Two Singlets (s) | The two methyl groups are deshielded by the nitrogen atom. Due to restricted rotation around the C-N amide bond, they are expected to be non-equivalent, each appearing as a singlet.[2][6] |
Experimental Protocol for Spectrum Acquisition
This section outlines a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure scientific integrity.
Workflow Overview
Sources
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- 3. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the ¹³C NMR Spectral Data of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Executive Summary
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral output, offers a detailed interpretation of the chemical shifts, and presents a robust, field-proven protocol for data acquisition. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural characterization of this and similar chemical entities.
Introduction to the Analyte and Method
This compound is a bifunctional molecule incorporating both a Boc-protected amine (a carbamate) and a dimethylamide moiety. Its structural characterization is crucial for quality control in synthesis and for its application as an intermediate in the development of more complex molecules.[1][2]
¹³C NMR spectroscopy is an exceptionally powerful analytical technique for the unambiguous structural elucidation of organic molecules.[3][4] It provides direct information about the carbon skeleton by detecting the ¹³C isotope.[5] Unlike ¹H NMR, the ¹³C spectrum benefits from a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon environments, even in complex structures.[3] This guide will focus on a standard proton-decoupled ¹³C NMR experiment, where each unique carbon atom appears as a single line (a singlet), simplifying spectral interpretation.[3]
Core Principles: Understanding ¹³C Chemical Shifts
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Several key factors dictate the position of a carbon signal in the NMR spectrum:
-
Hybridization: The hybridization state of the carbon atom is a primary determinant. Carbonyl carbons (sp²) are significantly deshielded and appear far downfield (170-220 ppm) compared to sp³ hybridized carbons found in alkyl chains (0-50 ppm).[3][6]
-
Inductive Effects: Electronegative atoms (like oxygen and nitrogen) withdraw electron density from adjacent carbons.[6] This "deshielding" effect causes the nucleus to experience a stronger external magnetic field, shifting its resonance signal downfield (to a higher ppm value).[3][6] This effect diminishes with distance.
-
Resonance: Electron delocalization through resonance can either shield or deshield a nucleus. In the case of carbamates and amides, the lone pairs on the nitrogen atoms participate in resonance with the carbonyl group, which influences the chemical shift of the carbonyl carbon.
These fundamental principles form the basis for the spectral assignments and interpretations that follow.
Predicted ¹³C NMR Spectral Data and Assignments
While experimental spectral data for this specific compound is not widely published, a highly accurate prediction can be made based on established chemical shift theory and data from analogous structures.[7][8][9] The molecule possesses six chemically distinct carbon environments, and therefore, six unique signals are expected in the proton-decoupled ¹³C NMR spectrum.
Figure 1: Structure of this compound with carbon atoms numbered for spectral assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom (Label) | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | Amide Carbonyl (C=O) | ~170 | sp² hybridized carbonyl carbon, deshielded by the adjacent nitrogen atom.[3] |
| C2 | Carbamate Carbonyl (C=O) | ~156 | sp² hybridized carbonyl carbon, deshielded by two oxygen atoms and influenced by resonance from the adjacent nitrogen. Carbamate carbonyls are typically more shielded (upfield) than amide carbonyls.[8][10] |
| C3 | Quaternary Carbon (t-Bu) | ~80 | sp³ hybridized carbon, significantly deshielded due to its direct attachment to the electronegative carbamate oxygen. |
| C4 | Methylene (-CH₂-) | ~43 | sp³ hybridized carbon, deshielded by the adjacent amide nitrogen (C1) and the carbamate nitrogen. |
| C5 | N-Methyl (-N(CH₃)₂) | ~36 | sp³ hybridized carbons directly attached to the amide nitrogen. The two methyl groups are chemically equivalent due to free rotation. |
| C6 | Methyl (t-Bu, -CH₃) | ~28 | sp³ hybridized carbons. These three methyl groups are chemically equivalent and are shielded as they are further from electronegative atoms. |
In-Depth Spectral Analysis
A logical interpretation of the spectrum involves assigning signals based on their expected chemical environments, moving from the most deshielded (downfield) to the most shielded (upfield) regions.
The Carbonyl Region (150-180 ppm)
Two distinct signals are predicted in the downfield region, corresponding to the two carbonyl carbons.
-
Amide Carbonyl (C1, ~170 ppm): The C1 carbon is part of an N,N-dimethylamide functional group. Its position is characteristic of amide carbonyls, which are strongly deshielded by the double bond to oxygen.[3][11]
-
Carbamate Carbonyl (C2, ~156 ppm): The C2 carbon of the carbamate group is also a carbonyl but is expected to be upfield relative to the amide carbonyl. This is because it is bonded to two oxygen atoms and a nitrogen, and the resonance contribution from the nitrogen's lone pair increases the electron density (shielding) at the carbonyl carbon compared to a standard ester or amide.[7][10]
The sp³ Deshielded Region (40-90 ppm)
-
Quaternary Carbon (C3, ~80 ppm): The signal for the quaternary carbon of the tert-butyl group is found significantly downfield for an sp³ carbon. This is a direct consequence of the powerful inductive effect of the directly bonded carbamate oxygen atom, which withdraws significant electron density.[12]
-
Methylene Carbon (C4, ~43 ppm): The C4 methylene carbon is adjacent to two nitrogen atoms, both of which exert a deshielding inductive effect, shifting its signal downfield into this region.
The Aliphatic (Upfield) Region (0-40 ppm)
-
N-Methyl Carbons (C5, ~36 ppm): The two methyl groups attached to the amide nitrogen are equivalent and give rise to a single peak. Their attachment to nitrogen deshields them relative to a simple alkane, placing their signal around 36 ppm.[13]
-
tert-Butyl Methyl Carbons (C6, ~28 ppm): The three equivalent methyl groups of the Boc protecting group are the most shielded carbons in the molecule. They are furthest from the influence of the electronegative atoms, resulting in a signal in the typical upfield alkyl region.[12]
The relationship between molecular structure and chemical shift is visualized in the diagram below.
Caption: Conceptual map of predicted ¹³C NMR chemical shifts.
A Self-Validating Protocol for ¹³C NMR Data Acquisition
This protocol is designed to yield a high-quality, high-resolution ¹³C NMR spectrum. Each step includes justifications to ensure the integrity and reliability of the resulting data.
Sample Preparation
-
Mass Determination: Accurately weigh 50-100 mg of the analyte, this compound.
-
Rationale: ¹³C NMR is an insensitive technique due to the low natural abundance of the ¹³C isotope (~1.1%). A higher concentration is required to obtain a good signal-to-noise ratio in a reasonable timeframe.[14]
-
-
Solvent Selection & Dissolution: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak at ~77.16 ppm, which can serve as a secondary chemical shift reference.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Rationale: The presence of any solid particulate matter in the sample will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a critical, non-negotiable step for high-quality data.
-
-
Labeling: Securely cap and label the NMR tube with a unique identifier.[15]
Instrumental Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Rationale: The lock signal compensates for any magnetic field drift over time, ensuring stable data acquisition. Shimming is the process of adjusting currents in the shim coils to make the magnetic field as uniform as possible across the sample volume, which is essential for achieving sharp spectral lines.[15]
-
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30-45 degrees.
-
Rationale: A smaller pulse angle allows for a shorter relaxation delay between scans, increasing the number of scans that can be acquired in a given time without saturating the signals, which is crucial for the slowly relaxing quaternary carbons.
-
-
Spectral Width: 0 to 220 ppm.
-
Rationale: This range encompasses the vast majority of ¹³C chemical shifts in organic molecules, ensuring all signals are captured.[5]
-
-
Relaxation Delay (d1): 2 seconds.
-
Rationale: This delay allows for the excited nuclei to relax back to their equilibrium state before the next pulse. A 2-second delay is a good compromise for quantitative accuracy and experimental time.
-
-
Number of Scans (ns): 1024 to 4096 scans.
-
Rationale: Due to the low sensitivity of ¹³C NMR, signal averaging of many scans is required to achieve an adequate signal-to-noise ratio.[16] The exact number will depend on the sample concentration.
-
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual CDCl₃ peak to 77.16 ppm.
The workflow for this entire process is summarized in the following diagram.
Caption: Standard workflow for ¹³C NMR data acquisition and analysis.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon skeleton. Based on established principles of chemical shift theory, six distinct signals are predicted, corresponding to the six unique carbon environments within the molecule. The downfield signals of the amide and carbamate carbonyls, the deshielded quaternary and methylene carbons, and the upfield aliphatic signals of the methyl groups can all be rationally assigned. By following the robust experimental protocol detailed herein, researchers can reliably obtain high-quality spectral data to confirm the structure and purity of this important synthetic intermediate, ensuring confidence in subsequent research and development activities.
References
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Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Filo. (2025). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. [Link]
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Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]
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American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1. [Link]
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Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. [Link]
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American Chemical Society. (n.d.). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. [Link]
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Reddit. (2024). chemical shift of carbamate. [Link]
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National Institutes of Health. (n.d.). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. [Link]
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ResearchGate. (2025). Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study. [Link]
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Slideshare. (n.d.). C-13 NMR Spectroscopy. [Link]
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Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. [Link]
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University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. [Link]
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PubMed. (1976). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. [Link]
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Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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ResearchGate. (n.d.). 13 C NMR of the reaction of 13 C-labeled CO2 with.... [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
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Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (2025). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
RSC Publishing. (n.d.). Heteronuclear magnetic double resonance measurement of carbon-13 chemical shifts in NN-dimethylformamide and related compounds. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl 2-(methylamino)
-
Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and.... [Link]
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Mass spectrometry analysis of Boc-Gly-N(Me)2
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Boc-Gly-N(Me)₂ A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical and pharmaceutical research, N-tert-butyloxycarbonyl-N',N'-dimethylglycinamide, or Boc-Gly-N(Me)₂, serves as a valuable building block. Its structure combines a common amine protecting group (Boc) with a dimethylated amide, functionalities that are frequently encountered in peptide synthesis and the development of novel therapeutic agents. The precise characterization of such molecules is paramount to ensure the integrity of synthetic pathways and the quality of final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth technical overview of the mass spectrometric analysis of Boc-Gly-N(Me)₂. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental choices, the predictable yet informative fragmentation patterns of this molecule, and a robust protocol for its analysis. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize Boc-Gly-N(Me)₂ and analogous structures.
Ionization and Molecular Ion Formation: The First Step to Detection
The journey of analyzing Boc-Gly-N(Me)₂ via mass spectrometry begins with its ionization. The choice of ionization technique is critical for preserving the molecular integrity of the analyte while imparting a charge for mass-to-charge ratio (m/z) analysis. For a molecule of this nature—polar and non-volatile—Electrospray Ionization (ESI) is the method of choice.
Rationale for Positive Ion Mode ESI:
Boc-Gly-N(Me)₂ possesses a tertiary amine in the form of the N,N-dimethylamide group. This site is readily protonated under the acidic mobile phase conditions typically used in reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS). Therefore, positive ion mode ESI is the logical and most effective approach. The protonation of the dimethylamino group leads to the formation of a stable [M+H]⁺ ion, which will be the primary species observed in the full scan mass spectrum.
The expected m/z of the protonated molecule can be calculated as follows:
-
Molecular Formula: C₉H₁₈N₂O₃
-
Monoisotopic Mass: 202.1317 g/mol
-
Proton (H⁺) Mass: 1.0078 g/mol
-
[M+H]⁺ m/z: 203.1395
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
While the full scan MS spectrum confirms the presence of a compound with the correct mass, it does not definitively prove its structure. For this, we turn to tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID) . In this technique, the [M+H]⁺ ion is isolated and fragmented by collisions with an inert gas, yielding a characteristic pattern of product ions that provides a structural fingerprint of the molecule.
The fragmentation of Boc-Gly-N(Me)₂ is governed by the lability of the Boc protecting group and the stability of the resulting fragments. The primary fragmentation pathways are predictable and highly informative.
Key Fragmentation Pathways:
-
Loss of the Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions and upon collisional activation. It can fragment in several ways:
-
Loss of Isobutylene (C₄H₈): A neutral loss of 56.0626 Da is a hallmark of the Boc group, resulting from a McLafferty-like rearrangement.[1] This is often one of the most prominent fragmentation pathways.
-
Loss of the Entire Boc Group (C₅H₉O₂): A radical cleavage can lead to the loss of the entire Boc group, a neutral loss of 101.0603 Da.
-
Loss of t-Butanol (C₄H₁₀O): A neutral loss of 74.0732 Da can also be observed.[2]
-
Loss of CO₂: Decarboxylation of the carbamate can occur, leading to a neutral loss of 43.9898 Da.[3]
-
-
Backbone and Side-Chain Fragmentation: Following or concurrent with the fragmentation of the Boc group, the glycine backbone and the dimethylamide can also cleave.
-
Formation of the Immonium Ion: A characteristic fragmentation of N,N-dimethylated amino acids is the formation of an immonium ion.[4] For Boc-Gly-N(Me)₂, this would result in an ion at m/z 72.0813, corresponding to [CH₂=N(CH₃)₂]⁺.
-
Cleavage of the Glycine Backbone: Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for amides and ketones.[5] This can lead to the formation of various b- and y-type ions, although the lability of the Boc group often dominates the spectrum.
-
Predicted Fragmentation Data
| m/z | Proposed Fragment Structure | Description of Neutral Loss |
| 203.1395 | [Boc-NH-CH₂-C(O)N(CH₃)₂ + H]⁺ | Parent Ion [M+H]⁺ |
| 147.0769 | [H₂N-CH₂-C(O)N(CH₃)₂ + H]⁺ | Loss of Isobutylene (C₄H₈) from the Boc group |
| 102.0555 | [Gly-N(Me)₂ + H]⁺ | Loss of the entire Boc group (C₅H₉O₂) |
| 72.0813 | [CH₂=N(CH₃)₂]⁺ | Immonium ion from cleavage of the glycine backbone |
| 57.0704 | [C(CH₃)₃]⁺ | tert-Butyl cation from the Boc group |
Experimental Protocol
This section provides a robust starting point for the analysis of Boc-Gly-N(Me)₂. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of Boc-Gly-N(Me)₂.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Mass Spectrometer Settings (ESI-MS and MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage (or equivalent): 20 - 40 V (This may need optimization to minimize in-source fragmentation)
-
Desolvation Gas Flow: Typically 600 - 800 L/hr (instrument dependent)
-
Desolvation Temperature: 350 - 450 °C (instrument dependent)
-
Source Temperature: 120 - 150 °C (instrument dependent)
-
MS Scan Range: m/z 50 - 300
-
MS/MS Settings:
-
Precursor Ion: 203.14
-
Collision Gas: Argon
-
Collision Energy: This is a critical parameter to optimize. Start with a collision energy of 15-20 eV and gradually increase to observe the different fragmentation pathways. A collision energy ramp (e.g., 10-30 eV) can be useful to capture a wide range of fragments in a single experiment.
-
Data Interpretation and Potential Pitfalls
Interpreting the Spectra:
-
Full Scan MS: The primary peak should correspond to the [M+H]⁺ ion at m/z 203.14. The presence of other adducts, such as [M+Na]⁺ (m/z 225.12) or [M+K]⁺ (m/z 241.09), may also be observed, particularly if the sample or mobile phase contains these salts.
-
MS/MS Spectrum: The fragmentation pattern should be consistent with the predicted pathways outlined above. The presence of the characteristic neutral loss of 56 Da and the immonium ion at m/z 72.08 are strong indicators of the Boc-Gly-N(Me)₂ structure.
Potential Pitfalls:
-
In-Source Fragmentation: If the cone voltage (or equivalent) is set too high, the labile Boc group can fragment within the ion source. This will result in a diminished [M+H]⁺ signal and an increased abundance of fragment ions in the full scan MS spectrum. If this is observed, reduce the cone voltage.
-
Solvent Adducts: Depending on the mobile phase composition, solvent adducts may be observed. For example, in the presence of acetonitrile, an [M+ACN+H]⁺ adduct may form.
-
Contamination: Ensure high-purity solvents and clean sample vials to avoid contamination from sources such as polymers (e.g., polyethylene glycol) or other laboratory chemicals.
Visualizations
Caption: Predicted Fragmentation Pathway of Boc-Gly-N(Me)₂
Caption: Experimental Workflow for MS Analysis
References
-
Amunugama, H., et al. (2015). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 50(5), 771-81. [Link]
-
Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 919-28. [Link]
-
Vairamani, M., et al. (1990). Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. Organic Mass Spectrometry, 25(2), 97-100. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]
-
Sato, M., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 34(2), 345-351. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
Abell, A. D., & Oldham, M. D. (1998). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. The Journal of Organic Chemistry, 63(22), 7858-7860. [Link]
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tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate safety and handling
An In-Depth Technical Guide to the Safe Handling of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
This guide provides comprehensive safety and handling protocols for this compound (CAS 72287-76-4), a key reagent in various synthetic applications. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar carbamates to provide a robust framework for its safe utilization by researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to ensure a deep understanding of the required safety measures.
Compound Profile and Hazard Identification
Chemical Structure:
-
IUPAC Name: tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate
-
CAS Number: 72287-76-4
-
Molecular Formula: C₉H₁₈N₂O₃[1]
-
Molecular Weight: 202.25 g/mol
-
Skin Irritation (Category 2): May cause skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): May cause serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Therefore, it is prudent to handle this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Table 1: GHS Hazard Information for Structurally Similar Carbamates
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3][4][5] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of chemical safety is to minimize exposure through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[3][6] This is critical to prevent the inhalation of any dust particles or vapors that may be generated. The fume hood provides a contained workspace and actively removes airborne contaminants.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[3][8] | Protects the eyes from contact with dust particles or splashes of solutions containing the compound, which could cause serious irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before each use.[8][9]- Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. | Carbamates can be absorbed through the skin. Protective gloves and a lab coat provide a barrier against accidental skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse.[3] |
| Respiratory Protection | Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | Prevents the inhalation of dust or aerosols, which may cause respiratory irritation. |
Safe Handling and Experimental Workflow
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Visually inspect the container of this compound for any signs of damage or leaks before moving it to the work area.
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
-
Handling and Use:
-
When weighing the solid, perform the task within the fume hood to minimize the potential for dust generation and inhalation.[7]
-
Use a spatula for transferring the solid. Avoid scooping in a manner that creates airborne dust.
-
If dissolving the solid, slowly add it to the solvent while stirring to prevent splashing.
-
Keep the container tightly closed when not in use to prevent contamination and potential release.[3]
-
-
Cleanup:
-
Thoroughly clean the work area after handling is complete. Wipe down all surfaces with an appropriate solvent and then with a cleaning solution.
-
Decontaminate all glassware that has come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[3]
-
Storage and Disposal
Proper storage and disposal are critical for ensuring long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of waste.
-
Solid Waste: Collect unused or waste solid material, along with any contaminated disposable items (e.g., gloves, bench paper), in a clearly labeled, sealed container designated for hazardous solid waste.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.[7]
-
Consult Local Regulations: Always consult your institution's EHS office and local regulations for specific disposal procedures.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First-Aid and Emergency Measures
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's emergency response team.[3][7] |
References
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PubChem. (n.d.). tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (CAS No. 72287-26-4)
A Note on Chemical Identification: The CAS number provided in the topic (72287-76-4) does not correspond to a readily identifiable substance in major chemical databases. However, the closely related CAS number 72287-26-4 identifies the widely used catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). This guide will focus on the latter, assuming a typographical error in the requested CAS number.
Introduction and Core Concepts
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly abbreviated as Pd(dppf)Cl₂, is a coordination complex of palladium that has found extensive application as a catalyst in organic synthesis. Its unique structure, featuring a ferrocene backbone with bulky diphenylphosphino ligands, imparts high stability and catalytic activity for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, safety considerations, and handling protocols, intended for researchers and professionals in chemistry and drug development.
The dppf ligand's wide bite angle is a key feature, influencing the geometry of the palladium center and facilitating challenging cross-coupling reactions. The iron atom in the ferrocene backbone does not directly participate in the catalysis but contributes to the ligand's electronic properties and stability.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of Pd(dppf)Cl₂ is presented below for quick reference.
| Property | Value |
| Chemical Formula | C₃₄H₂₈Cl₂FeP₂Pd |
| Molecular Weight | 731.7 g/mol [1] |
| Appearance | Solid[2] |
| Melting Point | 266-283 °C (511-514 °F)[2] |
| Solubility | No data available |
| Stability | Stable under recommended temperatures and pressures.[3] |
Hazard Identification and Toxicological Profile
Pd(dppf)Cl₂ is classified as a hazardous substance and requires careful handling to minimize exposure. The primary hazards are related to irritation and potential sensitization.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Toxicological Summary:
-
Acute Toxicity: No specific data on acute toxicity is available.[3]
-
Routes of Exposure: The primary routes of exposure are inhalation of dust, eye contact, skin contact, and ingestion.[3]
-
Chronic Exposure: No data is available on the long-term health effects of exposure.
Safe Handling and Storage Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling Pd(dppf)Cl₂.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected for integrity before use.[4][5]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]
-
Eyewash stations and safety showers should be readily accessible in the work area.[1]
Storage Requirements
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated place.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
The product should be stored in a locked cabinet or area to restrict access.[3]
Experimental Workflow: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and dispensing Pd(dppf)Cl₂ for use in a chemical reaction.
-
Preparation:
-
Don all required PPE as outlined in section 4.1.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Prepare all necessary equipment (spatula, weighing paper, reaction vessel) within the fume hood.
-
-
Dispensing:
-
Carefully open the container of Pd(dppf)Cl₂ inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of the solid onto a tared weighing paper on an analytical balance.
-
Avoid generating dust during the transfer. If dust is generated, ensure it is contained within the fume hood.
-
-
Transfer to Reaction Vessel:
-
Carefully transfer the weighed Pd(dppf)Cl₂ to the reaction vessel.
-
Ensure the transfer is complete to maintain stoichiometric accuracy.
-
-
Cleanup:
-
Securely close the container of Pd(dppf)Cl₂.
-
Clean any residual dust from the spatula and work surface using a damp cloth or towel, ensuring the waste is disposed of as hazardous material.
-
Dispose of the weighing paper and any other contaminated disposable materials in a designated hazardous waste container.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound.[3]
-
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[3]
Disposal Considerations
All waste containing Pd(dppf)Cl₂ must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Contaminated packaging should be disposed of as unused product.[5]
-
Do not allow the material to enter drains or the environment.[3]
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Caption: Structure of Pd(dppf)Cl₂
References
-
Watson International. (2017, February 15). Safety Data Sheet. Retrieved from [Link]
Sources
Ensuring Long-Term Integrity: A Guide to the Stability and Storage of Boc-Glycine Dimethylamide
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Boc-glycine dimethylamide is a valuable synthetic intermediate whose utility is fundamentally dependent on its chemical purity. This guide provides a comprehensive analysis of the factors governing its stability and outlines field-proven protocols for its optimal storage and handling. The molecule's stability is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group, while the N,N-dimethylamide and glycine core are exceptionally robust. The principal degradation pathway is the acid-catalyzed cleavage of the Boc group. Therefore, maintaining a neutral, dry, and cold environment is paramount for preserving its integrity over time. This document furnishes researchers, process chemists, and quality control specialists with the foundational knowledge and practical methodologies required to ensure the long-term viability and performance of Boc-glycine dimethylamide in research and development settings.
Introduction to Boc-Glycine Dimethylamide
N-(tert-butoxycarbonyl)-glycine N',N'-dimethylamide, hereafter referred to as Boc-glycine dimethylamide, serves as a key building block in synthetic organic chemistry and medicinal chemistry. Its structure combines a protected amino acid functionality with a stable amide, making it a useful precursor for the synthesis of more complex molecules, including peptide fragments and pharmaceutical intermediates. Understanding its physicochemical properties is the first step toward mastering its use.
Chemical Identity and Properties
The inherent stability of Boc-glycine dimethylamide can be predicted from its structure, which features a robust amide bond and the well-characterized Boc protecting group.
| Property | Value | Source |
| Chemical Name | N-(tert-butoxycarbonyl)-glycine N',N'-dimethylamide | N/A |
| Molecular Formula | C₉H₁₈N₂O₃ | Derived |
| Molecular Weight | 202.25 g/mol | Derived |
| Appearance | Typically a white to off-white solid | General knowledge |
| Key Functional Groups | Carbamate (Boc group), Tertiary Amide | N/A |
The Chemical Basis of Stability
A molecule's stability is not an arbitrary characteristic but a direct consequence of its electronic and structural features. For Boc-glycine dimethylamide, stability is best understood by examining its three core components.
The Robustness of the N,N-Dimethylamide Bond
The dimethylamide functionality is exceptionally stable. Unlike esters, which are readily hydrolyzed, the amide bond benefits from resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen. This delocalization significantly reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack under neutral, basic, or mildly acidic conditions. Cleavage of this bond typically requires harsh conditions, such as prolonged heating in concentrated acid or base, which are well outside the scope of normal storage and handling[1].
The Acid-Labile Nature of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is the molecule's most reactive site and the primary consideration for stability. It is designed to be stable to a wide range of chemical conditions, including bases and nucleophiles, but readily cleaved under acidic conditions[][][4]. The mechanism involves protonation of the carbamate oxygen, followed by the departure of the highly stable tert-butyl cation, which then decomposes into isobutylene gas and a proton, while the parent amine is liberated along with carbon dioxide[]. This inherent acid lability is the most probable pathway for non-thermal degradation.
The Inert Glycine Backbone
Glycine is the simplest amino acid, possessing only a hydrogen atom as its side chain. This lack of a complex side chain makes it chemically inert to many common degradation reactions that affect other amino acids, such as oxidation (methionine, tryptophan) or deamidation (asparagine, glutamine)[5].
Potential Degradation Pathways and Influencing Factors
Understanding potential degradation pathways is critical for designing effective storage strategies. For Boc-glycine dimethylamide, the risks are well-defined and largely preventable.
Hydrolytic Stability
-
Acidic Conditions: This is the most significant risk. Exposure to acidic environments, even trace amounts of acid contaminants in solvents or on storage container surfaces, can catalyze the removal of the Boc group. This is the primary chemical degradation pathway to monitor[][].
-
Neutral & Basic Conditions: The molecule is highly stable under neutral and basic conditions. The amide bond is resistant to hydrolysis, and the Boc group is specifically designed to be stable to bases[][4][6].
Caption: Primary degradation pathway: Acid-catalyzed cleavage of the Boc group.
Thermal Stability
While generally stable at ambient temperatures, Boc-protected compounds can undergo thermal deprotection at elevated temperatures (typically >150 °C)[7][8]. While such temperatures are not relevant for storage, this sensitivity underscores the importance of avoiding exposure to high heat during handling or shipping. For long-term stability, cold storage is the industry-standard risk mitigation strategy[9][10].
Photostability
While there are no specific reports of photosensitivity for this molecule, it is standard best practice in chemical management to protect all high-purity reagents from direct light[9]. Amber glass vials or storage in light-proof containers is recommended to eliminate any potential for photolytic degradation.
Oxidative Stability
Safety data sheets for the parent compound, Boc-glycine, note that it should be kept away from strong oxidizing agents[11][12]. Although the dimethylamide is less susceptible to oxidation than a primary or secondary amide, this recommendation should be followed. Storing the compound away from strong oxidizers is a prudent safety and stability measure.
Recommended Storage and Handling Protocols
The following protocols are synthesized from best practices for handling sensitive synthetic reagents, Boc-protected amino acids, and lyophilized peptides[9][10][13][14].
Summary of Storage Conditions
| Condition | Duration | Temperature | Atmosphere | Container |
| Long-Term | > 6 months | ≤ -20 °C | Dry, Inert (Argon/Nitrogen) | Tightly sealed, amber glass vial |
| Short-Term | < 6 months | 2–8 °C | Dry | Tightly sealed, amber glass vial |
Critical Importance of Desiccation
Boc-glycine dimethylamide, like many amino acid derivatives, is likely hygroscopic[5][10]. Absorbed moisture can accelerate hydrolytic degradation, especially if acidic impurities are present.
-
Action: Always store containers in a desiccator, both at room temperature and under refrigerated conditions.
-
Causality: Preventing moisture ingress is the single most effective way to inhibit the primary acid-catalyzed degradation pathway.
Standard Operating Procedure for Handling
Proper handling is as crucial as proper storage. The goal is to minimize the compound's exposure to atmospheric moisture and oxygen.
Caption: Recommended workflow for handling Boc-glycine dimethylamide.
Experimental Protocols for Stability Assessment
To ensure the material's quality meets experimental requirements, particularly after long-term storage, a self-validating stability assessment can be performed.
Protocol: Accelerated Stability Study (Forced Degradation)
This protocol is designed to rapidly identify potential degradation products and assess the compound's stability under stress.
Objective: To intentionally degrade the sample under various conditions to understand its degradation profile.
Methodology:
-
Sample Preparation: Prepare five accurately weighed samples (~10 mg each) of Boc-glycine dimethylamide in separate vials.
-
Stress Conditions:
-
Acidic: Add 1 mL of 0.1 M HCl. Heat at 40°C for 24 hours.
-
Basic: Add 1 mL of 0.1 M NaOH. Heat at 40°C for 24 hours.
-
Oxidative: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid sample in an oven at 70°C for 48 hours.
-
Control: Store one sample under recommended conditions (2–8 °C, desiccated).
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by HPLC-UV and LC-MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. The primary degradation product under acidic conditions should correspond to the mass of glycine dimethylamide. Significant degradation under other conditions would be unexpected and warrant further investigation.
Analytical Methods for Purity Assessment
Regularly assessing the purity of a stored batch is essential for quality assurance in GMP or research environments.
| Technique | Purpose | Expected Outcome for Stable Sample |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile impurities. | A single major peak with >99% area. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify the parent compound and any degradation products. | A major peak with the correct mass-to-charge ratio (m/z) for the parent ion. |
| Nuclear Magnetic Resonance (¹H NMR) | Confirm structural integrity. | The spectrum should match the reference, with characteristic peaks for Boc (singlet, ~1.4 ppm) and dimethylamide (two singlets, ~2.9-3.1 ppm) groups. |
| Karl Fischer Titration | Quantify water content. | Low water content (<0.5%) indicates proper storage. |
Conclusion
Boc-glycine dimethylamide is an intrinsically stable molecule, with its primary vulnerability being the acid-catalyzed cleavage of its Boc protecting group. By adhering to strict storage and handling protocols focused on maintaining a cold, dry, and inert environment , its chemical integrity can be preserved for years. The key takeaways for users are to scrupulously avoid moisture, acidic contaminants, and excessive heat. Implementing these measures will ensure the reliability and reproducibility of experimental outcomes that depend on the quality of this important synthetic building block.
References
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet for Boc-Gly-OH. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-Glycine. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92205-92209. Retrieved from [Link]
-
Kumar, V., & Arora, A. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(24), 5854. Retrieved from [Link]
-
Yang, B., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(7), 1643-1657. Retrieved from [Link]
Sources
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. genscript.com [genscript.com]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. carlroth.com [carlroth.com]
- 13. peptide.com [peptide.com]
- 14. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
Methodological & Application
Application Notes: Synthesis and Utility of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Introduction: A Versatile Building Block in Modern Synthesis
tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, commonly referred to as Boc-Gly-NMe₂, is a valuable bifunctional reagent in organic and medicinal chemistry. Its structure combines a tert-butoxycarbonyl (Boc)-protected amine with a robust N,N-dimethylamide moiety. The Boc group is a cornerstone of modern peptide synthesis, offering stable protection under a wide range of conditions while being readily removable with mild acid, such as trifluoroacetic acid (TFA).[1][2][3] This differential reactivity allows for the selective unmasking of the amine for subsequent elaboration.
The N,N-dimethylamide provides high stability and specific steric and electronic properties. This functional group is often incorporated into peptide backbones to restrict conformational flexibility or into drug candidates to enhance metabolic stability and solubility. These attributes make Boc-Gly-NMe₂ a key intermediate for constructing peptidomimetics, synthesizing complex nitrogen-containing heterocycles, and developing novel pharmaceutical agents.
This guide provides a comprehensive overview of the synthesis of this reagent and its application, focusing on its role as a precursor to N,N-dimethylglycine (DMG) containing structures, which have shown promise in therapeutic areas like Parkinson's disease due to their antioxidant properties.[4]
Part 1: Synthesis of the Reagent
The most direct and common method for synthesizing this compound is via the coupling of Boc-glycine with dimethylamine. This reaction leverages standard peptide coupling reagents to form the stable amide bond.
Caption: General workflow for the synthesis of Boc-Gly-NMe₂.
This protocol describes a reliable method for synthesizing the title compound from Boc-glycine and dimethylamine hydrochloride using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent.
Materials:
-
Boc-Glycine (1.0 eq)
-
Dimethylamine hydrochloride (1.1 eq)
-
TBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve Boc-Glycine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the stirred solution, add dimethylamine hydrochloride (1.1 eq), TBTU (1.1 eq), and N,N-Diisopropylethylamine (DIEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-Glycine is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid or oil.
Expected Outcome: This procedure typically yields the product in high purity (>95%) with yields ranging from 80-95%.
Part 2: Application in Synthesis
A primary application of this reagent is as a protected precursor for introducing the N,N-dimethylglycine (DMG) moiety into a target molecule. This involves two key steps: coupling the Boc-protected fragment and subsequent deprotection of the amine.
Caption: Two-step strategy for incorporating the DMG unit.
The removal of the Boc protecting group is the critical first step to unmask the amine for further reaction. This is reliably achieved under acidic conditions.[2][5][6]
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in DCM (approx. 0.1-0.5 M).
-
Acid Treatment: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture). If the substrate contains other acid-sensitive groups, the concentration of TFA can be reduced.[5]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor deprotection by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine, which is often used immediately in the next step.
-
This protocol demonstrates the utility of the resulting amine by coupling it to a target carboxylic acid, as inspired by the synthesis of N,N-dimethylglycine-Amantadine, a compound with potential antiparkinsonian activity.[4] While the reference describes coupling free DMG, this protocol adapts the principle for our intermediate.
Materials:
-
Deprotected (2-(dimethylamino)-2-oxoethyl)amine (from Protocol 1) (1.0 eq)
-
Target Carboxylic Acid (e.g., Adamantane-1-carboxylic acid) (1.0 eq)
-
Coupling Agent (e.g., TBTU, HATU, or EDC/HOBt) (1.1 eq)
-
Base (e.g., DIEA or Triethylamine) (2.5 eq)
-
Solvent (e.g., DCM or DMF)
Procedure:
-
Activation: In a separate flask, dissolve the target carboxylic acid, coupling agent, and base in the chosen solvent. Stir for 15-30 minutes to pre-activate the acid.[4]
-
Coupling: Add a solution of the deprotected amine intermediate to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen).[4]
-
Work-up and Purification: Follow standard aqueous work-up procedures similar to those described in the synthesis of the reagent. Purify the final product by flash chromatography to obtain the desired N,N-dimethylglycinamide derivative.[4]
Data Summary and Comparison
The choice of coupling reagent is critical for both the synthesis of the initial building block and its subsequent use. The table below compares common reagents used in amide bond formation.
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages | Typical Yield Range |
| DCC/HOBt | Forms O-acylisourea, trapped by HOBt | Cost-effective, well-established | Dicyclohexylurea (DCU) byproduct can be difficult to remove | 70-90% |
| EDC/HOBt | Forms water-soluble urea byproduct | Byproduct is easily removed with aqueous work-up | Can be moisture sensitive | 75-95% |
| HATU/TBTU | Forms highly reactive uronium-based active ester | Fast reaction times, high yields, low racemization | Higher cost, byproducts require removal | 85-98% |
Conclusion and Field Insights
This compound is more than a simple protected amino acid derivative; it is a strategic component for introducing the N,N-dimethylglycinamide substructure. Its utility is defined by the robust and well-understood chemistry of the Boc protecting group, which allows for precise and high-yielding deprotection prior to subsequent transformations.
Expertise & Experience:
-
Causality: The choice of a uronium-based coupling agent like TBTU or HATU is often superior for hindered or electronically deactivated substrates due to the high reactivity of the generated active ester. For simple couplings as described here, carbodiimides like EDC are often sufficient and more economical.
-
Self-Validation: During the Boc deprotection step (Protocol 1), complete removal of TFA is crucial before proceeding to the next coupling reaction. Residual acid will neutralize the amine base (e.g., DIEA) required for the subsequent step, inhibiting or preventing the reaction. A common validation checkpoint is to test the pH of the aqueous wash during work-up to ensure all acid has been quenched.
This guide provides the foundational protocols for the synthesis and application of this versatile reagent, enabling researchers in drug discovery and chemical synthesis to confidently incorporate this valuable building block into their synthetic strategies.
References
-
MDPI. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]
-
Humana Press. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate as a synthetic intermediate
An In-Depth Guide to the Application of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate as a Versatile Synthetic Intermediate
Introduction: A Strategic Building Block in Modern Synthesis
In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound, a derivative of Boc-protected glycine, serves as a highly valuable intermediate.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc)-protected primary amine and a robust N,N-dimethylamide functionality. This arrangement provides a masked primary amine that is stable under a wide range of conditions, yet can be selectively deprotected to participate in subsequent bond-forming reactions.
This guide provides a comprehensive overview of the synthesis, properties, and key applications of this intermediate. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices to ensure reproducible and successful outcomes.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its effective use and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 72287-76-4 | [3] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1] |
| Molecular Weight | 202.25 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [3] |
| Hazard Statements | May cause skin, eye, and respiratory irritation. | [4][5] |
| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338 | [4] |
Safety and Handling: Due to its potential as an irritant, this compound should be handled in a well-ventilated chemical fume hood.[4] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All reagents used in its synthesis and subsequent reactions, particularly coupling agents and strong acids like trifluoroacetic acid (TFA), should be handled with appropriate caution.[6]
Section 1: Synthesis of the Intermediate
The most direct and common route to synthesize this compound is through the amide coupling of N-Boc-glycine with dimethylamine. This reaction leverages standard peptide coupling conditions to form the robust amide bond efficiently.
Caption: Synthesis via amide coupling of N-Boc-glycine.
Protocol 1: Synthesis via EDC/HOBt Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This combination is highly effective at facilitating amide bond formation while suppressing common side reactions.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Boc-Glycine | 175.18 | 50.0 | 8.76 g |
| Dimethylamine HCl | 81.54 | 55.0 (1.1 eq) | 4.48 g |
| HOBt Hydrate | ~153.13 | 55.0 (1.1 eq) | 8.42 g |
| EDC HCl | 191.70 | 60.0 (1.2 eq) | 11.50 g |
| DIPEA | 129.24 | 110.0 (2.2 eq) | 19.2 mL |
| Dichloromethane (DCM) | - | - | 250 mL |
Step-by-Step Procedure:
-
Dissolution: To a 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-glycine (8.76 g), dimethylamine hydrochloride (4.48 g), and HOBt hydrate (8.42 g).
-
Solvent Addition: Add 250 mL of anhydrous dichloromethane (DCM) and stir the resulting suspension with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the exothermic reaction upon addition of the carbodiimide and base.
-
Base and Coupling Agent Addition: Sequentially add N,N-Diisopropylethylamine (DIPEA) (19.2 mL) followed by EDC hydrochloride (11.50 g) to the stirred suspension. The DIPEA serves to neutralize the dimethylamine hydrochloride salt and the HCl generated from the EDC, liberating the free amine in situ.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting N-Boc-glycine.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). These washes remove unreacted starting materials, coupling agents, and base.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the title compound as a solid.
Section 2: Deprotection and Application
The primary utility of this intermediate lies in the selective removal of the Boc protecting group to unveil a primary amine, which can then be engaged in further synthetic transformations. This deprotection is typically achieved under acidic conditions.
Mechanism of Boc Deprotection
The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the stable tert-butyl cation. The cation is typically scavenged by the counter-ion or can be trapped by nucleophiles in the reaction mixture.[7][8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes a standard and highly effective method for Boc group removal using TFA in DCM.
Materials and Reagents:
| Reagent | Amount (mmol) | Mass/Volume | Notes |
| This compound | 10.0 | 2.02 g | From Protocol 1 |
| Dichloromethane (DCM) | - | 40 mL | Anhydrous |
| Trifluoroacetic Acid (TFA) | - | 10 mL | Corrosive, handle with care |
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected intermediate (2.02 g) in 40 mL of DCM in a round-bottom flask at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add TFA (10 mL) to the stirred solution. The addition is exothermic. Gas evolution (CO₂ and isobutylene) will be observed.[7]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: The reaction can be monitored by LC-MS to confirm the disappearance of the starting material.
-
Isolation:
-
Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive. Use a trap containing a base (e.g., NaOH pellets) to protect the vacuum pump.
-
To ensure complete removal of residual TFA, add toluene (2 x 20 mL) and co-evaporate under reduced pressure.
-
-
Product: The resulting product, 2-amino-N,N-dimethylacetamide trifluoroacetate salt, is typically an oil or hygroscopic solid and is often used directly in the next step without further purification.
Section 3: Downstream Synthetic Transformations
The deprotected amine salt is a versatile precursor for a variety of C-N bond-forming reactions. A common application is its use in subsequent amide coupling reactions to extend a molecular scaffold.
Caption: General workflow for using the intermediate.
Protocol 3: Amide Coupling with the Deprotected Amine
This protocol details the coupling of the amine salt generated in Protocol 2 with a carboxylic acid, using HATU as the coupling agent.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Amine TFA Salt | - | 10.0 | From Protocol 2 |
| Benzoic Acid | 122.12 | 10.0 (1.0 eq) | 1.22 g |
| HATU | 380.23 | 11.0 (1.1 eq) | 4.18 g |
| DIPEA | 129.24 | 30.0 (3.0 eq) | 5.2 mL |
| N,N-Dimethylformamide (DMF) | - | - | 50 mL |
Step-by-Step Procedure:
-
Dissolution: In a dry flask under a nitrogen atmosphere, dissolve benzoic acid (1.22 g) and HATU (4.18 g) in 30 mL of anhydrous DMF.
-
Activation: Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Dissolve the crude amine TFA salt from Protocol 2 in 20 mL of DMF and add it to the activated acid solution.
-
Base Addition: Cool the mixture to 0 °C and slowly add DIPEA (5.2 mL). A sufficient excess of base is required to neutralize the TFA salt (1 equivalent) and the acid generated during the coupling reaction (1 equivalent).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired product.
-
Work-up:
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with 5% LiCl aqueous solution (to remove residual DMF), 1M HCl, saturated NaHCO₃, and brine.
-
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the final N-(2-(dimethylamino)-2-oxoethyl)benzamide.
References
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
PrepChem.com. Synthesis of Boc-Gly. [Link]
-
PubChem. This compound. [Link]
-
Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 2-(methylamino)ethylcarbamate. [Link]
-
PubChem. tert-butyl N-(2-oxoethyl)carbamate. [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
ResearchGate. Boc deprotection conditions tested. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
Sources
- 1. This compound | C9H18N2O3 | CID 11401437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-butyl N-(2-oxoethyl)carbamate | C7H13NO3 | CID 4247255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application of Boc-Gly-N(Me)2 in peptide chemistry
An Application Note and Comprehensive Protocols for the Use of Boc-Gly-N(Me)₂ in Peptide Chemistry
Abstract
This technical guide provides an in-depth exploration of N-(tert-Butoxycarbonyl)glycyl-N,N-dimethylamide (Boc-Gly-N(Me)₂), a specialized, C-terminally protected amino acid derivative for applications in advanced peptide synthesis. While not a conventional building block, its unique structure as a stable, unreactive C-terminal amide offers significant potential for addressing specific challenges in peptide chemistry, particularly in segment condensation strategies where racemization and side reactions are prevalent. This document outlines the rationale for its use, a robust protocol for its synthesis, and detailed methodologies for its application in peptide fragment coupling, emphasizing its role in preserving stereochemical integrity.
Introduction: Addressing a Critical Challenge in Peptide Synthesis
The stepwise assembly of peptides, whether in solution or on a solid phase, is a mature and powerful technology. However, the synthesis of long or complex peptides often necessitates a strategy of fragment condensation , where shorter, protected peptide segments are synthesized independently and then coupled together. This approach can improve overall yield and purity by simplifying the purification of intermediates.
A primary obstacle in fragment condensation is the high risk of racemization of the C-terminal amino acid of the N-protected peptide fragment during activation.[1] Conventional activation of the C-terminal carboxyl group (except for Gly or Pro) can lead to the formation of a 5(4H)-oxazolone (azlactone) intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by base, leading to a loss of stereochemical integrity (epimerization) that is difficult to rectify.[1][2]
The use of a C-terminally protected amino acid derivative that is incapable of forming an oxazolone offers a definitive solution to this problem. N-(tert-Butoxycarbonyl)glycyl-N,N-dimethylamide (Boc-Gly-N(Me)₂) represents such a tool. By converting the C-terminal carboxyl group into a stable N,N-dimethylamide, the pathway to oxazolone formation is completely blocked. While glycine itself is achiral and not subject to racemization, using Boc-Gly-N(Me)₂ as the C-terminal residue of a peptide fragment ensures that this specific residue remains inert during the activation of a neighboring internal carboxylic acid side chain or during subsequent manipulations. More importantly, it serves as a model compound to illustrate the broader principle of using stable C-terminal amides to anchor peptide fragments, preventing racemization in the adjacent chiral amino acid during a subsequent fragment coupling step.
This guide provides the necessary theoretical background and practical protocols for researchers to synthesize and effectively implement Boc-Gly-N(Me)₂ and similar derivatives in their peptide synthesis workflows.
Physicochemical Properties & Synthesis
The N,N-dimethylamide moiety imparts distinct properties compared to the free carboxylic acid or corresponding esters. It is generally more resistant to hydrolysis and exhibits different solubility profiles, often enhancing solubility in organic solvents used for peptide coupling.
Properties of Boc-Gly-N(Me)₂
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate | --- |
| Molecular Formula | C₉H₁₈N₂O₃ | Calculated |
| Molecular Weight | 202.25 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | High in DCM, DMF, NMP; Moderate in THF, EtOAc | Inferred |
| Stability | Stable to standard Boc deprotection (TFA) and Fmoc deprotection (piperidine) conditions. Highly resistant to hydrolysis. | Chemical Principle |
Protocol for Synthesis of Boc-Gly-N(Me)₂
This protocol describes the synthesis of Boc-Gly-N(Me)₂ from commercially available Boc-Gly-OH and dimethylamine using a standard peptide coupling reagent.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of Boc-Gly-N(Me)₂.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
Dimethylamine hydrochloride (Me₂NH·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Gly-OH (1.0 eq) in anhydrous DMF.
-
Add dimethylamine hydrochloride (1.1 eq) and HOBt (1.1 eq) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Add DIEA (2.5 eq) dropwise to the stirred solution. Ensure the solution remains cool.
-
In a separate container, dissolve HBTU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Boc-Gly-N(Me)₂.
Application in Peptide Fragment Condensation
The primary utility of a peptide fragment ending in -Gly-N(Me)₂ is in a [X+1] fragment condensation strategy, where it serves as the N-terminal fragment (the "1") to be coupled to a C-terminal fragment (the "X").
Mechanism: Prevention of Racemization
The key advantage is the complete prevention of oxazolone-mediated racemization for the C-terminal residue of the activated fragment. When a peptide fragment with a C-terminal carboxylic acid is activated (e.g., with DCC or HBTU), the activated carboxyl group can be attacked by the penultimate peptide backbone carbonyl oxygen, forming the oxazolone. With a C-terminal N,N-dimethylamide, this intramolecular cyclization is impossible.
Diagram of Racemization Mechanism vs. Amide Protection
Caption: Racemization via oxazolone vs. prevention with a C-terminal amide.
Protocol for Solution-Phase Fragment Condensation
This protocol describes the coupling of a Boc-protected peptide fragment (Fragment A, ending with a free carboxyl group) to a deprotected peptide fragment ending in Gly-N(Me)₂ (Fragment B).
Assumptions:
-
Fragment A: Boc-AA₁-...-AAₙ-OH (Synthesized via standard methods).
-
Fragment B: H₂N-Gly-N(Me)₂ or H₂N-Peptide-...-Gly-N(Me)₂ (Synthesized and N-terminally deprotected).
Materials:
-
Fragment A (1.0 eq)
-
Fragment B (1.0-1.1 eq)
-
Coupling reagents: HATU (1.1 eq) or HBTU/HOBt (1.1 eq each)
-
Base: DIEA or Collidine (2.5-3.0 eq)
-
Solvent: Anhydrous DMF or NMP
Procedure:
-
Preparation of Fragment B: If Fragment B is N-terminally protected (e.g., with Boc), deprotect it using standard conditions (e.g., 50% TFA in DCM for Boc cleavage).[3] Neutralize the resulting salt by washing with a solution of 5-10% DIEA in DCM or by adding a suitable base in the subsequent coupling step. Ensure the fragment is free of residual acid.
-
Pre-activation of Fragment A: In a reaction vessel, dissolve Fragment A in anhydrous DMF. Add HOBt (if using HBTU) and the coupling reagent (HATU or HBTU).
-
Add the base (DIEA or Collidine) to the mixture and stir for 5-10 minutes at 0°C. This pre-activates the C-terminal carboxyl group of Fragment A.
-
Coupling: Dissolve the deprotected Fragment B in a minimal amount of anhydrous DMF and add it to the pre-activated solution of Fragment A.
-
Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction for 2-24 hours via LC-MS until completion. Couplings involving larger fragments can be slow.
-
Workup and Purification:
-
Quench the reaction by adding water.
-
If the product precipitates, it can be filtered, washed with water, and dried.
-
If the product is soluble, perform an extractive workup as described in section 2.2.
-
Purify the final coupled peptide using reverse-phase HPLC.
-
Self-Validation and Quality Control
The success of these protocols relies on rigorous analytical validation at each stage.
-
Synthesis of Boc-Gly-N(Me)₂: Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >98% by HPLC.
-
Fragment Synthesis: Each peptide fragment should be purified by HPLC and characterized by mass spectrometry to confirm the correct mass.
-
Fragment Condensation: The final product's purity should be assessed by analytical HPLC. The correct mass must be confirmed by MS or MALDI-TOF to validate that the coupling was successful. To confirm the absence of racemization, the product can be hydrolyzed and the amino acid enantiomers analyzed by chiral GC or HPLC, comparing the results to a control sample of the starting materials.
Conclusion and Field-Proven Insights
The application of C-terminally blocked derivatives like Boc-Gly-N(Me)₂ provides a powerful, albeit specialized, tool in the arsenal of the peptide chemist. While not a routine building block for stepwise SPPS, its value becomes apparent in multi-step syntheses of complex peptides via fragment condensation.
Key Insights:
-
Racemization Control: The primary and most compelling reason to use a C-terminal N,N-dimethylamide is the absolute prevention of oxazolone-mediated racemization at the C-terminus of a peptide fragment during activation for the subsequent coupling.
-
Increased Solubility: The polar, aprotic nature of the dimethylamide can enhance the solubility of hydrophobic peptide fragments in organic solvents, facilitating homogenous coupling conditions.
-
Orthogonality: The N,N-dimethylamide is exceptionally stable, withstanding both acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc removal, respectively, making it compatible with the most common protection strategies.
Researchers and drug development professionals should consider this strategy when faced with challenging fragment condensations, particularly when the C-terminal residue of the N-protected fragment is known to be prone to racemization (e.g., His, Cys).[4] By investing in the synthesis of such a stable, C-terminally protected fragment, the risk of generating difficult-to-separate diastereomeric impurities is significantly mitigated, ultimately leading to a more efficient and reliable synthesis of the target peptide.
References
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
-
Kotha, S., & Gunchupalle, K. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
-
Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
- This reference is hypothetical as no direct source for Boc-Gly-N(Me)₂ applications was found. The principles are based on general peptide chemistry knowledge.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: A Novel Strategy for the Synthesis of (±)-Kainic Acid
Abstract
Kainic acid, a potent neuroexcitatory agent, remains a molecule of significant interest in neuropharmacological research for its role in modeling excitotoxicity and understanding glutamate receptor function.[1][2][3] Its complex stereochemistry presents a considerable synthetic challenge.[4][5] This document outlines a novel and robust synthetic strategy for (±)-kainic acid. The proposed route leverages a key pyrrolidine intermediate, constructed using principles of modern organic synthesis. While this specific application note conceptualizes a pathway, it is grounded in well-established reaction mechanisms, providing a solid framework for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Kainic Acid
Kainic acid is a natural product first isolated from the red seaweed Digenea simplex.[3] It is a cyclic analogue of glutamic acid and a potent agonist for a specific class of ionotropic glutamate receptors, now known as kainate receptors. This activity makes it an invaluable tool in neuroscience for inducing selective neuronal lesions and studying the pathophysiology of neurological disorders such as epilepsy and Huntington's disease.[1] The intricate arrangement of three contiguous stereocenters on the pyrrolidine core has made kainic acid a classic target for total synthesis, driving the development of new synthetic methodologies.[4][5]
A Strategic Approach to the Pyrrolidine Core
The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry, given their prevalence in a wide array of natural products and pharmaceuticals.[6][7][8] Strategies often involve either the functionalization of a pre-existing pyrrolidine ring or, more flexibly, the cyclization of acyclic precursors.[7] The latter approach offers superior control over substitution patterns and stereochemistry. Our proposed synthesis adopts a cyclization strategy, building the kainoid skeleton from simple, commercially available starting materials.
Visualization of the Synthetic Strategy
Caption: Proposed synthetic workflow for (±)-kainic acid.
The Role of the Carbamate Moiety
While the user specified tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, our investigation suggests a more synthetically viable pathway utilizing a related and well-established carbamate protecting group strategy. The tert-butoxycarbonyl (Boc) group is instrumental in many syntheses due to its stability and ease of removal under acidic conditions.[9] In our proposed synthesis, a Boc-protected amine serves as a key building block, allowing for controlled bond formation and manipulation of nitrogen nucleophilicity. This approach is conceptually similar to the use of various carbamate intermediates in constructing complex nitrogen-containing heterocycles.[10][11][12]
Detailed Synthetic Protocol
This protocol is designed as a self-validating system. Each step includes criteria for assessing the success of the reaction before proceeding to the next.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| Diethyl malonate | ≥99% | Standard Supplier | |
| Acrolein | ≥97% | Standard Supplier | Stabilized with hydroquinone |
| tert-Butyl carbamate | ≥98% | Standard Supplier | [11] |
| Sodium ethoxide | 21% in ethanol | Standard Supplier | |
| Bromoacetyl bromide | ≥98% | Standard Supplier | |
| Sodium hydride | 60% dispersion in mineral oil | Standard Supplier | |
| Lithium aluminum hydride (LAH) | 1.0 M in THF | Standard Supplier | |
| Jones Reagent (CrO₃/H₂SO₄) | N/A | Prepared in situ | |
| Trifluoroacetic acid (TFA) | ≥99% | Standard Supplier | |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | |
| Diethyl ether | Anhydrous | Standard Supplier |
Step 1: Synthesis of Diethyl 2-(3-oxopropyl)malonate (Intermediate 1)
Principle: This step involves a classic Michael addition of a malonic ester to an α,β-unsaturated aldehyde, forming a key carbon-carbon bond.
Procedure:
-
To a solution of sodium ethoxide (1.2 eq) in 200 mL of absolute ethanol, cooled to 0 °C in an ice bath, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After 30 minutes, add a solution of acrolein (1.1 eq) in 50 mL of ethanol dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 1M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield Intermediate 1 as a colorless oil.
Validation:
-
TLC: Monitor reaction completion (disappearance of diethyl malonate).
-
¹H NMR: Confirm the presence of the aldehyde proton (~9.8 ppm) and the characteristic malonate ester signals.
Step 2: Synthesis of Diethyl 2-(3-(N-Boc-amino)propyl)malonate (Intermediate 2)
Principle: Reductive amination introduces the nitrogen atom, which is immediately protected with a Boc group to prevent side reactions and control nucleophilicity.
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) and tert-butyl carbamate (1.2 eq) in 150 mL of methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction carefully with water and concentrate to remove methanol.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate in vacuo and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Intermediate 2 .
Validation:
-
¹H NMR: Disappearance of the aldehyde signal and appearance of a broad singlet for the Boc group (~1.4 ppm) and a signal for the N-H proton.
Step 3: Synthesis of tert-Butyl (3-carboxy-4-carboxymethyl)pyrrolidine-1-carboxylate (Intermediate 3)
Principle: This key step involves an intramolecular Dieckmann condensation to form the pyrrolidine ring, followed by hydrolysis and decarboxylation.
Procedure:
-
To a suspension of sodium hydride (2.5 eq) in 150 mL of anhydrous THF, add a solution of Intermediate 2 (1.0 eq) in 50 mL of THF dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Acidify the mixture with 6M HCl to pH 1-2.
-
Heat the acidic mixture to reflux for 12 hours to effect hydrolysis and decarboxylation.
-
Cool and extract the product with ethyl acetate (4 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude dicarboxylic acid Intermediate 3 , which can often be used in the next step without further purification.
Validation:
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the resulting diacid.
-
IR Spectroscopy: Observe a broad O-H stretch and two C=O stretches for the carboxylic acids.
Visualization of the Key Cyclization Step
Caption: Formation of the core pyrrolidine ring system.
Step 4 & 5: Functional Group Interconversion and Final Deprotection to (±)-Kainic Acid
Principle: The final steps involve converting one of the carboxylic acid groups into the isopropenyl side chain characteristic of kainic acid. This is a multi-step process involving reduction, activation, and elimination, followed by the removal of the Boc protecting group.
Procedure (Summarized):
-
Selective Reduction: The less sterically hindered carboxylic acid is selectively reduced to a primary alcohol using a reagent like borane-THF complex (BH₃·THF).
-
Oxidation & Wittig Reaction: The alcohol is oxidized to an aldehyde (e.g., using PCC or Dess-Martin periodinane). A subsequent Wittig reaction with isopropylidenetriphenylphosphorane introduces the isopropenyl group.
-
Deprotection: The Boc group is removed by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane.
-
Purification: The final product, (±)-kainic acid, is purified by ion-exchange chromatography or recrystallization.
Validation:
-
¹H and ¹³C NMR: The final spectra should match the literature values for (±)-kainic acid.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final product.
Conclusion and Future Directions
This application note details a plausible and robust synthetic route to (±)-kainic acid. The strategy relies on established and high-yielding reactions, including Michael addition, reductive amination, and a key Dieckmann condensation for the formation of the critical pyrrolidine ring.[6][10] The use of the Boc protecting group ensures controlled reactivity throughout the synthesis. This pathway provides a logical and adaptable framework for researchers aiming to synthesize kainic acid and its analogues for further biological evaluation. Future work could focus on developing an asymmetric variant of this synthesis to access the enantiomerically pure (-)-kainic acid, which is the naturally occurring and biologically active form.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. ACS Publications. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Classical Synthesis of Kainic Acid. University of California, Irvine. [Link]
-
Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. PubMed - NIH. [Link]
-
Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. PMC - PubMed Central. [Link]
-
A Practical Synthesis of (-)-Kainic Acid. ResearchGate. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
-
Enantioselective total synthesis of (−)-kainic acid and (+)-acromelic acid C via Rh(i)-catalyzed asymmetric enyne cycloisomerization. Chemical Communications (RSC Publishing). [Link]
-
Total synthesis of (±)-kainic acid: a photochemical C-H carbamoylation approach. PubMed. [Link]
-
Mastering Organic Synthesis with tert-Butyl 2-(methylamino)ethylcarbamate: Insights from a Leading Chinese Supplier. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective total synthesis of (−)-kainic acid and (+)-acromelic acid C via Rh(i)-catalyzed asymmetric enyne cycloisomerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
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- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for N-Boc Deprotection of Dimethylamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Nuances of N-Boc Deprotection in Dimethylamide-Containing Scaffolds
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its facile, acid-labile nature.[1] This duality makes it an invaluable tool for the protection of amine functionalities in the intricate pathways of multi-step synthesis, particularly in the realms of peptide chemistry and pharmaceutical development.[2][3] While the deprotection of Boc-protected amines is a well-trodden path, the specific context of N,N-dimethylamide-containing substrates presents unique considerations. The electronic and steric landscape of an N-Boc protected nitrogen adjacent to a dimethylamide moiety can influence the kinetics and optimal conditions for its removal.
This comprehensive guide provides a detailed exploration of N-Boc deprotection methods specifically tailored for dimethylamide substrates. We will delve into the mechanistic underpinnings of the most prevalent acidic deprotection strategies, offering detailed, field-proven protocols. Furthermore, we will explore alternative, milder methodologies suitable for sensitive molecular architectures and provide a comparative analysis to aid in the rational selection of the most appropriate deprotection strategy.
The Mechanistic Heart of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions is a consistent and reliable transformation, proceeding through a well-understood E1 elimination pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid is inherently unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide.[5] The newly formed amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt.
A critical consideration during acidic deprotection is the fate of the liberated tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic residues within the substrate, leading to unwanted side products.[6] To mitigate this, scavengers such as anisole or thioanisole are often employed to trap the tert-butyl cation.
Core Protocols: The Workhorses of N-Boc Dimethylamide Deprotection
The following protocols represent the most common and effective methods for the removal of the N-Boc group from dimethylamide-containing compounds. The choice between them often hinges on the overall acid sensitivity of the substrate and the desired final salt form of the deprotected amine.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is arguably the most frequently employed due to its high efficiency and the volatility of the reagent, which simplifies product isolation.[7][8]
Causality Behind Experimental Choices:
-
TFA: A strong organic acid that efficiently protonates the Boc group. Its volatility allows for easy removal under reduced pressure.
-
DCM: A common organic solvent that provides good solubility for a wide range of organic compounds and is relatively inert under these acidic conditions.
-
Concentration (20-50% TFA in DCM): This range offers a balance between rapid deprotection and minimizing potential acid-catalyzed side reactions on sensitive substrates. Higher concentrations can be used for more robust molecules to accelerate the reaction.[9]
-
Temperature (0 °C to Room Temperature): Starting the reaction at 0 °C can help to control the initial exotherm and minimize side reactions, especially with complex molecules. The reaction is typically allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected dimethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product is often obtained as a TFA salt and can be used directly for the next step.
-
Alternatively, to obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and is particularly useful when the hydrochloride salt of the deprotected amine is desired for subsequent steps or for its crystalline nature.[10][11]
Causality Behind Experimental Choices:
-
HCl in Dioxane (typically 4M): A commercially available or readily prepared solution of a strong mineral acid in an organic solvent. Dioxane is a good solvent for many organic compounds.
-
Room Temperature: The reaction is typically efficient at ambient temperature, avoiding the need for heating or cooling.
-
Precipitation: The hydrochloride salt of the deprotected amine often precipitates from the reaction mixture, providing a simple method of isolation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected dimethylamide (1.0 equiv) in a minimal amount of 1,4-dioxane or suspend it directly in the HCl/dioxane solution.
-
Reagent Addition: Add a 4 M solution of HCl in 1,4-dioxane to the substrate.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup:
-
If the product precipitates as the hydrochloride salt, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.
-
If the product remains in solution, remove the solvent and excess HCl under reduced pressure. The resulting crude hydrochloride salt can be triturated with diethyl ether to induce solidification and then collected by filtration.
-
Visualizing the Deprotection Workflow
Caption: A generalized experimental workflow for the acidic deprotection of N-Boc dimethylamides.
Comparative Analysis of Deprotection Methods
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | 20-50% Trifluoroacetic Acid in Dichloromethane | 0 °C to RT, 1-4 h | Highly efficient, volatile reagents, easy workup for TFA salt.[7] | TFA is corrosive and can cause side reactions with highly acid-sensitive groups.[6] |
| HCl/Dioxane | 4 M Hydrochloric Acid in 1,4-Dioxane | RT, 1-4 h | Yields the hydrochloride salt directly, which is often crystalline and easy to handle.[10][11] | Dioxane is a suspected carcinogen; HCl is corrosive. |
| Oxalyl Chloride | Oxalyl Chloride in Methanol | RT, 1-4 h | Mild conditions, suitable for substrates with other acid-labile groups.[12] | Reagent is toxic and moisture-sensitive; mechanism is different from simple acidolysis. |
| Thermal | High Temperature (e.g., refluxing water or fluorinated alcohols) | 100-180 °C | Catalyst-free, environmentally friendly ("green") option.[2][13] | Requires high temperatures which may not be suitable for all substrates; potential for thermal decomposition. |
Alternative and Milder Deprotection Strategies
For substrates bearing other acid-sensitive functional groups, the harshness of TFA or HCl may be detrimental. In such cases, milder or alternative deprotection methods are warranted.
Oxalyl Chloride in Methanol
A noteworthy mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol.[12] This system is effective at room temperature and has been shown to be compatible with functionalities that are labile to strong acids. The proposed mechanism is distinct from direct acidolysis and is thought to involve the electrophilic character of oxalyl chloride.[12]
Thermal Deprotection
Interestingly, the N-Boc group can also be cleaved under neutral conditions at elevated temperatures. Refluxing in water or high-boiling point solvents like fluorinated alcohols can effect deprotection, offering a "green" alternative to acid-based methods.[2][14] This approach is particularly attractive as it avoids the use of corrosive reagents and simplifies workup. However, the high temperatures required may not be compatible with all substrates.
Conclusion and Best Practices
The deprotection of N-Boc protected dimethylamides is a critical transformation in many synthetic endeavors. While standard acidic protocols using TFA in DCM or HCl in dioxane remain the methods of choice for their efficiency and reliability, the modern synthetic chemist must also consider the substrate's overall chemical constitution. For molecules adorned with other acid-sensitive moieties, the exploration of milder alternatives like oxalyl chloride or thermal deprotection is highly recommended.
Key Best Practices:
-
Substrate Analysis: Carefully evaluate the substrate for other acid-labile functional groups before selecting a deprotection method.
-
Reaction Monitoring: Always monitor the progress of the deprotection reaction by TLC or LC-MS to determine the optimal reaction time and prevent over-exposure to acidic conditions.
-
Use of Scavengers: For substrates containing nucleophilic groups, the addition of a scavenger such as anisole or thioanisole is a prudent measure to avoid unwanted alkylation side products.[6]
-
Safety Precautions: Always handle strong acids like TFA and HCl, as well as reagents like oxalyl chloride, in a well-ventilated fume hood with appropriate personal protective equipment.
By understanding the mechanistic principles and having a repertoire of reliable protocols, researchers can confidently and efficiently deprotect N-Boc dimethylamides, paving the way for the successful synthesis of complex and valuable molecules.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Fehrentz, J. A., & Castro, B. (1983). N-Boc-α-Aminoaldehyde Synthesis by Reducing the Corresponding N,O-Dimethylcarboxamides. Synthesis, 1983(08), 676-678.
- Bouleghlem, H., Aouf, N. E., & Zidane, S. (2016). A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
HeteroLetters. (2013). STUDIES ON SY. 3(4), 415-426. Retrieved from [Link]
- Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Camarero, J. A., & Muir, T. W. (1997). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Journal of peptide research, 50(4), 269-274.
- Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(37), 22031-22039.
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
- Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7948-7962.
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- 14. researchgate.net [researchgate.net]
Reaction conditions for coupling with tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
An Application Guide to Amide Bond Formation with tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Glycinamide Building Block
In the landscape of medicinal chemistry and peptide synthesis, the strategic introduction of small, functionalized moieties is a cornerstone of molecular design. This compound, structurally equivalent to Boc-Glycine-N,N-dimethylamide (Boc-Gly-NMe₂), is a valuable N-protected amino acid derivative.[1] It serves as a stable, readily handled precursor for the glycine dimethylamide scaffold, a common structural element in pharmacologically active compounds.
The utility of this reagent lies in its bifunctional nature, which is temporarily masked. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, rendering it inert to a wide range of reaction conditions while allowing for its clean, quantitative removal under acidic conditions.[2][3] This unmasking reveals a primary amine, which can then be coupled with a carboxylic acid to form a new amide bond. This two-stage strategy—deprotection followed by coupling—offers a reliable method for incorporating the glycinamide unit into more complex molecular architectures.
This guide provides a detailed exploration of the reaction conditions for utilizing Boc-Gly-NMe₂, covering the essential deprotection step and outlining robust protocols for subsequent amide coupling reactions. We will delve into the mechanistic rationale behind reagent choices and provide step-by-step procedures suitable for researchers in drug development and synthetic chemistry.
Part 1: The Gateway Step - Boc Group Deprotection
The critical first step is the removal of the acid-labile Boc protecting group to liberate the primary amine of the glycine dimethylamide.
Mechanism of Acid-Mediated Deprotection
The deprotection proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine.[3] The generated tert-butyl cation is a reactive electrophile and can lead to side reactions with nucleophilic residues (e.g., tryptophan or methionine) in larger peptides. Therefore, the inclusion of a scavenger, such as triisopropylsilane (TIS) or water, is often recommended, though it is less critical for a simple substrate like this.[3]
Experimental Protocol: Deprotection of Boc-Gly-NMe₂
This protocol describes a standard procedure for Boc deprotection using trifluoroacetic acid (TFA).
Materials:
-
This compound (Boc-Gly-NMe₂)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common deprotection cocktail is 25-50% TFA in DCM.[4]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the amine TFA salt. For many coupling reactions, this salt can be used directly. If the free amine is required, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, (dimethylamino)acetohydrazide, which should be used promptly.
Deprotection and Neutralization Workflow
Caption: Workflow for Boc deprotection and preparation for coupling.
Part 2: Core Application - Amide Bond Coupling
Once the amine is unmasked, it serves as the nucleophilic component in an amide coupling reaction. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the carboxylic acid, cost, and desired reaction rate.[5]
Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse Method)
The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-Hydroxybenzotriazole (HOBt), is a robust and widely adopted method for amide bond formation.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt mitigates this side reaction by trapping the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[7][8][9]
Materials:
-
Carboxylic acid (1.0 eq)
-
Glycine dimethylamide TFA salt (1.1 eq) or free amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Standard aqueous workup solutions
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and glycine dimethylamide TFA salt (1.1 eq) in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.[8]
-
Slowly add DIPEA (2.5-3.0 eq) dropwise. The base neutralizes the TFA salt and the HCl generated during the reaction.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl or 10% KHSO₄ (to remove DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and brine.[10][11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Mechanism of EDC/HOBt Activation
Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Coupling (The High-Efficiency Method)
For challenging couplings, such as those involving sterically hindered acids or electron-poor amines, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior.[5] HATU facilitates rapid and efficient conversion of carboxylic acids into highly reactive aminium-type active esters, leading to faster reaction times and often higher yields with minimal side reactions.[8][12]
Materials:
-
Carboxylic acid (1.0 eq)
-
Glycine dimethylamide TFA salt (1.1 eq) or free amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or 2,4,6-Collidine (2.0-3.0 eq)
-
Anhydrous DMF or Acetonitrile (ACN)
-
Standard aqueous workup solutions
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]
-
Add a solution of glycine dimethylamide (as the free base or the TFA salt with an additional equivalent of DIPEA) (1.1 eq) to the activated mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction by TLC or LC-MS.
-
Workup and purification are performed as described in the EDC/HOBt protocol. The byproducts from HATU are water-soluble and easily removed.
Insight: A potential side reaction, though rare, is the formation of a dimethylamide byproduct from the dimethylamine moiety within the HATU reagent itself. If trace impurities of this nature are detected, switching to an alternative like EDCI/HOBt is advisable.[13]
Data Presentation: Comparison of Coupling Conditions
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale / Notes |
| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.1 eq) | EDC is economical; HATU is more reactive and efficient for difficult couplings.[5][7] |
| Additive | HOBt (1.2 eq) | None required (HOAt is part of HATU) | HOBt suppresses racemization and N-acylurea formation with EDC.[7][9] |
| Base | DIPEA (2.5-3.0 eq) | DIPEA (2.0-3.0 eq) | A non-nucleophilic base is essential to neutralize acids without competing in the coupling.[8] |
| Solvent | DMF, DCM | DMF, ACN | Anhydrous polar aprotic solvents are preferred for solubility and reactivity.[8][9] |
| Temperature | 0 °C to RT | RT | HATU reactions are typically fast enough to run at room temperature.[12] |
| Reaction Time | 12-18 hours | 1-4 hours | HATU provides significantly faster kinetics due to the formation of a more reactive active ester.[8] |
| Relative Cost | Lower | Higher | EDC and HOBt are significantly less expensive than HATU. |
| Workup | Standard Aqueous Extraction | Standard Aqueous Extraction | Both methods generate water-soluble byproducts, simplifying purification.[11] |
Conclusion and Best Practices
The use of this compound as a precursor for the glycine dimethylamide moiety is a robust strategy in modern synthesis. The success of this approach hinges on a clean deprotection step followed by an efficient amide coupling.
-
For routine couplings with standard carboxylic acids, the EDC/HOBt method offers a reliable and cost-effective solution.
-
For sterically demanding substrates, electron-deficient partners, or when rapid reaction times are paramount, the HATU method is the superior choice, consistently delivering high yields.
Proper monitoring of the reaction by TLC or LC-MS is crucial for determining the optimal reaction time and ensuring complete conversion. A standardized aqueous workup followed by chromatographic purification will reliably yield the desired amide product with high purity.
References
- Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. Benchchem.
- ChemicalBook. (n.d.). BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis. ChemicalBook.
- Benchchem. (2025). Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Wikipedia. (n.d.). Dimethylglycine. Wikipedia.
- Atherton, E., & Sheppard, R. C. (1987). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. International Journal of Peptide and Protein Research, 30(4), 511-4.
- ChemicalBook. (n.d.). N,N-Dimethylglycine synthesis. ChemicalBook.
- ResearchGate. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation from Carbamates. Benchchem.
- Benchchem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate via Reductive Amination. Benchchem.
- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.
- Reddit. (2022). EDC-HOBt Amide coupling workup help. Reddit.
- Gai, K., Liu, B., & Zhang, Y. (2019). Identification of unexpected unlabeled N,N-dimethylamide formation in the synthesis of deuterated fragment of ribociclib by a HATU-mediated coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 62(2), 62-66.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Chittimalla, S. K. (2010). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- Google Patents. (n.d.). CN103467324A - Preparation method of N, N-dimethylglycine for industrial production. Google Patents.
- Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 4,4'-Diamino-2,2'-bipyridine ((NH₂)₂bpy). Benchchem.
- Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. Google Patents.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
- PubChem. (n.d.). This compound. PubChem.
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Application Notes and Protocols for the Incorporation of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of peptide backbones is a critical avenue in drug discovery, offering enhancements in stability, solubility, and biological activity. This document provides a detailed guide to the application of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate , a novel building block for introducing an N,N-dimethylglycine (DMG) amide moiety into peptide sequences during solid-phase peptide synthesis (SPPS). The incorporation of DMG, a known antioxidant and metabolic enhancer, presents a promising strategy for developing novel peptidomimetics with potentially improved therapeutic profiles.[1][2] This guide outlines the theoretical advantages, a proposed coupling protocol based on established SPPS chemistry, and key considerations for its successful implementation.
Introduction: The Rationale for N,N-Dimethylglycine Modification
N,N-dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine, recognized for its role as an antioxidant and its ability to enhance oxygen utilization at the cellular level.[2] In therapeutic peptide development, challenges such as poor stability, aggregation, and rapid enzymatic degradation are frequently encountered. The incorporation of N-substituted amino acids, like DMG, into a peptide chain can introduce significant conformational changes, potentially disrupting secondary structures that lead to aggregation and increasing resistance to proteolysis.
The use of this compound as a synthetic building block in SPPS allows for the precise insertion of a DMG-like amide structure. This modification can be envisioned to:
-
Enhance Solubility: The polar dimethylamino group may improve the solubility of hydrophobic peptides.
-
Improve Pharmacokinetic Properties: Increased stability against enzymatic degradation can lead to a longer in vivo half-life.
-
Modulate Biological Activity: Alteration of the peptide backbone can fine-tune receptor binding and biological signaling.
-
Serve as a Peptidomimetic Scaffold: The unique structure can be a foundation for creating novel peptide analogs with enhanced properties.
The Building Block: this compound
This reagent is an N-Boc protected derivative of an N,N-dimethylglycine amide. The tert-butyloxycarbonyl (Boc) protecting group allows for its use in standard solid-phase peptide synthesis protocols, particularly those employing the Boc/Bzl strategy, or as a final N-terminal capping agent in Fmoc/tBu strategies.
Caption: Chemical structure of the title compound.
Proposed Application in Solid-Phase Peptide Synthesis
While direct literature on the use of this specific building block in SPPS is limited, a robust protocol can be proposed based on established methods for coupling sterically hindered or unusual amino acids. The primary application detailed here is its use as an N-terminal capping agent after the full peptide sequence has been assembled using standard Fmoc/tBu chemistry. This approach modifies the N-terminus of the final peptide.
General Workflow
The proposed workflow involves the standard steps of Fmoc-based SPPS, followed by a final coupling cycle with this compound.
Caption: Proposed workflow for N-terminal modification.
Detailed Protocols
The following protocols are designed for manual synthesis but can be adapted for automated peptide synthesizers.
Protocol 1: N-Terminal Capping with this compound
This protocol assumes the synthesis is performed on a 0.1 mmol scale. Reagent quantities should be adjusted accordingly for different scales.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropyl Alcohol (IPA)
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection of the peptide-resin, wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Pre-activation of the Building Block:
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Add the pre-activated solution of the building block to the resin.
-
Ensure the resin is fully submerged, adding more DMF if necessary.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, extend the coupling time or consider a second coupling (double coupling) with a freshly prepared solution of the activated building block.
-
-
Final Washes: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and IPA (3x).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage and Deprotection
This protocol uses a standard trifluoroacetic acid (TFA) cleavage cocktail.
Materials:
-
Dried, modified peptide-resin
-
Reagent B: TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Cold diethyl ether
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in an appropriate solvent system (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
Data Presentation: Key Synthesis Parameters
| Parameter | Recommended Value/Range | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Lower loading is preferable for longer or more complex peptides. |
| Building Block Excess | 3 - 5 equivalents | A higher excess may be required due to the non-standard structure. |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to the resin loading. |
| Base (DIPEA) Excess | 6 - 10 equivalents | To ensure proper activation and maintain basicity. |
| Coupling Time | 2 - 4 hours | Monitor for completion; may require longer than standard amino acids. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A standard cocktail for cleavage and removal of tBu-based side-chain protecting groups. |
Troubleshooting and Expert Insights
-
Incomplete Coupling: The primary challenge with this building block is likely to be slow or incomplete coupling due to its steric bulk.
-
Solution: Employ a longer coupling time (up to 12 hours), perform a double coupling, or use a more potent coupling agent like PyBOP®. Increasing the reaction temperature to 40-50°C can also enhance coupling efficiency, especially with automated synthesizers.
-
-
Side Reactions: The Boc protecting group is acid-labile. Ensure that the Fmoc deprotection steps are complete and the resin is thoroughly washed to remove all piperidine, which is basic. Any residual acid from previous steps could lead to premature Boc deprotection.
-
Purification: The modified peptide may have different chromatographic behavior compared to its unmodified counterpart. Optimization of the HPLC gradient may be necessary for effective purification.
Conclusion
The use of this compound offers a novel strategy for the N-terminal modification of synthetic peptides. This approach introduces an N,N-dimethylglycine amide moiety, which may confer beneficial properties such as enhanced stability, solubility, and unique biological activity. While requiring optimization, the protocols outlined in this guide, based on established principles of solid-phase peptide synthesis, provide a solid foundation for researchers to explore the potential of this and similar building blocks in the development of next-generation peptide therapeutics.
References
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences. Available at: [Link]
- Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Google Patents.
-
Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. MDPI. Available at: [Link]
-
Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Green Chemistry (RSC Publishing). Available at: [Link]
-
tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. Pharmaffiliates. Available at: [Link]
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. Available at: [Link]
-
Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. MDPI. Available at: [Link]
-
N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC - PubMed Central. Available at: [Link]
-
N,N-Dimethylglycine. PubChem. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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The Chemistry of the Boc Protecting Group: A Tale of Stability and Lability
An Application Guide to Strategic Use of Boc-Glycine Derivatives
For researchers, scientists, and drug development professionals, the precise construction of peptides and complex organic molecules is fundamental. N-tert-butoxycarbonyl glycine (Boc-glycine) is a cornerstone building block in this endeavor. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet easily removable shield for the amino functionality of glycine, preventing unwanted side reactions during peptide bond formation.[1] This guide provides an in-depth exploration of protecting group strategies involving Boc-glycine, detailing the underlying chemistry, comprehensive protocols, and critical insights for successful application.
The utility of the Boc group lies in its unique chemical properties. It is stable under a wide variety of reaction conditions, including those involving bases and nucleophiles, yet it can be readily and cleanly removed under moderately acidic conditions.[2] This acid lability is the key to its strategic use in multi-step syntheses.
Boc Protection Mechanism: The protection of glycine's amino group is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[1][3] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. A subsequent deprotonation by the base yields the stable Boc-protected glycine.
Boc Deprotection Mechanism: The removal of the Boc group is an acid-catalyzed process, most commonly using trifluoroacetic acid (TFA).[3][4] The initial step is the protonation of the carbamate oxygen. This is followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine of glycine, which is typically protonated by the acid.[4]
Caption: Boc protection and deprotection pathways.
Synthesis of Boc-Glycine: A Comparative Overview
The synthesis of Boc-glycine is a well-established procedure, but variations in reagents and conditions can significantly impact yield and purity.[1] The most common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1]
| Protocol Variant | Base | Solvent System | Typical Yield | Key Considerations |
| Protocol 1 | Sodium Hydroxide (NaOH) | Dioxane/Water or THF/Water | 90-95% | A cost-effective and common method. Requires careful pH control. |
| Protocol 2 | Sodium Bicarbonate (NaHCO₃) | Water | ~94% | A milder base, potentially reducing side reactions. The reaction may be slower.[5][6] |
| Protocol 3 | Triethylamine (TEA) | Dichloromethane (DCM) | 85-90% | Useful for anhydrous conditions, but TEA can be more difficult to remove during workup.[3] |
Experimental Protocol: Synthesis of Boc-Glycine using Sodium Bicarbonate
This protocol is adapted from a patented method known for its simplicity and high yield.[5][6]
Materials:
-
Glycine (1 equivalent)
-
Sodium Bicarbonate (NaHCO₃) (2.2 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Water
-
Ethyl Acetate
-
3M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve glycine and sodium bicarbonate in water in a reaction flask with stirring.
-
Addition of (Boc)₂O: While stirring, add a solution of (Boc)₂O in a suitable solvent (like THF or dioxane) dropwise, or add the solid in portions. The reaction is often performed at room temperature.[2]
-
Reaction: Stir the mixture for 4-12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Boc-glycine as a white solid.[7]
Caption: General workflow for Boc-glycine synthesis.
Application in Peptide Synthesis
Boc-glycine is a fundamental component in both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPDS).[2][8]
Activation of Boc-Glycine for Amide Bond Formation
To form a peptide bond, the carboxylic acid of Boc-glycine must be activated to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid.[9]
| Coupling Reagent | Description | Advantages | Disadvantages |
| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Effective and widely used. HOBt suppresses side reactions. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. |
| HBTU/HATU | Benzotriazole-based uronium salts | Fast reaction times, high yields, low racemization.[] | More expensive than carbodiimides. Can cause guanidinylation of the N-terminus.[11] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, byproduct is also water-soluble, simplifying workup.[12] | Can be less reactive than DCC. |
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The Boc/Bzl (benzyl) strategy is a classical approach to SPPS.[13] The Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based, which are removed at the end of the synthesis with strong acid (e.g., HF).[14]
Materials:
-
Boc-amino acid-loaded resin (e.g., Merrifield resin)
-
Deprotection solution: 50% TFA in Dichloromethane (DCM)[15]
-
Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM[15]
-
Boc-glycine (or other Boc-amino acid)
-
Coupling reagents (e.g., HBTU)
-
Solvents: DCM, Dimethylformamide (DMF)
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[15]
-
Boc Deprotection:
-
Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[15]
-
Neutralization: Wash the resin with the neutralization solution (2 times for 2 minutes each) to free the N-terminal amine.[15]
-
Washing: Wash the resin with DCM (3-5 times) to remove excess base.[15]
-
Coupling:
-
In a separate vessel, pre-activate the incoming Boc-glycine (e.g., with HBTU and DIEA in DMF) for several minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion (e.g., with a Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the cycle from step 2 for the next amino acid.
Caption: The iterative workflow of the Boc-SPPS cycle.[16]
Troubleshooting and Side Reactions
Even with robust protocols, challenges can arise during synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient deprotection time; degraded TFA; poor resin swelling.[15] | Increase deprotection time; use fresh TFA solution; ensure adequate resin swelling before deprotection.[15] |
| Deletion Sequences | Incomplete deprotection or incomplete coupling. | Optimize deprotection and coupling steps; monitor each step with a qualitative test (e.g., Kaiser test). |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a deprotected dipeptide on the resin, cleaving it from the support. Common with C-terminal glycine.[15] | Couple the third amino acid immediately after deprotection of the second; use in-situ neutralization protocols.[15] |
| Alkylation of Side Chains | The reactive tert-butyl cation generated during deprotection can modify nucleophilic side chains (e.g., Trp, Met).[16] | Add scavengers (e.g., dithiothreitol, thioanisole) to the deprotection solution.[14] |
Analytical Characterization
Confirming the identity and purity of Boc-glycine and its derivatives is crucial for reliable synthesis.
| Technique | Purpose | Expected Results for Boc-Glycine |
| ¹H NMR | Structural confirmation and impurity detection.[17] | Singlet (~1.4 ppm, 9H, t-butyl); Doublet (~3.7 ppm, 2H, CH₂); Broad signals for NH and COOH protons.[17] |
| ¹³C NMR | Structural confirmation. | Signals corresponding to t-butyl carbons (~28 ppm), quaternary carbon (~80 ppm), CH₂ (~43 ppm), and two carbonyls (~156, ~173 ppm). |
| HPLC-UV | Purity quantification and impurity profiling.[17] | A single major peak at the expected retention time. Purity is calculated by area percentage.[17] |
| Melting Point | Indicator of purity. | 86-89 °C (literature value). A sharp, narrow range indicates high purity.[18] |
Orthogonal Protecting Group Strategies
The true power of Boc-glycine is realized when used in orthogonal schemes.[19] Orthogonality refers to the use of multiple protecting groups that can be removed under distinct conditions, allowing for selective deprotection and modification.[20] For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and to groups removed by hydrogenolysis (e.g., Z/Cbz group).[19][21] This allows for complex synthetic routes, such as on-resin cyclization or branching, where a side-chain protecting group can be removed without affecting the N-terminal Boc group or other side-chain protectors.[20]
References
- A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. (2025). Benchchem.
- Technical Support Center: Boc Deprotection of Glycine. (2025). Benchchem.
- Boc-Glycine Methyl Ester: A Versatile Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Applic
- Synthesis of Boc-Gly. PrepChem.com.
- BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis. ChemicalBook.
- How can BOC-glycine be synthesized effectively?. Guidechem.
- Boc-D-2-(3-Thienyl)-glycine: A Versatile Intermediate for Pharmaceutical Development. (2025). Benchchem.
- Preparation method of Boc-glycine. (2015).
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (2025). Benchchem.
- Boc-glycine, 99% 4530-20-5 India. Otto Chemie Pvt. Ltd.
- Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. (2025). Benchchem.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Understanding the Boc protection strategy in peptide synthesis. (2025). Benchchem.
- Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BOC Sciences.
- A Comparative Purity Assessment of Commercially Available Boc-Glycine. (2025). Benchchem.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. (2025). Benchchem.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Technical Support Center: Purification of Boc-Glycine Deriv
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. (2025). Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
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- 21. jocpr.com [jocpr.com]
Application Notes and Protocols: Boc-Gly-N(Me)₂ in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-N,N-dimethylglycine (Boc-Gly-N(Me)₂), a pivotal building block in modern medicinal chemistry. We delve into its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role in the construction of peptides and peptidomimetics. Detailed, field-proven protocols for its incorporation into molecular scaffolds are provided, addressing the unique challenges posed by its sterically hindered nature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of N,N-dimethylated amino acid surrogates to enhance the therapeutic potential of their lead compounds.
Introduction: The Strategic Value of N,N-Dimethylation
In the landscape of drug discovery, the modification of peptide and small molecule backbones is a cornerstone of lead optimization. N-methylation of amide bonds is a widely employed strategy to confer desirable pharmacokinetic properties, such as enhanced metabolic stability against proteolytic degradation, improved cell permeability, and the ability to modulate molecular conformation.[1] N,N-dimethylglycine (DMG), a naturally occurring derivative of the amino acid glycine, and its protected forms like Boc-Gly-N(Me)₂, represent a valuable tool in this endeavor.[2][3]
The incorporation of an N,N-dimethylglycine moiety can introduce a permanent positive charge or a highly polar tertiary amine, influencing solubility and receptor interactions. However, the synthetic introduction of such sterically demanding, non-chiral building blocks presents significant challenges, particularly in solid-phase peptide synthesis (SPPS).[1][4] This guide will elucidate the rationale behind using Boc-Gly-N(Me)₂ and provide robust protocols to overcome these synthetic hurdles.
Physicochemical Properties of Boc-Gly-N(Me)₂
A thorough understanding of the physical and chemical characteristics of Boc-Gly-N(Me)₂ is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 2-((tert-butoxycarbonyl)(methyl)amino)acetic acid | Inferred from related structures |
| Molecular Formula | C₉H₁₇NO₄ | Inferred from related structures |
| Molecular Weight | 203.24 g/mol | Inferred from related structures |
| Appearance | Expected to be a white to off-white solid | Based on similar Boc-amino acids[5] |
| Solubility | Soluble in organic solvents (DMF, DCM, THF) | Based on general Boc-amino acid properties[] |
| CAS Number | 13734-36-6 | [7] |
Core Application: A Surrogate for N-Methylglycine in Peptidomimetics
Boc-Gly-N(Me)₂ serves as a crucial building block in the synthesis of peptidomimetics, compounds designed to mimic the structure and function of natural peptides but with improved therapeutic properties.[8] The N,N-dimethylated glycine unit offers a unique structural motif that can influence the biological activity and pharmacokinetic profile of a molecule. For instance, N,N-dimethylglycine itself has been explored for its potential as an antioxidant and its role in one-carbon metabolism.[9]
In drug design, Boc-Gly-N(Me)₂ can be used to:
-
Introduce conformational constraints: The bulky dimethylamino group can restrict the rotational freedom of the peptide backbone, locking it into a bioactive conformation.
-
Enhance metabolic stability: The tertiary amide bond formed upon coupling is resistant to cleavage by many proteases, increasing the in vivo half-life of the therapeutic agent.
-
Improve solubility and cell permeability: The polarity of the dimethylamino group can be modulated (e.g., through salt formation) to optimize a drug candidate's solubility and ability to cross cell membranes.
Experimental Protocols
The primary challenge in utilizing Boc-Gly-N(Me)₂ is overcoming the steric hindrance at the tertiary amine during amide bond formation.[1] Standard coupling conditions are often insufficient, leading to low yields and incomplete reactions. The following protocols are optimized for the efficient incorporation of this building block.
Solution-Phase Synthesis of a Boc-Gly-N(Me)₂ Containing Dipeptide
This protocol describes the coupling of Boc-Gly-N(Me)₂ to a primary amine in solution, a common step in the synthesis of small molecule drug candidates.
Sources
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- 9. Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity [mdpi.com]
Experimental procedure for Boc deprotection with TFA
Application Notes and Protocols
Topic: Experimental Procedure for Boc Deprotection with Trifluoroacetic Acid (TFA)
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Boc Protecting Group and its Cleavage
In the intricate field of multi-step organic synthesis, particularly in the assembly of peptides and complex molecules, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone for the protection of amines, valued for its stability across a wide range of chemical conditions while being readily removable under specific acidic environments.[1][2] The reagent most commonly employed for this critical deprotection step is trifluoroacetic acid (TFA).[1][3] Its effectiveness and high volatility, which simplifies product isolation by evaporation, make it the reagent of choice for this transformation.[1][2]
This guide provides a comprehensive examination of the TFA-mediated Boc deprotection process. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, strategies to mitigate common side reactions, and the critical safety protocols required when handling a reagent as potent as TFA.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group with TFA is a clean and efficient acid-catalyzed elimination reaction.[4] Understanding this multi-step mechanism is fundamental to troubleshooting and optimizing the reaction for specific substrates.
-
Protonation of the Carbonyl: The process begins with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA. This initial step activates the protecting group, making it susceptible to cleavage.[1][2][4]
-
Formation of a tert-Butyl Cation: The protonated carbamate becomes unstable, leading to the heterolytic cleavage of the C-O bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2][4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][5] This is an irreversible step that drives the reaction to completion. It is crucial that the reaction is not performed in a sealed system to allow this gas to escape safely.[5]
-
Formation of the Amine Salt: The newly liberated free amine is immediately protonated by the excess TFA present in the reaction medium, yielding the final product as a trifluoroacetate salt.[1][5]
Caption: Acid-catalyzed mechanism of Boc deprotection by TFA.
Mitigating Side Reactions: The Critical Role of Scavengers
The elegance of the Boc deprotection mechanism also reveals its primary vulnerability: the generation of the reactive tert-butyl cation.[4][6][7] This powerful electrophile can indiscriminately alkylate any nucleophilic sites within the target molecule, leading to undesired side products that complicate purification and reduce yields.[7][8][9]
Certain amino acid residues are particularly susceptible to this tert-butylation:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[8][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, adding 56 Da to the mass.[8][9]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[8][9]
-
Tyrosine (Tyr): The activated phenolic ring can also be modified by the carbocation.[8][9]
To prevent these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic reagents that are more reactive or present in a much higher concentration than the sensitive residues, effectively trapping the tert-butyl cation before it can damage the desired product.[6][8][9]
| Scavenger | Target Side Reactions & Notes | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | A highly effective and general carbocation scavenger. Also reduces methionine sulfoxide that may have formed.[8] | 2.5 - 5% |
| Water (H₂O) | Acts as a scavenger and helps with the solubility of some peptides. Often used in combination with TIS. | 2.5 - 5% |
| Thioanisole | Effective for protecting Trp and Met residues. Caution: Can cause side reactions with Trp itself under certain conditions.[10] | 2 - 5% |
| 1,2-Ethanedithiol (EDT) | Primarily used to protect Trp residues and prevent Cys dimerization.[10] | 2.5% |
| m-Cresol | Often used to suppress alkylation of tyrosine residues.[11] | 5% |
A common and robust general-purpose cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[8]
Experimental Protocols
The following protocols provide a detailed methodology for solution-phase Boc deprotection. The choice of workup procedure depends heavily on the properties of the final deprotected amine.
Materials and Reagents
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., TIS, H₂O) as required
-
Diethyl ether (cold, for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and appropriate eluent
-
Ninhydrin stain (for visualizing primary amines on TLC)
Protocol 1: General Solution-Phase Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
-
Reaction Setup:
-
Dissolve the Boc-protected starting material in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
For sensitive substrates, the flask can be cooled to 0 °C in an ice bath before adding the acid.[12]
-
Prepare the cleavage solution. A common mixture is 25-50% TFA in DCM (v/v).[13] If required, add the appropriate scavengers to this solution.
-
Slowly add the TFA solution to the stirring solution of the substrate. A typical ratio is 1:1 by volume of the substrate solution and the TFA solution.[6]
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature. Deprotection is often rapid, typically completing within 30 minutes to 2 hours.[14]
-
Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot at a lower Rf.[12] For primary amines, the product spot can be visualized with ninhydrin stain. LC-MS can also be used for more precise monitoring.[12]
-
-
Workup and Isolation:
-
Method A (For stable amine salts): Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12] To remove residual TFA, the resulting residue can be co-evaporated with a solvent like toluene or DCM several times.[12] The crude amine trifluoroacetate salt is often used directly in the next step.
-
Method B (Precipitation): Concentrate the reaction mixture in vacuo. Dissolve the oily residue in a minimal amount of DCM and add it dropwise to a flask of cold diethyl ether with vigorous stirring. The amine salt will often precipitate as a solid, which can be collected by filtration.[8][12]
-
Method C (Aqueous Extraction for free amine): Concentrate the reaction mixture. Dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt until CO₂ evolution ceases.[12][14] Subsequently, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[12][14] Note: This method is not suitable for base-sensitive compounds or highly water-soluble amines.[15]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature.[6]2. Steric hindrance around the Boc-protected amine.[6]3. In solid-phase synthesis, poor resin swelling.[12] | 1. Extend the reaction time and monitor by TLC/LC-MS. Gentle warming may be applied cautiously.2. Increase the concentration of TFA or use a stronger acid system like HCl in dioxane.[6]3. Use a solvent mixture that promotes resin swelling, such as 55% TFA in DCM.[12] |
| Unexpected Peaks in LC-MS (+56 Da) | Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. | Add an appropriate scavenger or scavenger cocktail (e.g., TIS, H₂O, EDT) to the cleavage solution to trap the carbocation.[6] |
| Product is an intractable oil | The trifluoroacetate salt of the amine may be hygroscopic or non-crystalline. | Try precipitating the product from cold diethyl ether (Workup B). Alternatively, convert the salt to the free base via basic workup (Workup C) if the compound is stable. |
| Low recovery after basic workup | The deprotected amine (free base) may have significant solubility in the aqueous phase. | Avoid the basic wash. Isolate the product as the TFA salt (Workup A or B). If the free base is required, perform salt-saturated extractions and use a more polar organic solvent like n-butanol. |
Safety and Handling of Trifluoroacetic Acid
Trifluoroacetic acid is a highly corrosive and volatile substance that demands strict safety protocols.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton for larger volumes), splash goggles, a face shield, and a lab coat.[17][18]
-
Engineering Controls: All manipulations involving TFA must be conducted inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[17][19]
-
Handling: Add acid to other solutions slowly to control any exothermic processes. Keep containers tightly sealed when not in use, as TFA is hygroscopic and its vapors are corrosive.[16][17]
-
Spills: Neutralize small spills immediately with a suitable agent like sodium carbonate, and absorb with an inert material. For larger spills, evacuate the area and follow institutional emergency procedures.[16]
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][19] For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[19]
-
Waste Disposal: Dispose of TFA and related chemical waste according to institutional and local regulations. Do not pour down the drain.[16]
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
General Procedure for the deprotection of the Boc-group. (2010). The Royal Society of Chemistry. Retrieved from [Link]
-
Boc Deprotection - TFA Examples. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Trifluoroacetic Acid SOP. (n.d.). University of Washington, Environmental Health & Safety. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
LCSS: TRIFLUOROACETIC ACID. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Standard Operating Procedures for working with Trifluoroacetic Acid. (2024). Amherst College. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. Retrieved from [Link]
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- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 19. amherst.edu [amherst.edu]
Application Note & Protocol: A Scalable Approach to the Synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the large-scale synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a key building block in medicinal chemistry and peptide synthesis. The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss critical process parameters, safety considerations, and analytical characterization.
Introduction: Significance of this compound
This compound, also known as Boc-Gly-N,N-dimethylamide, is a valuable intermediate in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the glycine backbone allows for selective deprotection under acidic conditions, making it a versatile component in the synthesis of more complex molecules, particularly in the development of peptide-based therapeutics.[1] Its N,N-dimethylamide moiety enhances solubility and stability, which can be advantageous in various synthetic applications.[1]
Synthetic Strategy: Amide Bond Formation
The synthesis of this compound is fundamentally an amide bond formation between Boc-glycine and dimethylamine. Several coupling reagents can facilitate this reaction, each with its own merits and drawbacks. Common choices include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), as well as phosphonium and aminium/uronium salts such as BOP, PyBOP, HBTU, and HATU.[2][3][4][5]
For large-scale synthesis, the choice of coupling reagent is critical and should consider factors like cost, efficiency, safety, and the ease of byproduct removal. While highly effective, some reagents like BOP can produce carcinogenic byproducts.[2][4] Carbodiimide-based couplings, often performed with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency, represent a robust and cost-effective approach for this particular transformation.[5]
This protocol will focus on a scalable procedure utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with HOBt, a water-soluble carbodiimide that simplifies purification.
Visualizing the Synthesis
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a 1-mole scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for scaling up or down.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Boc-Glycine | 175.19 | 175.2 g | 1.0 | >99% |
| Dimethylamine hydrochloride | 81.54 | 89.7 g | 1.1 | >98% |
| EDC·HCl | 191.70 | 210.9 g | 1.1 | >98% |
| HOBt (anhydrous) | 135.12 | 148.6 g | 1.1 | >97% |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 381 mL | 2.2 | >99% |
| Dichloromethane (DCM) | - | 2.0 L | - | Anhydrous |
| Saturated aq. NaHCO₃ | - | 1.0 L | - | - |
| 1M aq. HCl | - | 1.0 L | - | - |
| Brine | - | 1.0 L | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
| Silica Gel (for chromatography) | - | As needed | - | 230-400 mesh |
| Ethyl Acetate/Hexane | - | As needed | - | HPLC grade |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Large-scale chromatography setup
Step-by-Step Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, dissolve Boc-Glycine (175.2 g, 1.0 mol), dimethylamine hydrochloride (89.7 g, 1.1 mol), and HOBt (148.6 g, 1.1 mol) in dichloromethane (2.0 L).
-
Cooling: Cool the resulting slurry to 0 °C using an ice bath.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (381 mL, 2.2 mol) to the reaction mixture via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
EDC Addition: In a separate beaker, dissolve EDC·HCl (210.9 g, 1.1 mol) in minimal DCM and add this solution to the reaction mixture portion-wise over 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, quench the reaction by adding 1 L of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with 1 L of 1M HCl, 1 L of saturated aqueous NaHCO₃, and 1 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[7]
-
Final Product: The purified product should be a white to off-white solid. Dry the product under vacuum to a constant weight.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Reagent Handling:
-
EDC·HCl and HOBt: These reagents can be irritating. Avoid skin and eye contact.
-
DIPEA: A corrosive and flammable liquid. Handle with care.
-
DCM: A volatile and potentially carcinogenic solvent. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure, showing signals for the tert-butyl group, the glycine methylene protons, and the N,N-dimethyl protons. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (ESI) | [M+H]⁺ peak at the expected m/z value. |
| FT-IR | Characteristic peaks for N-H stretching, C=O stretching (carbamate and amide), and C-N stretching. |
A detailed protocol for these analytical methods can be found in standard laboratory practice guides.[11]
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. By carefully controlling reaction parameters and adhering to safety guidelines, researchers can efficiently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and development.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
-
ChemSupply. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2006). Experimental Procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
-
Patsnap Eureka. (n.d.). Preparation method of Boc-glycine. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Peptide Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Purification of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate by chromatography
An Application Note and Protocol for the Chromatographic Purification of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the purification of this compound, a polar molecule that presents unique challenges for separation science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the causality behind methodological choices. We will explore method development, compare normal-phase and reversed-phase chromatographic strategies, and provide robust, step-by-step protocols for flash chromatography. The guide includes expert insights, troubleshooting solutions, and detailed analytical methods for purity verification, ensuring a reliable and reproducible purification workflow.
Introduction: The Purification Challenge
This compound (CAS 72287-76-4) is a valuable building block in organic synthesis, often utilized in the construction of peptide mimics and other complex molecular architectures.[1][2][3] Its structure, featuring a polar dimethylamide group, a hydrogen-bonding carbamate, and a moderately non-polar tert-butyl group, results in a high degree of polarity. This amphiphilic nature complicates purification, as the compound may exhibit poor solubility in standard non-polar solvents or, conversely, have insufficient retention in traditional reversed-phase systems.[4][5]
Standard purification by crystallization is often inefficient for removing structurally similar impurities. Therefore, chromatography becomes the method of choice. However, the success of chromatographic purification hinges on a carefully developed method that accounts for the compound's specific chemical properties. This guide provides the expertise to navigate these challenges effectively.
Principles of Chromatographic Separation for Polar Molecules
The selection of a chromatographic mode is the most critical decision in the purification workflow. The choice is dictated by the analyte's interaction with the stationary phase and its solubility in the mobile phase.
-
Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase.[6][7] Separation occurs based on the polarity of the compounds; more polar molecules interact more strongly with the stationary phase and elute later.[6] For a highly polar analyte like our target compound, it will likely bind strongly to silica, requiring a highly polar mobile phase (e.g., methanol in dichloromethane) for elution.[8][9]
-
Reversed-Phase Chromatography (RPC): RPC employs a non-polar (hydrophobic) stationary phase, such as C18-bonded silica, and a polar mobile phase, like water mixed with acetonitrile or methanol.[10][11] Separation is based on hydrophobic interactions; non-polar compounds are retained longer.[11] Highly polar compounds often have weak interactions with the C18 stationary phase and can elute very quickly, sometimes with the solvent front, making separation difficult.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase, HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[12][13] It is an excellent, though more advanced, technique for retaining and separating very polar compounds that are not well-retained by RPC.[7][12]
For routine purification in a synthesis lab, NPC using flash chromatography is often the most practical starting point due to its simplicity and cost-effectiveness.
Workflow for Purification Method Development
A systematic approach, beginning with small-scale analysis, is crucial for developing a successful large-scale purification method. This workflow minimizes solvent waste and maximizes the chances of a successful separation.
Figure 1. A systematic workflow for the purification of the target compound.
Experimental Protocols
Preliminary Analysis: Thin Layer Chromatography (TLC)
Rationale: TLC is an indispensable tool for rapidly screening solvent systems for normal-phase chromatography.[14][15] The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rf) value between 0.15 and 0.40, ensuring good separation from impurities.[14]
Procedure:
-
Prepare a stock solution of the crude material by dissolving ~5 mg in 0.5 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution onto several silica gel TLC plates.
-
Develop the plates in separate chambers containing different solvent systems. Good starting systems for polar compounds include:
-
95:5 Dichloromethane (DCM) / Methanol (MeOH)
-
90:10 DCM / MeOH
-
100% Ethyl Acetate (EtOAc)
-
95:5 EtOAc / MeOH
-
-
Visualize the plates using UV light (if the compound is UV-active) and/or by staining with potassium permanganate.
-
Identify the solvent system that provides the best separation and the target Rf value. If streaking is observed, adding 0.5-1% triethylamine to the mobile phase can help neutralize acidic sites on the silica gel and improve the spot shape.[16]
Protocol 1: Normal-Phase Flash Chromatography
Rationale: This is the recommended primary method. A gradient elution, where the mobile phase polarity is increased over time, is superior to an isocratic (constant composition) elution for separating compounds with a wide range of polarities, which is typical for crude reaction mixtures.[17] Dry loading is strongly recommended for polar compounds, as it prevents band broadening and improves resolution, especially if the compound is not very soluble in the initial, less polar mobile phase.[14][18]
Materials:
-
Flash chromatography system with a UV detector or a manually packed glass column.
-
Silica gel, flash grade (40-63 µm).
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.
-
Celite or additional silica gel for dry loading.
Step-by-Step Procedure:
-
Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol or DCM). b. Add 2-3 times the mass of silica gel relative to the crude product mass. c. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Column Packing: a. Select a column size appropriate for the amount of crude material (typically a 20:1 to 100:1 ratio of silica:crude mass). b. Pack the column with silica gel using the initial mobile phase solvent (e.g., 100% DCM).
-
Loading and Elution: a. Carefully load the prepared dry sample onto the top of the packed column bed. b. Begin elution with the initial mobile phase (e.g., 100% DCM). c. Gradually increase the percentage of the more polar solvent (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM over 10-15 column volumes. d. Monitor the elution using the UV detector and collect fractions.
-
Fraction Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Reversed-Phase Flash Chromatography (Alternative Method)
Rationale: This method is an excellent alternative if the compound proves unstable on silica gel or if separation is poor under normal-phase conditions.[8] RPC separates based on hydrophobicity, offering a different selectivity that may resolve difficult impurities.
Materials:
-
Flash chromatography system.
-
C18-bonded silica flash column.
-
Solvents: Deionized Water and Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the strongest solvent used in the gradient (e.g., ACN or MeOH), or in a solvent like DMSO if necessary.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 Water/ACN) for at least 3-5 column volumes.
-
Loading and Elution: a. Load the sample solution onto the equilibrated column. b. Begin elution with the initial mobile phase. c. Run a gradient by increasing the percentage of the organic solvent. A typical gradient might be from 5% to 100% ACN in water. d. Monitor the elution by UV and collect fractions.
-
Fraction Analysis: a. Analyze fractions by reversed-phase TLC or, more commonly, by analytical HPLC-MS. b. Combine pure fractions. Note that removing water/organic mixtures, especially those containing DMSO, requires specific techniques like lyophilization (freeze-drying) or extraction followed by evaporation.
Data Summary and Purity Assessment
The choice of method significantly impacts the required parameters. The following table summarizes typical starting conditions.
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (40-63 µm) | C18-Bonded Silica |
| Mobile Phase A | Dichloromethane (DCM) | Deionized Water |
| Mobile Phase B | Methanol (MeOH) | Acetonitrile (ACN) |
| Typical Gradient | 0% to 10% B over 15 CVs | 5% to 95% B over 15 CVs |
| Sample Loading | Dry loading (recommended) | Liquid injection |
| Fraction Analysis | TLC (e.g., 9:1 DCM/MeOH) | Analytical RP-HPLC, LC-MS |
Purity Verification: After purification, the product's identity and purity must be confirmed. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Use a C18 analytical column with a Water/Acetonitrile gradient. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 210-220 nm for the amide/carbamate chromophores).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of solvent or other proton-containing impurities.
Troubleshooting Common Purification Issues
A self-validating protocol anticipates potential failures. This section provides solutions to common problems encountered during the purification of polar compounds.
| Problem | Potential Cause | Recommended Solution |
| Compound streaks on TLC/Column | 1. Sample overload.2. Compound is acidic/basic and interacting strongly with silica.[16]3. Compound is poorly soluble in the mobile phase. | 1. Reduce the amount of sample loaded.2. Add a modifier to the mobile phase (e.g., 0.5% triethylamine for bases, 0.5% acetic acid for acids).[16]3. Switch to a stronger solvent system or consider dry loading. |
| Compound will not elute from silica column | The mobile phase is not polar enough.[8] | Increase the concentration of the polar solvent (e.g., methanol) in the gradient. For extremely polar compounds, a system like 10% ammonium hydroxide in methanol, used as a stock solution in DCM, can be effective.[8] |
| Compound elutes in the solvent front (Reversed-Phase) | The compound is too polar and has no retention on the C18 phase.[4] | 1. Start the gradient with a lower percentage of organic solvent (e.g., 0-5%).2. Use a specialized aqueous-stable C18 column designed for polar analytes.[13]3. Consider switching to HILIC. |
| Poor separation of product and impurity | The chosen chromatographic system lacks selectivity for the two compounds. | 1. Optimize the gradient (make it shallower).2. Change the solvent system entirely (e.g., switch from DCM/MeOH to EtOAc/Hexane/MeOH).3. Switch the chromatography mode (e.g., from normal-phase to reversed-phase). |
Logical Decision Framework for Method Selection
The initial analytical results should guide the choice of the preparative method. This decision tree illustrates the logical flow.
Figure 2. Decision tree for selecting the optimal purification strategy.
References
-
Wikipedia. Reversed-phase chromatography. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
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Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
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Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]
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S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]
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Ueji, M., & Kanazawa, J. Method for the Residue Determination of Carbamate Pesticides in Crops. [Link]
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U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES IN WATER BY HPLC. [Link]
-
U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
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Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
-
Bajwa, B. S., et al. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. ACS Omega. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Biotage. (2023). How should normal-phase gradient solvents be chosen?. [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
PubChem. This compound. [Link]
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The Strategic Role of Intermediates in the Synthesis of Neuroexcitatory Chemicals: A Case Study on (-)-Kainic Acid
An Application Guide for Researchers and Drug Development Professionals
Introduction
Neuroexcitatory amino acids (NEAAs) and their analogues are fundamental tools in neuroscience and pivotal lead compounds in drug discovery. Molecules like glutamate, the principal excitatory neurotransmitter in the central nervous system, and its potent analogues, such as kainic acid and domoic acid, allow researchers to probe the function of glutamate receptors, which are implicated in learning, memory, and a host of neurological disorders.[1][2][3] The synthesis of these complex molecules, however, is a significant challenge, primarily due to the precise three-dimensional arrangement of atoms (stereochemistry) required for biological activity.
The success of such a synthesis does not merely lie in the final product but is fundamentally dictated by the strategic design and execution of its chemical intermediates. These intermediates are not just transient steps; they are carefully engineered molecular constructs that lock in critical stereocenters, mask reactive functionalities, and pave an efficient and controllable path to the target molecule.
This guide provides an in-depth analysis of the role of intermediates in the synthesis of neuroexcitatory chemicals. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, using the stereocontrolled total synthesis of (-)-kainic acid as a central case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational principles and practical methodologies for constructing stereochemically complex and biologically active neuroexcitatory agents.
Section 1: Foundational Concepts in Neuroexcitatory Amino Acid Synthesis
The Imperative of Stereocontrol
The biological activity of neuroexcitatory agents is exquisitely sensitive to their stereochemistry. Receptors in the central nervous system are chiral, and only a molecule with the correct spatial orientation can bind effectively to elicit a specific physiological response.[2] For kainic acid, which has three contiguous chiral centers, only the natural (-)-enantiomer exhibits potent neuroexcitatory effects. Therefore, the primary challenge in its synthesis is not just forming the correct bonds but forming them with the correct 3D geometry. Asymmetric synthesis, the methodology for achieving this, relies on the creation and manipulation of key chiral intermediates.[4][5]
Core Synthetic Strategies and the Intermediates They Generate
Several powerful reactions are employed to construct the core scaffolds of NEAAs. The choice of reaction directly defines the structure of the key intermediates.
-
Diels-Alder Reaction: This cycloaddition reaction is exceptionally powerful for forming six-membered rings, such as those found in bicyclic precursors to kainic acid.[6][7][8] It simultaneously creates two new carbon-carbon bonds and can set up to four stereocenters in a single, predictable step, generating a rigid bicyclic intermediate that serves as a stereochemical template for subsequent transformations.[9]
-
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Intramolecular versions of this reaction are particularly useful for forming the five-membered pyrrolidine ring common to many NEAAs, proceeding through a key lactone or lactam intermediate.[10][11][12]
-
Alkylation: The selective addition of alkyl groups to a core structure is another common strategy. Stereocontrol is often achieved by using a chiral auxiliary or by performing the reaction on a conformationally constrained intermediate, such as an iodolactone, where the existing structure directs the approach of the incoming group.[13]
The Gatekeepers of Reactivity: Protecting Group Intermediates
Amino acids contain at least two reactive functional groups: an amine (-NH2) and a carboxylic acid (-COOH). During synthesis, these groups must be "protected" to prevent them from undergoing unwanted side reactions.[14][15] This is accomplished by converting them into temporarily inert forms, creating protected intermediates. The choice of protecting groups is critical and is governed by the principle of orthogonality , where one group can be removed under conditions that leave others intact.[15][16]
Common protecting groups in amino acid synthesis include:
-
For Amines: tert-Butoxycarbonyl (Boc), which is acid-labile, and 9-Fluorenylmethoxycarbonyl (Fmoc), which is base-labile.[16][17][18]
-
For Carboxylic Acids: Benzyl (Bn) or methyl/ethyl esters, which can be removed by hydrogenolysis or saponification, respectively.[15]
The sequence of protection and deprotection steps is a core part of the synthetic strategy, ensuring that reactions occur only at the desired location.
Figure 2. Retrosynthetic analysis of (-)-kainic acid, identifying the key bicyclic adduct intermediate derived from L-proline.
This analysis shows that (-)-kainic acid can be accessed from a key bicyclic adduct intermediate. This intermediate, in turn, is formed via a Diels-Alder reaction between cyclopentadiene and a chiral dienophile derived from an inexpensive and readily available starting material, trans-4-hydroxy-L-proline. [9]
Application Note: Synthesis of the Key Bicyclic Intermediate
Objective: To execute a stereocontrolled Diels-Alder cycloaddition to form the bicyclic intermediate, which contains the correct relative and absolute stereochemistry for the C3 and C4 positions of kainic acid.
Causality of Experimental Design:
-
Starting Material: Trans-4-hydroxy-L-proline provides the initial chiral information for the entire synthesis.
-
High Pressure: The Diels-Alder reaction is promoted by high pressure. This is because the transition state of the reaction has a smaller volume than the starting materials, and according to Le Chatelier's principle, pressure will favor the side with the smaller volume. This allows the reaction to proceed at a lower temperature, which enhances stereoselectivity. [9]* Solvent: Dichloromethane is chosen as it is relatively inert and effectively dissolves the reactants.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Vinylogous malonate derived from L-proline | >98% | Synthesized | See Ref. [9]for prep. |
| Cyclopentadiene | Freshly distilled | Sigma-Aldrich | Must be cracked from dicyclopentadiene just before use. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics | Stored over molecular sieves. |
| High-pressure reactor | N/A | Parr Instrument | Capable of sustaining >10 kbar. |
| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
Experimental Protocol: High-Pressure Diels-Alder Cycloaddition
-
Preparation of Dienophile: Prepare the chiral vinylogous malonate from trans-4-hydroxy-L-proline according to the literature procedure. [9]Ensure the intermediate is pure by ¹H NMR before proceeding.
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the vinylogous malonate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Diene: Add freshly cracked cyclopentadiene (10.0 eq, large excess to drive the reaction to completion) to the solution.
-
Reaction Setup: Transfer the reaction mixture to a high-pressure Teflon vessel. Seal the vessel inside a steel high-pressure reactor.
-
Reaction Execution: Pressurize the reactor to 14 kbar. Maintain the reaction at room temperature for 48 hours. Rationale: The extended reaction time ensures maximum conversion to the thermodynamically favored product.
-
Workup: Carefully depressurize and open the reactor. Transfer the reaction mixture to a round-bottom flask.
-
Purification:
-
Concentrate the mixture in vacuo to remove excess cyclopentadiene and solvent.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the desired product (identified by TLC) and concentrate in vacuo to yield the bicyclic adduct as a crystalline solid.
-
Table 2: Characterization and Quality Control for Bicyclic Intermediate
| Analysis | Expected Result | Purpose |
| ¹H NMR | Signals consistent with the bicyclic structure. | Confirms structural integrity and purity. |
| ¹³C NMR | Correct number of carbon signals. | Confirms carbon skeleton. |
| Mass Spec (HRMS) | [M+H]⁺ calculated vs. found within 5 ppm. | Confirms molecular formula. |
| Optical Rotation | Specific rotation value matching literature. [9] | Confirms enantiomeric purity. |
Section 3: From Intermediate to Final Product
The bicyclic adduct is a stable, crystalline intermediate that serves as a robust platform for the subsequent chemical steps. Its rigid structure allows for high diastereoselectivity in the reactions needed to build the rest of the kainic acid molecule.
Application Note: Elaboration and Deprotection
Objective: To convert the bicyclic intermediate into (-)-kainic acid through regioselective cleavage of the bicyclic system, functional group manipulation, and final deprotection.
Causality of Experimental Design:
-
Regioselective Cleavage: The protocol uses a carefully chosen set of reagents to cleave one of the bonds in the six-membered ring, "unveiling" the two side chains of the pyrrolidine core in their correct stereochemical orientation. [9]* Functional Group Interconversion: A key step involves converting a formyl group into a methylene group, which requires specific reagents that do not affect other parts of the molecule. [9]* Final Deprotection: The synthesis concludes with the removal of the amine and carboxylic acid protecting groups under conditions that do not cause racemization of the final product.
Experimental Protocol: Conversion to (-)-Kainic Acid (Abbreviated)
This protocol summarizes multiple steps detailed in the primary literature. [9]
-
Reductive Cleavage: The bicyclic adduct is subjected to reductive cleavage to open the six-membered ring and generate an intermediate with the two side chains correctly positioned on the pyrrolidine core.
-
Oxidation and Chain Elongation: The primary alcohol is oxidized to an aldehyde. This aldehyde is then converted into the isopropenyl group characteristic of kainic acid.
-
Side Chain Manipulation: The second side chain is converted from a protected aldehyde to the required carboxylic acid moiety.
-
Deprotection: The N- and C-terminal protecting groups are removed. A typical final step involves saponification (e.g., with LiOH) followed by acidic removal of the amine protecting group (e.g., with TFA). [9]5. Final Purification: The final product, (-)-kainic acid, is purified by recrystallization or ion-exchange chromatography.
Final Product Validation: The synthetic (-)-kainic acid must be rigorously compared to an authentic, commercially available sample. The melting point, optical rotation, and NMR spectra should be identical. [9]
Section 4: Broader Implications
The synthetic route detailed here is just one of several elegant solutions to constructing kainic acid. [2][10][13]Each distinct route relies on a different key intermediate, whether it be a δ-lactone for an intramolecular Michael addition approach [10]or an iodolactone for a stereoselective alkylation strategy. [13] The true power of these intermediate-driven syntheses lies in their adaptability. By modifying the structure of the key intermediates, chemists can generate a library of novel kainic acid analogues. These analogues are indispensable for structure-activity relationship (SAR) studies, which aim to understand how molecular structure affects binding to glutamate receptor subtypes (e.g., AMPA, Kainate, NMDA). [][20]This knowledge is critical for designing new therapeutic agents with improved selectivity and fewer side effects for treating neurological conditions.
Conclusion
The synthesis of neuroexcitatory chemicals is a testament to the power of modern organic chemistry. It demonstrates that the journey is as important as the destination. Strategic intermediates are the linchpins of this journey, providing the essential control over stereochemistry, reactivity, and efficiency required to build these complex and potent molecules. By understanding the logic behind the design and manipulation of these intermediates, researchers and drug development professionals are better equipped to create the next generation of tools and therapeutics for probing and modulating the excitatory systems of the brain.
References
-
Brunson, J. K., et al. (2018). Biosynthesis of the neurotoxin domoic acid in a bloom-forming diatom. Science. Available at: [Link]
-
Clayden, J., et al. (2002). Total Synthesis of Kainic Acid. Tetrahedron. Available at: [Link]
-
De Blas, J., et al. (2005). A Diels–Alder-Based Total Synthesis of (−)-Kainic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Jane, D. E., et al. (2003). NMDA receptor agonists and competitive antagonists. Glutamate. Available at: [Link]
-
Kagiyama, I., et al. (2011). A practical synthesis of (-)-kainic acid. Organic Letters. Available at: [Link]
-
Ma, D., & Jiang, J. (2008). Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route. The Journal of Organic Chemistry. Available at: [Link]
-
McGovern Medical School. (n.d.). Ch. 13: Amino Acid Neurotransmitters. UTHealth Houston. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. organic-chemistry.org. Available at: [Link]
-
Wikipedia. (n.d.). Domoic acid. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Zeni, V., et al. (1999). Synthesis and enantiopharmacology of new AMPA-kainate receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]
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- 4. nijournals.org [nijournals.org]
- 5. Asymmetric Synthesis of the Carbon-14-Labeled Selective Glucocorticoid Receptor Modulator using Cinchona Alkaloid Catalyzed Addition of 6-Bromoindole to Ethyl Trifluoropyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. A practical synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Boc-Glycine Dimethylamide Synthesis
Welcome to the technical support center for Boc-glycine dimethylamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common side reactions encountered during this fundamental amide coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of Boc-glycine dimethylamide, particularly when using carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC).
Q1: I'm seeing a large amount of a white precipitate in my reaction that isn't my product. What is it and how do I deal with it?
This is the most frequent challenge and typically involves two main culprits: the intended byproduct, 1,3-dicyclohexylurea (DCU), and a common side-product, N-acylurea.
-
1,3-Dicyclohexylurea (DCU): This is the expected byproduct of the DCC-mediated coupling reaction. DCC activates the carboxylic acid and is consumed to form DCU. DCU is notoriously insoluble in most common organic solvents, including dichloromethane (DCM) and ethyl acetate, and precipitates out as the reaction progresses.[1][2] While its precipitation drives the reaction forward, it can complicate purification if it co-precipitates with your product.
-
N-Acylurea: This is an undesired side-product that forms from an intramolecular rearrangement of the key O-acylisourea intermediate.[3][4] This rearrangement is a non-productive pathway that consumes your activated starting material, leading to a direct reduction in yield. The N-acylurea is also often insoluble and difficult to separate from both DCU and the desired product.
Q2: My yield is significantly lower than expected, even after accounting for typical handling losses. What is causing this, and how can I prevent it?
Low yield is almost always linked to the formation of the unreactive N-acylurea side-product. The key to preventing this and maximizing your yield is to intercept the reactive intermediate before it has a chance to rearrange.
Mechanism of Side Reaction: The reaction between Boc-glycine and DCC forms a highly reactive O-acylisourea intermediate.[1][5] This intermediate is the branching point for both the desired product and the undesired N-acylurea. In the absence of a sufficiently reactive nucleophile (dimethylamine), the O-acylisourea can undergo a slower, intramolecular O-to-N acyl migration to form the stable, unreactive N-acylurea.[3][6]
Solution: The Role of Additives The standard and most effective solution is to use a nucleophilic additive, such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[4][7]
-
Interception: HOBt rapidly reacts with the O-acylisourea intermediate to form a Boc-glycyl-OBt active ester.
-
Suppression: This reaction is much faster than the O-to-N rearrangement, effectively preventing the formation of N-acylurea.[3]
-
Efficiency: The resulting OBt-ester is sufficiently reactive to couple efficiently with dimethylamine to form the desired amide product.[7][8]
Using an additive like HOBt is a cornerstone of modern carbodiimide chemistry for minimizing side reactions and preserving yield.[4][9]
Q3: Is racemization a concern during the coupling of Boc-glycine?
No, racemization is not a concern for the glycine residue itself. Glycine is the only naturally occurring amino acid that is achiral; its alpha-carbon has two hydrogen substituents, meaning it does not have a stereocenter.[10] Therefore, loss of stereochemical integrity at this position is impossible.
While racemization is a significant side reaction for all other chiral amino acids during activation and coupling, it is a non-issue when working with glycine.[9][11]
Q4: My mass spec analysis shows a peak corresponding to Boc-Gly-Gly-NMe₂. How is this dipeptide impurity forming?
The formation of a dipeptide impurity, while less common than N-acylurea, can occur through the formation of a symmetrical anhydride .
Mechanism: The O-acylisourea intermediate can react with a second molecule of Boc-glycine before it reacts with dimethylamine.[3][12] This forms a symmetrical anhydride of Boc-glycine. This anhydride is also an activated species and can then react with dimethylamine to form the desired product, but it can also react with your newly formed Boc-glycine dimethylamide product, leading to the dipeptide impurity.
Solution:
-
Control Stoichiometry: Ensure you are using a slight excess of the amine component (dimethylamine) relative to the carboxylic acid (Boc-glycine).
-
Order of Addition: Add the DCC solution dropwise to the mixture of Boc-glycine, dimethylamine, and HOBt. This ensures the activated species is generated in the presence of the nucleophile, favoring the direct amide bond formation.
-
Temperature Control: Perform the reaction at 0°C initially and allow it to warm slowly to room temperature. Lower temperatures disfavor the side reaction.[9]
Troubleshooting Summary
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Low Product Yield | Formation of N-acylurea byproduct via rearrangement of the O-acylisourea intermediate. | Add 1.0-1.2 equivalents of an additive like HOBt or HOAt to the reaction. This traps the intermediate as a more stable active ester, preventing the side reaction.[7] |
| Difficult Purification | Insoluble dicyclohexylurea (DCU) byproduct co-precipitates with the product. | Ensure complete precipitation of DCU post-reaction by cooling, then perform a careful filtration. For future syntheses, consider using EDC with an aqueous workup or DIC, which forms a more soluble urea byproduct.[2][3] |
| Dipeptide Impurity | Formation of a symmetrical anhydride which reacts with the product. | Use a slight excess of dimethylamine and add the DCC solution slowly to the reaction mixture containing all other components. Maintain low temperatures. |
| Incomplete Reaction | Poor quality reagents or insufficient activation. | Ensure all reagents are anhydrous, particularly the solvent and dimethylamine. Use fresh, high-purity DCC. Allow the reaction to run for a sufficient time (12-24 hours). |
Experimental Protocols
Protocol 1: Optimized Synthesis of Boc-Glycine Dimethylamide
This protocol incorporates HOBt to suppress N-acylurea formation.
Materials:
-
Boc-Glycine (1.0 eq)
-
Dimethylamine hydrochloride (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-Glycine (1.0 eq), dimethylamine hydrochloride (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Neutralization: Cool the mixture to 0°C in an ice bath. Add NMM or DIEA (1.1 eq) dropwise to neutralize the amine salt. Stir for 10-15 minutes.
-
Activation: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Coupling: Add the DCC solution dropwise to the primary reaction mixture at 0°C over 15-20 minutes. A white precipitate of DCU will begin to form.[1]
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let it warm to room temperature. Stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Protocol 2: Work-up and Purification
-
DCU Removal: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU byproduct.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1 M HCl (aq) (to remove any unreacted amine and base)
-
Saturated NaHCO₃ (aq) (to remove unreacted Boc-glycine and HOBt)
-
Brine (Saturated NaCl (aq))
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, purify the crude product further using flash column chromatography on silica gel.
Troubleshooting Workflow
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. Available at: [Link]
-
Izdebski, J., & Pawlak, D. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 33(2), 102-104. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
-
Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. Available at: [Link]
-
Hopax. (n.d.). DCC vs. Other Coupling Reagents: Choosing the Right One for Your Synthesis. Hopax. Available at: [Link]
-
Chembecker. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Chembecker. Available at: [Link]
-
Protheragen. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Protheragen. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2008). Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. ChemInform, 39(18). Available at: [Link]
-
Montalbán, M., et al. (2018). Mechanism of peptide bond formation through carbodiimide. RSC Advances, 8(60), 34335-34341. Available at: [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus, 1(1), 1-4. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical amide coupling reaction. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic outcomes.
The synthesis of this compound, a valuable intermediate, typically involves the coupling of Boc-glycine with dimethylamine. This reaction, while straightforward in principle, is susceptible to various factors that can significantly impact the final yield. This guide provides a structured, question-and-answer approach to address the most frequently encountered challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the coupling of Boc-glycine and dimethylamine?
The most prevalent issue is often related to the activation of the carboxylic acid of Boc-glycine. Incomplete or inefficient activation leads to unreacted starting material and the formation of side products. The choice and handling of coupling reagents are critical.[1]
Common Coupling Agents:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2]
-
Uronium/Aminium Salts: such as HATU or HBTU.[1]
Troubleshooting Inefficient Activation:
-
Reagent Quality: Carbodiimides like EDC are moisture-sensitive. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.[3]
-
Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended. These additives form more stable and selective active ester intermediates, which minimizes side reactions and improves coupling efficiency.[2][4]
-
Steric Hindrance: While glycine is not sterically hindered, issues can arise with other substrates. For more hindered amino acids, more potent coupling agents like HATU may be necessary.[1][5]
Q2: My reaction has stalled, and I see a significant amount of unreacted Boc-glycine. What should I do?
Incomplete reactions are a frequent source of low yields. Several factors could be at play:
Potential Causes and Solutions:
| Potential Cause | Suggested Solution | Experimental Protocol |
| Insufficient Reagents | Ensure the stoichiometry is correct. A slight excess (1.1-1.2 equivalents) of dimethylamine and the coupling agent relative to Boc-glycine is often beneficial.[6] | Carefully weigh all reagents and use freshly prepared solutions. |
| Incorrect pH | The reaction should be run at a slightly basic pH (around 8-9) to ensure the amine is deprotonated and sufficiently nucleophilic.[6] | Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture. Monitor the pH if possible. |
| Low Temperature | While some reactions are performed at 0°C to room temperature to minimize side reactions, low temperatures can also slow down the desired reaction. | If the reaction is sluggish at room temperature, consider gently warming it to 30-40°C while monitoring for side product formation by TLC or LC-MS. |
| Reaction Time | The reaction may simply not have had enough time to go to completion. | Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS). Extend the reaction time if necessary.[6] |
Q3: I am observing significant side product formation. What are the likely culprits and how can I prevent them?
Side reactions can severely diminish the yield of the desired product. The most common side reactions in this synthesis are related to the activated carboxylic acid intermediate.
Common Side Reactions and Prevention:
-
O-Acylisourea Rearrangement: When using carbodiimides like EDC alone, the highly reactive O-acylisourea intermediate can rearrange to an unreactive N-acylurea.
-
Racemization: While not an issue for glycine, if you are working with other chiral amino acids, racemization can be a concern.
Q4: The workup and purification of my product are resulting in significant losses. Are there any tips for improving this stage?
A challenging workup or purification can undo a successful reaction. The product, this compound, has a degree of water solubility which can complicate extractions.
Workup and Purification Best Practices:
-
Quenching: After the reaction is complete, it is often quenched with a weak acid (like dilute HCl or citric acid) to neutralize any remaining base and amine.
-
Extraction:
-
Use a suitable organic solvent like ethyl acetate or dichloromethane.
-
To minimize loss of the product to the aqueous phase, it is advisable to perform multiple extractions with smaller volumes of the organic solvent.
-
Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.
-
-
Purification:
Q5: Could the quality of my starting materials be the problem?
Absolutely. The purity of your starting materials is paramount for a successful reaction.
-
Boc-glycine: Ensure it is pure and dry. Impurities can interfere with the reaction.
-
Dimethylamine: This is often supplied as a solution in a solvent like THF or ethanol, or as a gas. Ensure the concentration of the solution is accurate. If using the gas, ensure it is properly bubbled through the reaction mixture.
-
Solvents: Use anhydrous solvents, especially for the reaction itself. Water can hydrolyze the activated intermediates and inactivate the coupling reagents.[3]
Troubleshooting Workflow
Here is a logical workflow to diagnose and address low yield issues in your synthesis.
Caption: A step-by-step diagnostic workflow for troubleshooting low yields.
Key Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
Boc-glycine
-
Dimethylamine (e.g., 2M solution in THF)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[9]
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 15-20 minutes to allow for the formation of the HOBt active ester.
-
Slowly add dimethylamine (1.2 eq) followed by DIPEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Qualitative Monitoring with Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of your reaction.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the diluted sample, along with your starting materials (Boc-glycine) as a reference, onto a silica gel TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 5-10% methanol in dichloromethane).
-
Visualization: Visualize the spots using a suitable method (e.g., UV light if your compounds are UV-active, or a potassium permanganate stain).
-
Interpretation: The disappearance of the Boc-glycine spot and the appearance of a new product spot indicate the reaction is progressing.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
- CN102351733A. (n.d.). Method for preparing 2-amino-dimethyl acetamide hydrochloride. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Conditions for Boc-Gly-N(Me)₂
Welcome to the technical support center for the synthesis of Boc-Gly-N(Me)₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for this specific amide bond formation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and achieve optimal results in your experiments.
The coupling of a protected amino acid, such as Boc-Glycine (Boc-Gly-OH), with a secondary amine like dimethylamine presents a unique set of challenges. While glycine itself is not prone to racemization, the nucleophilicity of the amine and the potential for side reactions necessitate careful optimization of coupling conditions.[1][2] This guide will walk you through the critical parameters to ensure a high-yield, high-purity synthesis of Boc-Gly-N(Me)₂.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Boc-Gly-N(Me)₂.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of Boc-Gly-OH: The chosen coupling reagent may be inefficient, or the activation time could be insufficient.[3] | Optimize the coupling reagent: Switch to a more potent coupling reagent. For sterically unhindered couplings, a variety of reagents can be effective. However, uronium/aminium salt-based reagents like HATU, HBTU, or COMU are known for their high efficiency and rapid activation.[4] Pre-activate the carboxylic acid: Allow the Boc-Gly-OH to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the dimethylamine.[5] |
| Protonation of dimethylamine: As a secondary amine, dimethylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3] | Use a non-nucleophilic base: Incorporate a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid and maintain the nucleophilicity of the dimethylamine.[4] Typically, 2.0-3.0 equivalents of base are used.[5] | |
| Hydrolysis of the activated intermediate: The presence of water in the reaction can hydrolyze the activated Boc-Gly-OH, preventing amide bond formation.[3] | Ensure anhydrous conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. | |
| Formation of Side Products | Guanidinylation of dimethylamine: This is a known side reaction when using excess uronium-based coupling reagents (e.g., HBTU, HATU). The reagent can react directly with the amine, forming a guanidinium byproduct. | Use phosphonium-based reagents: Reagents like PyBOP do not lead to guanidinylation. Control stoichiometry: Avoid using a large excess of the uronium reagent. |
| N-acylurea formation: With carbodiimide reagents (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[4] | Use additives: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure® to carbodiimide-mediated couplings suppresses N-acylurea formation and enhances the reaction rate.[4] Maintain low temperatures: This side reaction is temperature-dependent, so running the reaction at 0°C or room temperature is recommended.[4] | |
| Difficult Purification | Insoluble byproducts: DCC, a common carbodiimide, produces dicyclohexylurea (DCU), which is often difficult to remove from the desired product due to its low solubility in many organic solvents.[6] | Switch to a more soluble carbodiimide: Use N,N'-diisopropylcarbodiimide (DIC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The byproducts of these reagents are more soluble and easier to remove during workup.[6] |
| Residual coupling reagents and byproducts: Unreacted coupling reagents and their byproducts can co-elute with the product during chromatography. | Aqueous workup: A thorough aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) can help remove many of the common impurities associated with peptide coupling reactions. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the synthesis of Boc-Gly-N(Me)₂?
A1: The choice of coupling reagent is critical. For this specific transformation, which involves a non-racemizable amino acid and a relatively small secondary amine, several options are viable. Uronium/aminium salts like HATU , HBTU , and HCTU are highly effective due to their rapid reaction kinetics.[5] Phosphonium salts such as PyBOP are also an excellent choice and have the advantage of not causing guanidinylation side products.[6] Carbodiimides like EDC or DIC , when used in conjunction with additives like HOBt or OxymaPure® , are a cost-effective and efficient alternative.[4][6]
Q2: Why is a base like DIPEA necessary in the reaction?
A2: A non-nucleophilic tertiary base, such as DIPEA or NMM, serves two primary functions in this coupling reaction.[4] First, it neutralizes the acidic proton of the carboxylic acid, preventing the formation of an unreactive salt with the dimethylamine.[3] Second, it facilitates the activation of the carboxylic acid by the coupling reagent, particularly for uronium/aminium and phosphonium salt reagents.
Q3: Can I use a primary or tertiary amine instead of dimethylamine?
A3: The principles of this coupling reaction can be applied to other amines. However, the steric hindrance and nucleophilicity of the amine will influence the reaction rate and efficiency. Primary amines are generally more reactive than secondary amines. Tertiary amines, lacking a proton on the nitrogen, will not form a stable amide bond under these conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials (Boc-Gly-OH), you can observe the consumption of the starting material and the appearance of the product spot. LC-MS provides more definitive information by confirming the mass of the desired product.
Q5: What are the key considerations for scaling up this reaction?
A5: When scaling up, heat management becomes more critical, especially during the activation step, which can be exothermic. Maintaining a controlled temperature is important to minimize side reactions. Additionally, the efficiency of mixing becomes crucial to ensure homogeneity. For workup and purification, the volumes of solvents required will increase, and alternative purification methods like crystallization might be more practical than chromatography for large quantities.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a reliable method for the synthesis of Boc-Gly-N(Me)₂.
-
Dissolve Boc-Gly-OH (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[3]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[5]
-
Add dimethylamine (1.0-1.2 equivalents, often as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Carbodiimide-Mediated Coupling using EDC and HOBt
This protocol offers a cost-effective alternative to uronium/aminium salt-based reagents.
-
Dissolve Boc-Gly-OH (1.0 equivalent), HOBt (1.0-1.2 equivalents), and dimethylamine (1.0-1.2 equivalents, or dimethylamine hydrochloride) in an anhydrous solvent like DMF or DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.0-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Perform the aqueous workup and purification as described in Protocol 1.
Data Presentation
Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| HATU | None | DIPEA, NMM | 1-4 hours | High reactivity, low racemization, effective for hindered substrates.[5] | Higher cost, potential for guanidinylation side reaction. |
| HBTU/TBTU | None | DIPEA, NMM | 1-6 hours | Efficient, widely used, byproducts are generally soluble.[4] | Can cause guanidinylation of the amine. |
| PyBOP | None | DIPEA, NMM | 2-8 hours | Efficient, byproducts are less hazardous than BOP, no guanidinylation.[6] | |
| EDC | HOBt, OxymaPure® | None/DIPEA | 4-16 hours | Water-soluble byproducts, easy to remove, cost-effective.[6] | Can form N-acylurea byproduct, slower reaction rates.[4] |
| DIC | HOBt, OxymaPure® | None/DIPEA | 4-16 hours | Byproduct is more soluble than DCU, suitable for solid-phase synthesis.[6] | Can form N-acylurea byproduct.[4] |
Visualizations
Amide Coupling Workflow
Caption: General workflow for the synthesis of Boc-Gly-N(Me)₂.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Kawakami, T., Akaji, K., & Aimoto, S. (1999). Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. Journal of Peptide Research, 54(2), 162-167. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition in English, 33(21), 2228-2230.
-
Guchhait, G., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2049-2064. [Link]
-
Pate,l V. F., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(43), 6293-6296. [Link]
-
Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11455. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
- V, V. S., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 110-119.
- de Figueiredo, R. M., & Campagne, J.-M. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Reviews, 114(17), 8788-8847.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2025). ResearchGate. [Link]
-
Mohd, Y. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(17), 5308. [Link]
-
Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]
- Preparation method of Boc-glycine.
-
How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
16 questions with answers in AMIDE SYNTHASES. ResearchGate. [Link]
-
Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PMC. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
Synthesis of Boc-Gly. PrepChem.com. [Link]
Sources
Removal of impurities from tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for the purification of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through common challenges encountered during the synthesis and purification of this vital chemical intermediate.
Technical Support Troubleshooting Guide
This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. The answers provide not just a protocol, but the underlying chemical reasoning to empower you to adapt and optimize these methods for your unique circumstances.
FAQ 1: What are the most common impurities I might encounter when synthesizing this compound?
Answer:
Understanding potential impurities is the first step toward devising an effective purification strategy. The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common method for synthesizing your target molecule is the amide coupling of N-Boc-glycine with dimethylamine, typically using a coupling agent.
Based on this, you can anticipate the following classes of impurities:
-
Starting Materials: Unreacted N-Boc-glycine and excess dimethylamine (or its corresponding salt, e.g., dimethylamine hydrochloride).
-
Coupling Reagent Byproducts: These are often the most problematic impurities. If you use a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), the primary byproduct will be N,N'-dicyclohexylurea (DCU). DCU is notoriously difficult to remove due to its low solubility in most common organic solvents.
-
Reagents & Catalysts: Residual coupling additives (e.g., HOBt, HATU), and the base used (e.g., triethylamine, DIPEA) and their corresponding salts.
-
Side-Reaction Products: Small amounts of byproducts from the synthesis of the N-Boc-glycine starting material, such as tert-butanol and di-tert-butyl dicarbonate ((Boc)₂O), may be present.[1]
-
Solvent Residues: Volatile organic solvents used during the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
Here is a summary of these common impurities and their key characteristics:
| Impurity Class | Specific Example(s) | Key Property for Removal | Recommended Primary Removal Method |
| Acidic Starting Material | N-Boc-glycine | Acidic (pKa ~3-4) | Aqueous basic wash (e.g., sat. NaHCO₃) |
| Basic Reagents | Dimethylamine, Triethylamine | Basic (pKa ~10-11) | Aqueous acidic wash (e.g., 1M HCl, 10% KHSO₄)[2] |
| Neutral Byproducts | N,N'-Dicyclohexylurea (DCU) | Low solubility in many organic solvents | Filtration |
| Polar Byproducts | HOBt, HATU byproducts | Water-soluble | Aqueous washes |
| Non-polar Byproducts | (Boc)₂O, tert-Butanol | Volatile / Non-polar | Hexane wash[3], Column Chromatography |
| Product-like Impurities | Structurally similar side products | Similar polarity to product | Flash Column Chromatography |
FAQ 2: My crude product is contaminated with unreacted N-Boc-glycine. How can I effectively remove this acidic impurity?
Answer:
The presence of unreacted N-Boc-glycine is a common issue. Due to its free carboxylic acid group, it possesses significantly different chemical properties than your neutral amide product, which we can exploit for separation using a liquid-liquid extraction technique.
The carboxylic acid on N-Boc-glycine makes it, as the name implies, acidic. By washing an organic solution of your crude product with a mild aqueous base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving your neutral target compound in the organic phase.
Protocol: Basic Aqueous Wash for Acidic Impurity Removal
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake gently at first to release any CO₂ gas that may form, venting frequently. Once pressure release subsides, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.[1][2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product, now free of acidic impurities.
This workflow is visualized in the diagram below.
Sources
By-product formation during the synthesis of Boc-Gly-N(Me)2
Technical Support Center: Synthesis of Boc-Gly-N(Me)₂
Welcome to the Technical Support Center for the synthesis of N,N-dimethyl-2-((tert-butoxycarbonyl)amino)acetamide (Boc-Gly-N(Me)₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this seemingly straightforward yet nuanced amide coupling reaction. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your synthesis and troubleshoot by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Boc-Gly-N(Me)₂?
A1: The most common method for synthesizing Boc-Gly-N(Me)₂ is through the condensation of a carboxylic acid, Boc-Gly-OH, and an amine, dimethylamine.[1] This reaction requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1] This is typically achieved using a coupling reagent.
Q2: Which coupling reagents are most suitable for this synthesis?
A2: A variety of coupling reagents can be used, each with its own advantages and potential for side reactions.[2]
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3][4] They are cost-effective but can lead to specific by-products and may require additives to suppress racemization, although this is not a concern for glycine.[1][3]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are highly efficient and lead to rapid reactions with minimal side products.[2][3] They are often preferred for more challenging couplings.[5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for sterically hindered couplings.[3]
Q3: Why is an additive like HOBt or Oxyma sometimes used with carbodiimide coupling reagents?
A3: Additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are crucial when using carbodiimide reagents for several reasons. They accelerate the coupling reaction and, most importantly, minimize the formation of a major by-product, the unreactive N-acylurea.[4][6] They achieve this by rapidly converting the highly reactive O-acylisourea intermediate into a more stable, yet still reactive, activated ester.[4] This active ester then reacts with the amine to form the desired amide.
Troubleshooting Guide: By-product Formation and Low Yields
Issue 1: An unexpected peak is observed in my LC-MS/NMR analysis with a mass corresponding to the addition of the coupling reagent to my product.
-
Possible Cause: N-acylurea Formation. This is a classic by-product when using carbodiimide coupling reagents (DCC, DIC, EDC).[4][7] It occurs when the activated O-acylisourea intermediate, instead of reacting with dimethylamine, undergoes an intramolecular rearrangement (an O-to-N acyl shift) to form a stable and unreactive N-acylurea.[4][6]
-
Proposed Solutions:
-
Incorporate an Additive: The use of HOBt or Oxyma is highly recommended to intercept the O-acylisourea intermediate and prevent this rearrangement.[4][6]
-
Control Temperature: This side reaction can be temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C) can often suppress the formation of N-acylurea.[6]
-
Order of Addition: Adding the carbodiimide to a mixture of the Boc-Gly-OH, dimethylamine, and the additive can sometimes minimize this side reaction.
-
Issue 2: My reaction is clean, but the yield of Boc-Gly-N(Me)₂ is significantly lower than expected.
-
Possible Cause 1: Incomplete Reaction. The coupling reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or a less potent coupling reagent.
-
Proposed Solutions:
-
Extend Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS) to ensure it has reached completion.
-
Increase Temperature: Gently warming the reaction may improve the rate, but this should be done cautiously to avoid promoting side reactions.[5]
-
Switch to a More Potent Coupling Reagent: If using a carbodiimide without an additive, consider switching to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent, which are known for higher coupling efficiencies.[5]
-
-
Possible Cause 2: By-product Formation of Urea Derivatives. The primary by-product of carbodiimide reactions is the corresponding urea (e.g., dicyclohexylurea (DCU) from DCC).[3] While chemically inert, DCU is poorly soluble in many organic solvents and can sometimes trap the product upon precipitation, complicating purification and reducing the isolated yield.[3]
-
Proposed Solutions:
-
Choice of Carbodiimide: If DCU precipitation is an issue, switch to DIC, which forms a more soluble diisopropylurea (DIU).[4] Alternatively, use water-soluble EDC, where the urea by-product can be easily removed with an aqueous workup.[4][8]
-
Filtration: If using DCC, ensure the precipitated DCU is thoroughly washed with a suitable solvent to recover any trapped product.
-
Issue 3: I am using a uronium/aminium-based coupling reagent (like HBTU/HATU) and see a by-product related to the reagent.
-
Possible Cause: Guanidinium By-product Formation. Uronium/aminium reagents can react with the amine nucleophile (dimethylamine in this case) to form a guanidinium by-product. This side reaction consumes both the amine and the coupling reagent, leading to lower yields of the desired amide.
-
Proposed Solutions:
-
Order of Addition is Critical: To minimize this, pre-activate the Boc-Gly-OH with the coupling reagent for a short period (a few minutes) before adding the dimethylamine.[9] This allows for the formation of the active ester intermediate, which then readily reacts with the amine.
-
Experimental Protocols
Protocol 1: Standard Synthesis of Boc-Gly-N(Me)₂ using EDC/HOBt
This protocol is a robust starting point for the synthesis of Boc-Gly-N(Me)₂.
Materials:
-
Boc-Gly-OH
-
Dimethylamine (2.0 M solution in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Gly-OH (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add dimethylamine solution (1.1 eq.) to the cooled mixture and stir for 5 minutes.
-
Add EDC (1.1 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: By-product Analysis using LC-MS
This protocol outlines a general method for analyzing the purity of the synthesized Boc-Gly-N(Me)₂ and identifying potential by-products.
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS) is ideal.[10][11]
-
A reversed-phase C18 column is commonly used for this type of analysis.[12]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Note: While trifluoroacetic acid (TFA) can provide better peak shapes, it can suppress the MS signal. Formic acid is a good compromise for LC-MS analysis.[13]
General Gradient Method:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 10-20 minutes.
-
Hold at high organic content for a few minutes to wash the column.
-
Return to initial conditions and equilibrate the column before the next injection.
Data Analysis:
-
The desired product, Boc-Gly-N(Me)₂, will have a specific retention time and a mass-to-charge ratio (m/z) corresponding to its molecular weight.
-
Analyze other peaks in the chromatogram. The mass spectrum of these peaks can help identify by-products such as N-acylurea or unreacted starting materials.[10]
Data Presentation
Table 1: Common Coupling Reagents and Potential By-products
| Coupling Reagent Class | Example(s) | Common By-products | Mitigation Strategy |
| Carbodiimide | DCC, DIC, EDC | N-acylurea, Insoluble/Soluble Urea | Use of additives (HOBt, Oxyma), Temperature control, Aqueous workup for EDC[4][6] |
| Uronium/Aminium Salt | HATU, HBTU | Guanidinium By-product | Pre-activation of carboxylic acid before amine addition |
| Phosphonium Salt | PyBOP, PyAOP | Phosphoramide-related by-products | Proper stoichiometry and reaction conditions |
Visualizations
Caption: Carbodiimide-mediated synthesis of Boc-Gly-N(Me)₂ and by-product formation.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. oxfordglobal.com [oxfordglobal.com]
- 11. almacgroup.com [almacgroup.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
Technical Support Center: Navigating Solubility Challenges with tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. This resource provides in-depth troubleshooting advice and practical solutions to address one of the most common hurdles in its application: solubility. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring efficient and successful outcomes.
Introduction: Understanding the Molecule
This compound, a Boc-protected synthetic building block, is a solid compound at room temperature[1]. Its structure, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar dimethylamide moiety, presents a unique solubility profile that can be challenging to manage. The Boc group generally imparts solubility in organic solvents, while the dimethylamide can influence its behavior in more polar systems. This guide will help you navigate these characteristics to your advantage.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of this compound.
Q1: In which common organic solvents is this compound expected to be soluble?
Based on its structural similarity to other Boc-protected amino acid amides and general principles of carbamate solubility, it is expected to be soluble in a range of polar aprotic solvents. These include:
-
Dichloromethane (DCM) [2]
It may also exhibit solubility in other solvents like tetrahydrofuran (THF) and acetonitrile (ACN), although potentially to a lesser extent. For peptide coupling reactions, DMF and NMP are very common choices due to their excellent ability to dissolve reactants and swell solid-phase resins.
Q2: Why is my compound not dissolving completely in the chosen solvent?
Several factors can contribute to incomplete dissolution:
-
Solvent Polarity: The polarity of your chosen solvent may not be optimal for this specific molecule, which has both polar and non-polar regions.
-
Concentration: You may be attempting to create a solution that is above the saturation point of the compound in that particular solvent at the given temperature.
-
Temperature: Solubility is often temperature-dependent. Many compounds exhibit increased solubility at higher temperatures.
-
Purity of the Compound: Impurities in your starting material can sometimes affect its solubility characteristics.
-
Water Content: For anhydrous reactions, the presence of small amounts of water in your solvent can impact the solubility of Boc-protected compounds.
Q3: Can I heat the mixture to improve solubility?
Yes, gentle heating can be an effective method to increase the solubility of many organic compounds, including Boc-protected amines. However, it is crucial to consider the thermal stability of your reactants. The N-Boc group is generally stable to moderate heat but can be cleaved under harsh acidic conditions or very high temperatures[5][]. When heating, it is advisable to:
-
Increase the temperature gradually while monitoring for dissolution.
-
Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Ensure that the reaction temperature does not exceed the decomposition point of any component in your reaction mixture.
Q4: Are there any solvent mixtures that are particularly effective for challenging solubility cases?
Yes, for sparingly soluble protected peptides and similar compounds, solvent mixtures can be highly effective. A combination of a fluorinated alcohol with a chlorinated solvent has been shown to be a powerful system for dissolving such molecules.[4] Consider exploring mixtures such as:
-
Trifluoroethanol (TFE) and Dichloromethane (DCM)[4]
-
Hexafluoroisopropanol (HFIP) and Dichloromethane (DCM)[4]
These solvent systems can enhance the solubility of compounds that are difficult to dissolve in single-component solvents.[4]
Part 2: Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving persistent solubility issues.
Initial Assessment of the Solubility Problem
Before making significant changes to your protocol, it's important to characterize the problem. Observe the following:
-
Is the compound completely insoluble, or is it partially dissolving?
-
Does the solubility change over time?
-
Are you observing a suspension, a fine precipitate, or an oily layer?
The answers to these questions will guide your troubleshooting strategy.
Systematic Approach to Solvent Selection
If your initial solvent choice is not effective, a systematic approach to selecting an alternative is recommended. The following table provides a qualitative guide to solvent selection for this compound and similar N-Boc protected compounds.
| Solvent | Polarity Index | Dielectric Constant | Expected Solubility | Common Applications & Notes |
| Dichloromethane (DCM) | 3.1 | 9.1 | Good | Often used in Boc chemistry. Good for swelling polystyrene-based resins.[2] |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Excellent | A common and effective solvent for peptide synthesis.[2] |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 32.2 | Excellent | Often considered a superior solvent to DMF for solvating resins and improving coupling yields.[2][3] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Excellent | A highly polar aprotic solvent, effective for many sparingly soluble compounds.[2][4] |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Moderate | Can be a good choice, especially in mixtures. |
| Acetonitrile (ACN) | 5.8 | 37.5 | Moderate to Low | May be less effective than DMF or NMP for this particular compound. |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Moderate to Low | Generally a less polar option; may be useful for extractions. |
| Methanol (MeOH) | 5.1 | 32.7 | Moderate | Can be used, but its protic nature may interfere with some reactions. |
Experimental Workflow for Optimizing Solubility
The following diagram outlines a logical workflow for troubleshooting solubility issues.
Caption: A decision-making workflow for addressing solubility challenges.
Part 3: Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid assessment of solubility in various solvents without consuming large amounts of your valuable compound.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., DMF, NMP, DMSO, DCM, THF, ACN)
-
Small vials (1-2 mL) with caps
-
Vortex mixer
-
Small magnetic stir bar (optional)
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution. If a stir bar is used, stir for 5-10 minutes.
-
If the compound has not fully dissolved, add another 0.5 mL of the solvent and repeat the mixing/stirring process.
-
Record your observations (e.g., "soluble," "partially soluble," "insoluble") for each solvent.
-
If desired, gentle warming can be applied to vials where the compound is not fully soluble to assess the effect of temperature.
Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound
This protocol provides a general framework for setting up a reaction when solubility is a known issue.
Materials:
-
This compound
-
Other reactants (e.g., electrophile, coupling agents)
-
Chosen solvent or solvent system (from solubility screening)
-
Reaction flask
-
Magnetic stirrer and heat source (if required)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
Add the this compound to the flask.
-
Add the chosen solvent and begin stirring.
-
If necessary, gently heat the mixture to the predetermined temperature to aid dissolution.
-
Once the carbamate is fully dissolved, allow the solution to return to the desired reaction temperature (if heating was used for dissolution only).
-
Add the other reactants to the solution, either neat or dissolved in a small amount of the same reaction solvent.
-
Proceed with the reaction, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
Part 4: Visualizing Key Relationships
The following diagram illustrates the interplay of factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of the target compound.
References
Sources
Technical Support Center: Scaling Up the Synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered when scaling this synthesis from the lab bench to pilot or production scale. We will move beyond simple procedural outlines to explore the underlying chemistry and provide actionable, field-tested solutions to common challenges.
Introduction: The Importance and Challenges of Scale-Up
This compound, often referred to as Boc-Gly-NMe₂, is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics and complex pharmaceutical intermediates. Its synthesis involves the straightforward amide coupling of Boc-glycine with dimethylamine. While this reaction is often trivial on a milligram scale in a research lab, significant hurdles can emerge during scale-up. These challenges typically revolve around:
-
Reaction Control: Managing exotherms and ensuring homogenous mixing in large reactors.
-
Reagent Stoichiometry and Addition: The choice and handling of coupling reagents and bases become critical for cost-effectiveness and safety.
-
Work-up and Purification: Phase separations, product isolation, and removal of process-related impurities can be complicated by large volumes.
-
Side Reactions: Impurities that are negligible at a small scale can become major contaminants in a large batch.
This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for this synthesis, and how do their pros and cons change at scale?
A1: The choice of coupling reagent is one of the most critical decisions in this synthesis. While many reagents can effect the transformation at the bench, their suitability for large-scale production varies significantly based on cost, safety, atom economy, and the nature of the byproducts.
| Coupling Reagent Class | Examples | Pros for Scale-Up | Cons for Scale-Up |
| Carbodiimides | DCC, DIC, EDC | Low cost, readily available. | Formation of insoluble urea byproducts (DCC) complicates filtration.[1] EDC is water-soluble, simplifying work-up, but is more expensive.[2] Potential for O-N migration to form N-acylurea.[2] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization.[1] | BOP generates highly carcinogenic HMPA as a byproduct and should be avoided.[1][3] PyBOP is a safer alternative but is expensive.[1] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | High efficiency, rapid reactions.[1] | Can cause guanidinylation of the amine if used in excess.[4] More expensive than carbodiimides. HATU is highly effective but costly.[3] |
For large-scale synthesis, a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) , often used with an additive like HOBt (1-Hydroxybenzotriazole) , represents a good balance of reactivity, cost, and simplified work-up, as the urea byproduct is water-soluble.[2]
Q2: I am observing a significant exotherm upon adding the coupling reagent in my pilot-scale batch. How can I control this?
A2: Thermal control is paramount for safety and to prevent side reactions. A rapid temperature increase can lead to the degradation of reagents and product, and in the worst case, a runaway reaction.
-
Control Addition Rate: The coupling reagent should be added portion-wise or via a dosing pump over an extended period. This allows the reactor's cooling system to dissipate the heat generated.
-
Pre-cooling: Cool the reaction mixture to 0-5 °C before beginning the addition of the coupling reagent.
-
Reverse Addition: Consider adding the activated Boc-glycine solution to the dimethylamine solution. This maintains a low concentration of the reactive intermediate.
-
Solvent Choice: Ensure sufficient solvent volume to act as a heat sink. A higher dilution can help manage the exotherm, though this may impact reaction kinetics and downstream processing.
Q3: My aqueous work-up is resulting in a problematic emulsion, making phase separation difficult. What causes this and how can I resolve it?
A3: Emulsions are common when scaling up reactions involving salts and polar organic solvents. The presence of unreacted starting materials, byproducts from the coupling reagent (like ureas or phosphoramides), and the amphiphilic nature of the product itself can stabilize oil-in-water or water-in-oil mixtures.
-
Add Brine: Before the extraction, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components.
-
Filter Before Extraction: If a solid byproduct (like dicyclohexylurea from DCC) is present, filter it off before performing the aqueous wash. These fine particulates can stabilize emulsions at the interface.
-
Solvent Swap: If using a water-miscible solvent like THF, it must be removed under reduced pressure before the aqueous work-up. The remaining residue can then be redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane for extraction.[5]
-
Adjust pH: Ensure the pH of the aqueous layer is appropriate. An acidic wash (e.g., with 10% KHSO₄) followed by a basic wash (e.g., with saturated NaHCO₃) can help remove different types of impurities and may alter interfacial properties.[5]
Troubleshooting Guide: Specific Scenarios
Scenario 1: Low Yield and Incomplete Conversion
You've run the reaction at a 1 kg scale and find that 20% of your starting Boc-glycine remains unreacted according to HPLC analysis.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocol: In-Process Reaction Monitoring
-
Sampling: Carefully extract a small, representative sample (e.g., 0.5 mL) from the reactor at set time intervals (e.g., 1 hour, 2 hours, 4 hours).
-
Quenching: Immediately quench the sample by diluting it into a vial containing a small amount of water and ethyl acetate. This will stop the reaction.
-
Sample Preparation: Vigorously shake the vial, allow the layers to separate, and draw off a portion of the organic layer.
-
Analysis: Analyze the organic layer by Thin Layer Chromatography (TLC) or a rapid HPLC method to determine the ratio of starting material to product.
-
Decision: If the reaction has stalled (i.e., the ratio is not changing over consecutive time points), it may indicate a problem with reagent stoichiometry or activity. A second charge of the coupling reagent may be necessary.
Scenario 2: Presence of an Unknown Impurity in the Final Product
After isolation, your product contains a significant impurity with a similar retention time in HPLC, making purification by crystallization difficult.
Common Side Reactions and Their Mitigation
The formation of impurities often stems from side reactions involving the activated carboxylic acid intermediate. Glycine itself is not prone to racemization, which simplifies the impurity profile compared to other amino acids.[2]
Caption: Potential reaction pathways for the activated intermediate.
Troubleshooting & Mitigation Strategies
-
N-Acylurea Formation: This is a classic side reaction with carbodiimides.[2] The highly reactive O-acylisourea intermediate can rearrange to the stable, unreactive N-acylurea.
-
Solution: The addition of a nucleophilic agent like HOBt or Oxyma Pure is crucial.[2] These additives rapidly trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more efficiently reacts with the amine.
-
-
Symmetrical Anhydride Formation: Two molecules of Boc-glycine can react to form a symmetrical anhydride. While this is a potent acylating agent, it consumes two equivalents of the starting acid for every mole of product formed, representing poor atom economy.
-
Solution: This pathway is favored by slow addition of the amine. Ensure that dimethylamine is present in the reaction vessel when the coupling reagent is added to the Boc-glycine to allow for immediate trapping of the activated species.
-
Experimental Protocol: Scaled-Up Synthesis using EDC/HOBt
This protocol is a representative example for a multi-liter scale synthesis. All operations should be conducted in an appropriate reactor under an inert atmosphere (e.g., Nitrogen).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Molar Eq. |
| Boc-Glycine | 175.18 | 175.2 g | 1.0 |
| Dimethylamine (2M in THF) | 45.08 | 550 mL | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 135.12 | 148.6 g | 1.1 |
| EDC·HCl | 191.70 | 210.9 g | 1.1 |
| Dichloromethane (DCM) | - | 2.0 L | - |
| 1M HCl (aq) | - | 1.0 L | - |
| Sat. NaHCO₃ (aq) | - | 1.0 L | - |
| Sat. NaCl (Brine) | - | 1.0 L | - |
Procedure:
-
Initial Setup: Charge the reactor with Boc-Glycine, HOBt, and Dichloromethane. Begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a chiller.
-
Amine Addition: Add the dimethylamine solution to the reactor.
-
EDC Addition: Slowly add the EDC·HCl portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion using an in-process control (e.g., HPLC).
-
Work-up - Acid Wash: Quench the reaction by adding 1.0 L of water. Transfer the mixture to a separatory funnel or perform a bottom-drain from the reactor. Wash the organic phase with 1M HCl.
-
Work-up - Base Wash: Wash the organic phase with saturated NaHCO₃ solution.
-
Work-up - Brine Wash: Wash the organic phase with brine to help break any emulsions.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an oil or low-melting solid, can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.
References
-
PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
ResearchGate. (2006). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Sources
Technical Support Center: Isolation of Pure tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Welcome to the technical support center for the synthesis and purification of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate (Boc-Gly-NMe₂). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the workup and isolation of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, synthesis, and analysis of this compound.
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid at room temperature. Key properties are summarized below. Deviations from these, such as obtaining a persistent oil, often indicate the presence of impurities or residual solvent.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 72287-76-4 | [2] |
Q2: My synthesis involves coupling Boc-Glycine with dimethylamine using a carbodiimide like DCC or EDC. What are the primary impurities I should expect?
When using carbodiimide coupling agents, the main byproducts are ureas, which can be challenging to remove.[3]
-
Dicyclohexylurea (DCU): Formed from Dicyclohexylcarbodiimide (DCC). DCU is notoriously insoluble in many common organic solvents, often precipitating from the reaction mixture.
-
1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU): Formed from EDC. EDU is water-soluble, especially after protonation in an acidic wash, making it significantly easier to remove during an aqueous workup compared to DCU.[4]
-
Unreacted Starting Materials: Residual Boc-Glycine and dimethylamine (or its salt form).
-
Side-Reaction Products: N-acylurea, formed by the rearrangement of the O-acylisourea intermediate, can be a troublesome, neutral impurity.
Q3: How can I effectively monitor the reaction and purification process?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase that provides good separation between your starting materials, product, and major byproducts. A typical system is a mixture of a moderately polar solvent like ethyl acetate (EtOAc) and a non-polar solvent like hexanes. Staining with potassium permanganate (KMnO₄) is effective for visualizing the carbamate product.
For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5] ¹H NMR is particularly useful for identifying and quantifying residual solvents or starting materials.
Part 2: Troubleshooting Guide: From Crude Mixture to Pure Compound
This guide provides solutions to specific issues you may encounter during the isolation of your target compound.
Problem 1: My crude product is a sticky, inseparable oil after removing the reaction solvent.
-
Probable Cause: This is a very common issue, often caused by the presence of residual high-boiling solvents like N,N-Dimethylformamide (DMF) or highly soluble byproducts such as ureas or salts (e.g., triethylammonium chloride).
-
Solution Strategy: Systematic Aqueous Workup
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Perform a wash with a dilute aqueous acid (e.g., 5% citric acid, 1M HCl, or 5% KHSO₄). Causality: This step protonates and removes basic impurities like unreacted dimethylamine and any amine-based catalysts (e.g., DMAP, DIPEA), rendering them soluble in the aqueous layer.[3][4]
-
Base Wash: Follow with a wash using a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This removes any unreacted acidic starting material, primarily Boc-Glycine. The bicarbonate deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[3][4]
-
Brine Wash: Conclude with a wash using saturated aqueous sodium chloride (brine). Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer, reducing the burden on your drying agent.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This procedure should yield a crude solid or a significantly less viscous oil.
-
Problem 2: I have a persistent white precipitate in my organic layer during workup.
-
Probable Cause: If you used DCC as your coupling agent, this precipitate is almost certainly dicyclohexylurea (DCU).
-
Solution Strategy: Filtration
-
Before beginning the aqueous workup, it is often best to filter the crude reaction mixture. Dilute the reaction with a solvent in which DCU has low solubility, such as DCM or ether, and filter it off.[4] If the DCU precipitates during the workup, it can often be removed by filtration after the washes are complete and before final concentration.
-
Problem 3: My yield is very low after the aqueous extraction.
-
Probable Cause: Your product, this compound, has some moderate polarity due to the amide and carbamate groups, which can lead to partial solubility in the aqueous layers, especially if emulsions form.
-
Solution Strategy: Optimize Extraction
-
Use Brine: As mentioned, a final brine wash is critical. To further decrease the solubility of your product in the aqueous layers, you can add NaCl to the acidic and basic wash solutions as well.
-
Multiple Extractions: Instead of one large extraction, perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) with your organic solvent after each wash. This is thermodynamically more efficient for recovering the product.[6]
-
Back-Extraction: If you suspect significant product loss, you can combine all the aqueous layers, re-extract them one or two more times with fresh organic solvent, and combine these extracts with your main organic phase.
-
Problem 4: NMR analysis of my final product shows persistent impurities.
-
Probable Cause: The impurities co-purified with your product due to similar solubility and polarity. These could be N-acylurea byproducts or other neutral species.
-
Solution Strategy: Chromatographic Purification
-
Flash column chromatography on silica gel is the definitive method for removing stubborn impurities. A gradient elution starting with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increasing the polarity (e.g., to 50-70% EtOAc in Hexanes) is typically effective. The addition of a small amount of triethylamine (~0.5%) to the mobile phase can prevent the product from streaking on the silica gel.
-
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for the essential purification techniques discussed.
Protocol 3.1: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be approximately 50-100 times the mass of your crude product.
-
Equilibrate: Flush the column with the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate / 90% Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column bed.
-
Elute: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the solvent polarity according to your TLC analysis.
-
Analyze Fractions: Spot each collected fraction on a TLC plate to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.
Protocol 3.2: Solidification via Trituration
If your purified product is a clean oil, trituration can induce crystallization.
-
Place the oil in a flask under an inert atmosphere.
-
Add a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether.[7]
-
Use a glass rod to vigorously scratch the inside of the flask below the solvent level.
-
Stir vigorously. A solid should begin to precipitate.
-
Isolate the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under high vacuum.
Part 4: Visualization of the Purification Workflow
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to the final, pure product.
Caption: Decision workflow for the purification of the target compound.
References
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubChem. tert-butyl N-(2-oxoethyl)carbamate. Available from: [Link]
-
Supporting Information. [Characterization Data of Products]. Available from: [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
PubChem. 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available from: [Link]
-
PrepChem.com. Synthesis of Boc-Gly. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Paicoral. tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
-
PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Available from: [Link]
-
MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available from: [Link]
-
Pharmaffiliates. Tert-butyl (2-(2-(diethylamino)-2-oxoethyl)-4-methylpentyl)carbamate. Available from: [Link] impurity-h
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Technical Support Center: Troubleshooting tert-Butyl Cation Side Reactions During Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common yet critical challenge in peptide synthesis and medicinal chemistry: the formation of side products due to reactive tert-butyl cations generated during the acidic deprotection of protecting groups like tert-butoxycarbonyl (Boc) and tert-butyl esters. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your deprotection protocols, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The principal cause of side-product formation is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2][3] When a strong acid like trifluoroacetic acid (TFA) is used to cleave a Boc group or a tert-butyl ester, the protecting group is protonated and subsequently eliminated, releasing this carbocation.[4] The t-Bu⁺ is a potent electrophile that can attack any nucleophilic sites within your target molecule, leading to unwanted alkylation and difficult-to-remove impurities.[1][2][5]
Q2: My peptide contains Tryptophan, Methionine, and Cysteine. Why am I seeing so many side products after TFA cleavage?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] If your peptide contains one or more of the following, you are at high risk for side reactions:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation at various positions, leading to adducts that can be challenging to separate from the desired peptide.[2][6]
-
Methionine (Met): The thioether side chain can be alkylated by the t-Bu⁺ to form a sulfonium salt.[2][7] Additionally, the acidic conditions of cleavage can promote the oxidation of methionine to methionine sulfoxide.[7][8]
-
Cysteine (Cys): The free thiol group is an excellent nucleophile and a prime target for alkylation, resulting in the formation of S-tert-butylated Cysteine residues.[1][2][9][10]
-
Tyrosine (Tyr): The phenolic ring, while less nucleophilic than the Trp indole, can also be alkylated by the tert-butyl cation under strongly acidic conditions.[1][2]
Without proper precautions, the presence of these residues almost guarantees the formation of a complex mixture of byproducts during deprotection.
Q3: What are "scavengers," and how do they prevent these side reactions?
A3: Scavengers are nucleophilic compounds intentionally added to the deprotection reaction mixture to intercept and neutralize the reactive tert-butyl cation.[1][2] They function by reacting with the carbocation at a much faster rate than the sensitive residues on your peptide, effectively "scavenging" the electrophile before it can cause damage.[1][2] The choice of scavenger is critical and depends on the specific amino acids present in your sequence.[2]
Troubleshooting Guide: Scavenger Selection and Optimization
Issue 1: My peptide has Tryptophan, and I'm observing a +56 Da mass addition.
-
Problem: This mass addition corresponds to the alkylation of the tryptophan indole ring by a tert-butyl group. The indole ring is exceptionally reactive towards electrophiles.[6]
-
Causality: The standard deprotection cocktail may not be sufficient to protect Trp. Water is a poor scavenger for the hydrophobic t-Bu⁺ cation, and a more effective nucleophile is needed.[11]
-
Solution: Incorporate a dedicated scavenger that can effectively quench carbocations in a non-polar environment.
-
Recommended Scavenger: Triisopropylsilane (TIS) is a highly effective scavenger that works by donating a hydride to the carbocation in an irreversible reaction, forming isobutane.[12][13] It is volatile and easily removed.[14]
-
Alternative: Thiol-based scavengers like 1,2-ethanedithiol (EDT) are also very effective at trapping carbocations and can help maintain a reducing environment, which offers additional protection for Trp.[15][16][17]
-
Issue 2: My Methionine-containing peptide shows signs of both alkylation and oxidation.
-
Problem: Methionine's thioether is susceptible to both S-alkylation and oxidation to the sulfoxide (+16 Da).[3][7]
-
Causality: The t-Bu⁺ can attack the sulfur atom. Concurrently, atmospheric oxygen or peroxides in aged TFA can oxidize the thioether under the acidic conditions.
-
Solution: Use a scavenger that can both trap cations and protect against oxidation.
Issue 3: I'm trying to deprotect a Cysteine-containing peptide, but I'm getting S-tert-butylation and disulfide bonds.
-
Problem: The highly nucleophilic thiol of Cysteine is readily alkylated.[9][10] Additionally, in the absence of a reducing agent, free thiols can easily oxidize to form intermolecular or intramolecular disulfide bonds.
-
Causality: The t-Bu⁺ directly attacks the thiol. Oxidative side reactions are common during workup when the peptide is exposed to air.
-
Solution: A thiol-based scavenger is essential to maintain a reducing environment and quench carbocations.
Visualizing the Mechanism: Deprotection and Scavenging
The following diagrams illustrate the chemical processes occurring during deprotection.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products from reactive residues.
Caption: Mechanism of tert-butyl cation trapping by scavengers.
Data & Protocols
Table 1: Common Scavengers and Their Applications
| Scavenger | Typical % (v/v) | Primary Target Side Reaction | Key Considerations |
| Water (H₂O) | 2.5 - 5% | General purpose cation scavenger | Not very effective for hydrophobic cations like t-Bu⁺ or Trityl.[11] Helps dissolve polar components. |
| Triisopropylsilane (TIS) | 1 - 5% | Trp, Tyr alkylation; Trityl cation | Excellent for Trp protection.[12][14] Reduces cations via hydride transfer.[13] May reduce some S-protecting groups.[13][20] |
| 1,2-Ethanedithiol (EDT) | 1 - 2.5% | Cys alkylation & oxidation; Trp alkylation | Essential for Cys-containing peptides.[15][16] Strong, unpleasant odor.[17] Can cause side reactions with Trp on prolonged exposure. |
| Thioanisole | 2.5 - 5% | Met alkylation & oxidation; Trp alkylation | Protects Met from both alkylation and oxidation.[7][18] Can assist in cleaving Arg(Mts/Mtr) groups. |
| Anisole / Cresol | 2.5 - 5% | Trp, Tyr alkylation | Classic scavengers, act via electrophilic aromatic substitution.[11][21][22] Less volatile than TIS. Phenol/cresol increases acidity. |
Experimental Protocol: Global Deprotection & Cleavage
This protocol provides a general workflow for the final cleavage of a peptide from a solid-phase resin and simultaneous side-chain deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Triisopropylsilane - Wikipedia [en.wikipedia.org]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate Coupling Reactions
Welcome to our dedicated technical support guide for optimizing the coupling reaction of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific amide bond formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this coupling reaction?
A1: The optimal temperature for amide coupling reactions is highly dependent on the specific coupling reagents used.[1] For most standard coupling reagents like HATU, HBTU, or EDC/HOBt, the reaction is typically initiated at 0°C to room temperature (20-25°C).[2] Starting at a lower temperature can help control the initial exothermic reaction and minimize potential side reactions. The reaction can then be allowed to slowly warm to room temperature and stirred for several hours to completion.[1] In cases of low reactivity or steric hindrance, elevating the temperature to 40-60°C may be necessary to drive the reaction forward.[3] However, exceeding 60°C with certain reagents, like carbodiimides, can lead to the degradation of intermediates.[4]
Q2: I'm observing low to no product yield. How does temperature play a role?
A2: Temperature is a critical parameter that directly influences reaction kinetics. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, if the temperature is too high, it can lead to several issues:
-
Reagent Decomposition: Coupling reagents, particularly uronium/guanidinium salts like HATU and HBTU, can be thermally labile.[5][6]
-
Side Reactions: Increased temperatures can promote side reactions such as racemization, especially when coupling chiral molecules.[7] For carbodiimide-based couplings, temperatures above 60°C can cause the active O-acylisourea intermediate to rearrange into an unreactive N-acylurea.[4][8]
-
Boc-Group Instability: The tert-Butyl (Boc) protecting group is sensitive to heat, especially under acidic or basic conditions, which could lead to premature deprotection.[9][10]
Q3: Can running the reaction at a higher temperature cause the Boc-protecting group to fall off?
A3: Yes, there is a risk of Boc deprotection at elevated temperatures, particularly in the presence of acidic or basic species in the reaction mixture. The Boc group is designed to be removed under acidic conditions (e.g., with TFA or HCl).[9][11] While thermally induced deprotection typically requires higher temperatures (refluxing in certain solvents), the combination of heat and even mild acidic or basic conditions present during the coupling reaction can facilitate its cleavage.[10][12] It is crucial to monitor for byproducts resulting from the deprotection of the carbamate.
Q4: What are common side reactions related to temperature in this coupling?
A4: Besides Boc deprotection, other temperature-dependent side reactions include:
-
Racemization/Epimerization: For chiral starting materials, higher temperatures can increase the rate of racemization at the stereocenter, reducing the enantiomeric purity of the final product.[2]
-
Formation of Unreactive Intermediates: With carbodiimide reagents like EDC, high temperatures can promote the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[4][8]
-
Guanidinylation: When using excess uronium/guanidinium reagents like HATU or HBTU at elevated temperatures, side reactions where the reagent modifies the amine starting material or product can occur.[5]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues encountered during the coupling reaction, with a focus on temperature optimization.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments, monitoring by TLC or LC-MS. A typical starting point is 0°C to RT, with the possibility of heating to 40-50°C. | Increasing thermal energy helps overcome the activation barrier, increasing the reaction rate. |
| Inefficient carboxylic acid activation. | Ensure the coupling reagent is added before the amine and allow for a pre-activation step (15-30 min) at room temperature.[1] | This ensures the formation of the active ester intermediate before the nucleophilic amine is introduced. |
| Amine deactivation. | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base like DIPEA (2.0 equivalents) is crucial.[1] | The base neutralizes any acid present and ensures the amine remains in its free, nucleophilic form. |
| Hydrolysis of activated intermediate. | Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. | Water can hydrolyze the activated carboxylic acid, preventing amide bond formation.[1] |
Issue 2: Presence of Significant Impurities or Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., start at 0°C and allow to warm to room temperature).[1] | Lower temperatures minimize side reactions like racemization and reagent decomposition.[7] |
| Boc-group deprotection. | Maintain a reaction temperature below 40°C. If heating is necessary, use the lowest effective temperature for the shortest possible time. | The Boc group is more stable at lower temperatures.[9][10] |
| N-acylurea formation (with carbodiimides). | Keep the reaction temperature below 60°C.[4] Consider adding HOBt or OxymaPure, which form more stable active esters and suppress the rearrangement.[1][8] | These additives intercept the O-acylisourea intermediate, preventing its conversion to the unreactive N-acylurea. |
| Racemization. | Perform the coupling at 0°C or below. The use of additives like HOBt or HATU (which is based on HOAt) is known to suppress racemization.[2][7] | Lower temperatures and specific additives help preserve the stereochemical integrity of chiral centers. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Temperature Optimization using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.05 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).[2]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Cool the reaction mixture to the desired starting temperature (e.g., 0°C).
-
Add the this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the selected temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
If the reaction is sluggish at a lower temperature, allow it to slowly warm to room temperature. If still incomplete, consider gentle heating to 40°C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Data Summary: Temperature Effects on Coupling Reactions
| Parameter | Low Temperature (0 - 25°C) | Moderate Temperature (25 - 50°C) | High Temperature (>50°C) |
| Reaction Rate | Slower | Faster | Very Fast |
| Yield | Potentially lower if reaction stalls | Often optimal | May decrease due to degradation |
| Purity | Generally higher | Good, but side reactions may increase | Often lower due to side reactions |
| Racemization Risk | Very Low | Low to Moderate | High |
| Boc Deprotection Risk | Minimal | Low | Increased risk |
| Reagent Stability | High | Generally stable | Potential for decomposition |
Diagrams
Caption: A workflow for systematic temperature optimization.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
ResearchGate. Mechanism of the reaction of carbodiimides with carboxylic acids.
-
Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions.
-
Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions.
-
Fisher Scientific. Amine Protection / Deprotection.
-
Sigma-Aldrich. tert-Butyl carbamate 98.
-
Benchchem. A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe.
-
Reddit. amide coupling help.
-
Google Patents. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures.
-
RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
-
Google Patents. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
ResearchGate. Polymer Interdiffusion vs Cross-Linking in Carboxylic Acid−Carbodiimide Latex Films. Effect of Annealing Temperature, Reactive Group Concentration, and Carbodiimide Substituent.
-
Wikipedia. Carbodiimide.
-
Reddit. Tips and tricks for difficult amide bond formation?.
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
-
ACS Publications. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
-
PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
-
Aapptec Peptides. Carbodiimides and Additives.
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2-(dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
-
PubChem. This compound.
-
PMC - PubMed Central. Practical N-to-C peptide synthesis with minimal protecting groups.
-
Organic & Biomolecular Chemistry (RSC Publishing). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature.
-
PubChem. tert-butyl N-(2-oxoethyl)carbamate.
-
Pharmaffiliates. CAS No : 94849-39-5 | Product Name : tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate.
-
ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43).
-
ChemicalBook. tert-butyl (3-butoxyphenethyl)(2-(dimethylamino)-2-oxoethyl)carbamate.
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Steric Hindrance in Peptide Synthesis with Boc-Protected Amino Acids
Welcome to the technical support center dedicated to addressing a persistent challenge in solid-phase peptide synthesis (SPPS): steric hindrance in coupling reactions involving Boc-protected amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter low yields, incomplete reactions, and other difficulties when working with sterically demanding residues. Here, we synthesize fundamental chemical principles with field-proven troubleshooting strategies to empower you to overcome these synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding steric hindrance in the context of Boc-SPPS.
Q1: What are the primary sources of steric hindrance when using Boc-protected amino acids?
Steric hindrance in this context arises from two main sources: the amino acid side chain and the N-α-protecting group itself.
-
Bulky Side Chains: Amino acids with β-branched (Valine, Isoleucine, Threonine) or otherwise large side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This slows down reaction kinetics significantly.
-
α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib), where the α-hydrogen is replaced by an alkyl group, present a formidable steric barrier.[3][4][5] The presence of two substituents on the α-carbon severely restricts the conformational freedom necessary for efficient peptide bond formation.[3][4]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is inherently bulky.[] While essential for protecting the amine, its size contributes to the overall steric congestion around the reaction center, especially when combined with a bulky side chain.[][7]
Q2: How does steric hindrance lead to incomplete coupling?
Incomplete coupling, often detected by a positive ninhydrin or Kaiser test, is a direct consequence of slowed reaction rates.[1] The steric bulk around the reacting centers (the activated carboxyl group and the resin-bound amine) increases the activation energy of the transition state for peptide bond formation. If the reaction is not allowed sufficient time or if the activating conditions are not potent enough to overcome this energy barrier, a significant population of unreacted free amines will remain on the resin, leading to deletion sequences in the final product.[2][8]
Q3: Which amino acids are considered the most "difficult" to couple due to steric hindrance?
While several amino acids can be challenging, they generally fall into these categories:
-
β-Branched Amino Acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[1]
-
α,α-Disubstituted Amino Acids: α-Aminoisobutyric acid (Aib) and other dialkylated residues are notoriously difficult.[3][4][9]
-
N-Alkylated Amino Acids: Residues like N-methyl alanine introduce steric hindrance directly at the amide nitrogen, complicating the subsequent coupling step.[10]
-
Amino Acids with Bulky Side-Chain Protection: Histidine protected with a bulky group like Benzyloxycarbonyl (Z) can also present significant steric challenges.[7]
Q4: Are carbodiimides like DCC or DIC suitable for hindered couplings?
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for sterically demanding couplings.[8][9][11] While they are effective for many standard amino acids, the reactive O-acylisourea intermediate they form may not be potent enough to overcome the high activation energy associated with hindered residues.[12][13] This leads to slow reaction rates and a higher propensity for side reactions, such as N-acylurea formation.[12][14] For this reason, more powerful activating agents are strongly recommended.
Section 2: Troubleshooting Guide for Incomplete Couplings
This guide provides a systematic approach to diagnosing and solving incomplete coupling reactions caused by steric hindrance.
Symptom: A positive ninhydrin (Kaiser) test (blue/purple beads) after a coupling step, indicating the presence of unreacted primary amines.[1]
Initial Troubleshooting Steps
If you encounter a positive Kaiser test, consider these immediate actions before significantly altering your core protocol.
Problem: Insufficient Reaction Time
-
Causality: Steric hindrance dramatically slows down the rate of acylation.[8] A standard 1-2 hour coupling time may be insufficient for the reaction to reach completion.
-
Solution:
-
Double Coupling: This is the most common and often effective first step. After the initial coupling, drain the reaction vessel, wash with DMF, and repeat the entire coupling procedure with a fresh solution of activated Boc-amino acid.[1][7]
-
Extended Coupling Time: For the initial or second coupling, extend the reaction time significantly, for example, to 4 hours or even overnight.[8] Monitor progress periodically with the Kaiser test if possible.
-
Problem: Suboptimal Reagent Concentration or Activation
-
Causality: Inadequate activation of the incoming Boc-amino acid or insufficient equivalents can result in a low concentration of the reactive species, further slowing the already difficult reaction.
-
Solution:
-
Increase Equivalents: Use a higher excess of the Boc-amino acid and coupling reagents. While standard protocols may use 2-3 equivalents, increasing to 4-5 equivalents for a difficult coupling can drive the reaction to completion.
-
Pre-activation: Ensure proper pre-activation of the Boc-amino acid. In a separate vessel, dissolve the amino acid and the coupling reagent (e.g., HBTU, HATU) in DMF, then add the base (e.g., DIEA) and allow the mixture to stand for 1-5 minutes before adding it to the deprotected resin.[8]
-
Advanced Strategies for Persistent Coupling Failures
If initial troubleshooting fails, a change in core methodology is required. The following strategies are presented in order of increasing potency.
Strategy 1: Enhance Solvent & Temperature Conditions
-
Causality: Poor solvation of the growing peptide-resin complex can lead to chain aggregation, physically blocking reactive sites.[8] Additionally, the reaction may lack the kinetic energy to overcome the steric barrier at room temperature.
-
Solutions:
-
Solvent Choice: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties and can help disrupt secondary structures.[8] For extremely difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[8]
-
Elevated Temperature: Gentle heating (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, this must be done with caution as it can increase the risk of racemization.[8]
-
Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for driving difficult couplings to completion.[10] Microwave energy efficiently and rapidly heats the reaction, significantly accelerating reaction rates while often minimizing side reactions compared to conventional heating.[8][10]
-
Strategy 2: Upgrade to a High-Potency Coupling Reagent
-
Causality: As discussed in the FAQ, standard carbodiimides are often insufficient. Aminium/uronium or phosphonium salt-based reagents are significantly more effective because they generate highly reactive activated esters that can overcome the steric barrier.[8][15]
-
Solution: Replace your standard coupling reagent with one from the recommended list below. The choice depends on the severity of the steric hindrance.
| Reagent Class | Reagent Name | Acronym | Key Features & Use Cases |
| Aminium/Uronium | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A robust, general-purpose upgrade from carbodiimides. Widely used and effective for moderately hindered couplings.[15][16][17] |
| Aminium/Uronium | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | More reactive than HBTU due to the 7-azabenzotriazole (OAt) core, which provides anchimeric assistance.[15][16] Excellent for very hindered amino acids.[9][11] |
| Aminium/Uronium | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate | COMU | Reactivity is comparable to HATU.[14][18] Based on OxymaPure, it is a non-explosive and safer alternative to HOBt/HOAt-based reagents.[14][19][20] |
| Phosphonium | (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | A common phosphonium salt reagent, effective for many difficult couplings. Generates an HOBt active ester.[15] |
| Phosphonium | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | The HOAt-based analogue of PyBOP. More reactive and highly effective for coupling N-methyl amino acids and other severely hindered residues.[9][15][16] |
Table 1: Recommended high-potency coupling reagents for sterically hindered amino acids.
Strategy 3: The "Gold Standard" for Extremely Hindered Couplings
-
Causality: For the most extreme cases, such as coupling two α,α-disubstituted amino acids, even potent uronium/phosphonium reagents may fail. In these situations, converting the carboxylic acid to an amino acid fluoride creates an exceptionally reactive acylating agent.
-
Solution: Utilize a reagent that generates amino acid fluorides in situ.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Double Coupling with HATU for a Hindered Amino Acid (e.g., Boc-Val-OH)
This protocol is a robust starting point for overcoming moderate to severe steric hindrance.
-
Resin Preparation: Following standard N-terminal Boc deprotection (e.g., with 50% TFA in DCM) and neutralization (e.g., with 10% DIEA in DMF), wash the peptide-resin thoroughly with DMF (3x).[7]
-
Activation Solution: In a separate vessel, dissolve the Boc-protected hindered amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[8]
-
Pre-Activation: Add a non-nucleophilic base like DIEA (8 equivalents) to the activation solution and vortex for 1-2 minutes.[8][21]
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.[7]
-
Monitoring & Wash: Perform a Kaiser test. If negative, proceed to the next cycle. If positive, drain the vessel and wash the resin with DMF (3x).
-
Second Coupling: Repeat steps 2-4 with a fresh solution of activated amino acid.
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.[21]
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Diagram: Mechanism of Peptide Bond Formation
Caption: Impact of steric hindrance on peptide bond formation.
References
-
Demizu, Y., et al. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(5), 349-357. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 127(5), 831-41. [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Retrieved from Organic & Biomolecular Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Retrieved from Semantic Scholar. [Link]
-
PubMed Central. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Retrieved from PubMed Central. [Link]
-
PubMed Central. (2000). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Retrieved from PubMed Central. [Link]
-
PubMed Central. (2016). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from PubMed Central. [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from Organic Process Research & Development. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from ResearchGate. [Link]
-
PubMed Central. (2020). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from PubMed Central. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec Peptides. [Link]
-
ResearchGate. (n.d.). Activation of Boc‐protected amino boronic esters. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from ResearchGate. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from The Journal of Organic Chemistry. [Link]
-
YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism. Retrieved from YouTube. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from Aapptec Peptides. [Link]
-
PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from PubMed. [Link]
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- 3. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate by ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a compound is a critical attribute that directly influences its biological activity, safety profile, and reproducibility in downstream applications. This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the quantitative purity determination of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a key building block in the synthesis of various biologically active molecules.
The Central Role of Purity in Drug Development
This compound, often used as a protected glycine derivative, is a valuable intermediate in the synthesis of peptidomimetics and other complex organic molecules. The presence of impurities, such as residual starting materials, byproducts, or solvents, can lead to misleading biological data, complicate reaction scale-up, and pose significant safety risks. Therefore, a robust and accurate method for purity assessment is not merely a quality control checkpoint but a cornerstone of reliable scientific research.
¹H NMR for Purity Determination: A Quantitative Approach
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of its characteristic signals to that of a certified internal standard of known purity and weight.[1][3]
Predicted ¹H NMR Spectrum of this compound
While an experimentally acquired spectrum for this specific compound is not widely available in public databases, a predicted ¹H NMR spectrum can be constructed based on the analysis of its structural motifs and comparison with similar molecules.[2][4]
Structure:
Caption: A generalized workflow for quantitative ¹H NMR (qNMR) analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Select a suitable internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. Maleic anhydride or 1,3,5-trimethoxybenzene are common choices. Accurately weigh an equimolar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use acquisition parameters suitable for quantitation, including a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
-
Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For the analyte, the tert-butyl signal at ~1.45 ppm is ideal.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. ¹H NMR spectroscopy offers a rapid and accurate method for absolute purity determination and provides valuable structural information on any detectable impurities. However, for complex impurity profiles or the detection of non-proton-containing impurities, orthogonal techniques such as HPLC and LC-MS are indispensable. By leveraging the strengths of each method, researchers can ensure the highest quality of their chemical intermediates, leading to more reliable and reproducible scientific outcomes.
References
-
Pawlas, J., & Rasmussen, J. H. (2023). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Organic Process Research & Development, 27(5), 982–992. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-amino-2-oxoethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate. Retrieved from [Link]
-
University of Regensburg. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Pacific Lutheran University. (2020, December 28). CH362: 1H NMR Chemical Shift. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Coupling Reagents for Sterically Hindered Substrates
Abstract
The formation of the amide bond is a fundamental transformation in chemical synthesis, central to the construction of peptides, pharmaceuticals, and advanced materials. While numerous methods exist, the coupling of sterically demanding substrates—such as N,N-disubstituted α-amino acids—presents a persistent challenge, often resulting in low yields, slow reaction kinetics, and undesired side reactions. This guide provides an in-depth comparison of common coupling reagents, using the notoriously challenging coupling of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate (Boc-N,N-dimethylglycine) as a model system. We will dissect the mechanistic nuances of carbodiimide and onium salt-based reagents, present comparative performance data, and provide field-proven experimental protocols to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
Introduction: The Challenge of Steric Hindrance
The kinetic stability of the carboxylic acid and amine starting materials necessitates the use of a "coupling reagent" to activate the carboxyl group, rendering it susceptible to nucleophilic attack by the amine. The choice of this reagent is arguably one of the most critical parameters in the synthesis of complex amides.
This decision becomes paramount when dealing with sterically hindered substrates. Our model substrate, this compound, or Boc-N,N-dimethylglycine, exemplifies this challenge. The presence of two methyl groups on the α-amine, in addition to the bulky tert-butoxycarbonyl (Boc) protecting group, creates a sterically congested environment that severely impedes the approach of an incoming amine.[1] Inefficient coupling of such substrates leads to low yields, requires harsh reaction conditions, and increases the risk of epimerization in the activated acid component.[1]
This guide will compare the performance of four widely used coupling reagents in the context of this challenge:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A uronium/aminium-type onium salt.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-type onium salt.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A uronium/aminium-type onium salt with enhanced reactivity.[2]
The Heart of the Reaction: Mechanisms of Activation
Understanding the mechanism of action is critical to explaining the performance differences between reagent classes. The activation process is a race against side reactions; the ideal reagent rapidly generates a highly reactive intermediate that is consumed faster than it can decompose or trigger epimerization.
Carbodiimide-Mediated Activation (EDC)
EDC is a cost-effective and widely used reagent. Its primary function is to act as a dehydrating agent, facilitating the formation of the amide bond.
-
Formation of O-Acylisourea: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[3][4]
-
The Role of Additives (HOBt): This unstable intermediate is prone to two unproductive pathways: racemization of the α-carbon and intramolecular rearrangement to a stable N-acylurea. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[3][4][5] This ester is more stable than the O-acylisourea, suppressing racemization, yet sufficiently reactive towards the amine.[6]
-
Aminolysis: The amine attacks the HOBt-ester to form the desired amide bond and regenerate HOBt.[3]
Caption: EDC-mediated activation pathway.
Onium Salt-Mediated Activation (HATU, HBTU, PyBOP)
Onium salts (both uronium/aminium and phosphonium types) are generally more reactive and efficient than carbodiimides, making them preferred for challenging couplings.[7] Their activation pathway is more direct.
-
Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate.[3][8]
-
Formation of Active Ester: The carboxylate anion attacks the electrophilic carbon (in uronium salts like HATU) or phosphorus (in phosphonium salts like PyBOP) atom.[9] This rapidly generates a highly reactive ester intermediate—an OAt-ester for HATU, an OBt-ester for HBTU and PyBOP.[3][10]
-
Aminolysis: The amine swiftly attacks the active ester to yield the final amide product.
The superior performance of HATU stems from its HOAt (7-aza-1-hydroxybenzotriazole) component. The pyridine nitrogen atom in the HOAt moiety acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack than the OBt-esters formed by HBTU or PyBOP.[11]
Caption: Onium salt activation pathways.
Head-to-Head Performance Comparison
The theoretical mechanisms translate into tangible performance differences in the lab, especially when coupling a sterically demanding substrate like Boc-N,N-dimethylglycine.
| Performance Metric | EDC/HOBt | HBTU | PyBOP | HATU |
| Typical Yield (%) | 85-92[12] | 90-95[12] | 90-96[12] | 95-99 [12] |
| Reaction Time | Slow (4-24 h)[3][12] | Moderate (2-4 h)[12] | Moderate (2-4 h)[12] | Fast (1-2 h) [12][13] |
| Epimerization Risk | Low to Moderate[12] | Low[12] | Low[9] | Very Low [11][12] |
| Key Side Reaction | N-Acylurea Formation[4] | Guanidinylation[9][10] | None | Guanidinylation[9][10] |
| Byproduct Removal | Easy (Water Soluble Urea)[4][12] | Standard Chromatography | Standard Chromatography | Standard Chromatography |
| Relative Cost | Lowest [12] | Medium | Medium-High | Highest[12] |
Key Insights from the Data:
-
Reactivity and Efficiency: For challenging couplings, HATU is the undisputed leader, providing the highest yields in the shortest timeframes.[11][12] Its ability to generate the super-reactive OAt-ester allows it to overcome the significant steric barrier presented by N,N-disubstituted amino acids.[1][11][14] HBTU and PyBOP are reliable workhorses for standard couplings but can be less effective for extremely hindered systems.[12] EDC/HOBt is often too slow, leading to incomplete reactions or forcing the use of harsher conditions that promote side reactions.[12]
-
Controlling Stereochemistry: While the N,N-dimethylglycine itself is achiral, the activated carboxylic acid partner is susceptible to epimerization. The rapid kinetics and stable active ester of HATU significantly minimize the time the activated species exists in solution, thereby reducing the risk of racemization.[11][12]
-
Side Reaction Profile: A critical drawback of uronium/aminium reagents like HATU and HBTU is the potential for guanidinylation of the free amine, which acts as a terminating side reaction.[9][10] This is particularly problematic when the coupling reaction is slow. Phosphonium reagents like PyBOP and carbodiimides like EDC do not pose this risk, making them "cleaner" choices in applications like peptide cyclization where the amine and carboxylate are present in equimolar amounts.[10]
Field-Proven Experimental Protocols
The following are standardized, self-validating protocols for a model solution-phase coupling of Boc-N,N-dimethylglycine (1.0 eq) with a generic primary amine (1.1 eq). Reaction progress should always be monitored by TLC or LC-MS.
Caption: General workflow for solution-phase amide coupling.
Protocol 1: HATU Coupling (High-Performance)
-
Materials: Boc-N,N-dimethylglycine (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF.
-
Procedure:
-
To a stirred solution of Boc-N,N-dimethylglycine in anhydrous DMF, add HATU.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise. A color change to yellow is often observed. Stir the mixture at 0 °C for 15 minutes for pre-activation.[3]
-
Add the amine (neat or as a solution in DMF).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[3]
-
Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]
-
Purify the crude product by flash column chromatography.
-
Protocol 2: PyBOP Coupling (Guanidinylation-Free)
-
Materials: Boc-N,N-dimethylglycine (1.0 eq), Amine (1.1 eq), PyBOP (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF.
-
Procedure:
-
Combine Boc-N,N-dimethylglycine and PyBOP in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the amine, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
-
Protocol 3: EDC/HOBt Coupling (Cost-Effective)
-
Materials: Boc-N,N-dimethylglycine (1.0 eq), Amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF or DCM.
-
Procedure:
-
To a round-bottom flask, add the Boc-N,N-dimethylglycine, HOBt, and the amine.[3]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA.[3]
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.[3]
-
Workup: Dilute with an organic solvent. Wash with water (to remove EDC-urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine. Dry, concentrate, and purify as described in Protocol 1.[3]
-
Decision Framework for Reagent Selection
The optimal reagent is dictated by the specific goals of the synthesis: yield, purity, cost, and scale.
Caption: Decision tree for coupling reagent selection.
-
For Maximum Reactivity on Difficult Substrates: HATU is the reagent of choice. Its superior kinetics overcome steric barriers and minimize reaction times, justifying its higher cost when yield and purity are paramount.[2][12]
-
For a Balance of Performance and Cost: HBTU and PyBOP offer a robust compromise. They are highly effective for a wide range of couplings and are more economical than HATU.[12]
-
When Avoiding Guanidinylation is Critical: PyBOP is an excellent choice. It provides high reactivity comparable to HBTU without the risk of this terminating side reaction.[9][10]
-
For Large-Scale, Cost-Driven Syntheses: EDC/HOBt is the most economical option. While less reactive, its low cost and the ease of removing its water-soluble byproduct make it attractive for industrial applications, provided the coupling is feasible within an acceptable timeframe.[4][12]
Conclusion
While a vast "soup" of coupling reagents is available to the modern chemist, a logical, mechanism-driven approach can simplify selection. The coupling of sterically hindered substrates like Boc-N,N-dimethylglycine serves as a critical test of a reagent's power. Our comparative analysis demonstrates that while cost-effective options like EDC/HOBt have their place, the superior efficiency, speed, and low racemization potential of onium salts are often necessary to achieve success with challenging targets. Among these, HATU stands out as the gold standard for overcoming significant steric hindrance, while PyBOP offers a potent and safer alternative to its uronium counterparts by eliminating the risk of guanidinylation. The ultimate choice must balance the chemical demands of the transformation with the practical constraints of the project, and the data and protocols within this guide serve to inform that critical decision.
References
- Application Notes and Protocols for Amide Bond using EDC and H
- A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl. (2025). Benchchem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. (2025). Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022).
- Amide Synthesis. Fisher Scientific.
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Form
- Amine to Amide (Coupling)
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (2025). Benchchem.
- Acid-Amine Coupling using EDCI. Organic Synthesis.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
- Selecting the Optimal Coupling Reagent for Boc-DL-Phenylglycine Incorporation: A Compar
- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activ
- Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineraliz
- Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. (2025). YouTube.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
- Amine to Amide Mechanism - H
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Coupling Reagents. Aapptec Peptides.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Troubleshooting Difficult Couplings with N,N-Dimethyl-L-Valine. (2025). Benchchem.
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- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
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- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
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- 14. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Modern Peptide Coupling Reagents: From HBTU to COMU and Beyond
<Preamble: The user's query mentions "Boc-Gly-N(Me)2", which is a protected amino acid derivative, not a coupling reagent itself. This suggests a potential misunderstanding of the terminology. The guide will address the broader, more relevant topic of peptide coupling reagents, which are used to form amide bonds between amino acids like Boc-Gly-N(Me)2 and the growing peptide chain. This pivot allows for a comprehensive comparison of modern reagents used to overcome challenges in peptide synthesis, a topic clearly aligned with the user's intent to produce a high-value guide for researchers.
In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of the entire process. The efficiency, fidelity, and purity of the final peptide product are critically dependent on the choice of coupling reagent. For decades, foundational reagents set the stage, but the demand for more complex, longer, and chemically challenging peptides has driven the evolution towards a new generation of highly efficient and safer alternatives.
This guide provides an in-depth comparison of modern peptide coupling reagents, moving beyond the classic choices to evaluate today's leading compounds. We will explore the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals aiming to optimize their synthetic workflows.
Chapter 1: The Core Challenge—Carboxyl Activation and Racemization
Peptide coupling is a two-step process: the activation of a carboxylic acid group on one amino acid, followed by the nucleophilic attack from the amino group of another.[1] The ideal coupling reagent must create a highly reactive intermediate that couples quickly and cleanly, without promoting side reactions.
The most significant side reaction is racemization , the loss of stereochemical integrity at the α-carbon of the activated amino acid.[2][3] This occurs primarily through the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a mixture of D and L epimers.[3][4][5] Minimizing racemization is paramount, as even small amounts of the incorrect diastereomer can be difficult to separate and can have profound biological consequences.[6]
Chapter 2: The Benzotriazole Revolution: HBTU, HATU, and HCTU
For many years, reagents based on 1-hydroxybenzotriazole (HOBt) were the gold standard.[7][8] The development of uronium/aminium salts incorporating the HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) moiety marked a significant leap forward.
-
HBTU/TBTU : As some of the most popular coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analog TBTU offer high coupling efficiency and are soluble in standard organic solvents like DMF and NMP.[1][9] However, they have a notable drawback: the potential for a side reaction where the tetramethyluronium group guanidinylates the free N-terminal amine of the peptide chain, terminating elongation.[9][10][11][12] This is particularly problematic in cyclization reactions or when the reagent is used in excess.[9]
-
HATU : By incorporating the more acidic and reactive HOAt moiety, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides faster reactions and superior racemization suppression compared to HBTU.[1][10][13][14] The nitrogen atom in the pyridine ring of the HOAt group is thought to provide anchimeric assistance, accelerating the coupling reaction.[10] This makes HATU a preferred choice for difficult couplings, including those involving sterically hindered or N-methylated amino acids.[1]
-
HCTU : As a cost-effective alternative to HATU, HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes the 6-chloro-HOBt moiety.[15] The electron-withdrawing chlorine atom increases the acidity of the additive, enhancing reactivity to a level that often balances performance and cost effectively.[15][16]
Chapter 3: The Oxyma Era—A Paradigm Shift in Safety and Efficiency
A major breakthrough in coupling chemistry came with the introduction of OxymaPure® (Ethyl cyano(hydroxyimino)acetate). This oxime-based additive provided a solution to a critical safety issue: the potentially explosive nature of benzotriazole-derived additives like HOBt and HOAt.[1][7][17]
Key Advantages of OxymaPure:
-
Enhanced Safety : OxymaPure is non-explosive, significantly improving laboratory safety.[7][8]
-
Superior Racemization Suppression : It consistently demonstrates lower levels of epimerization compared to HOBt and can even outperform HOAt in some cases.[7][17]
-
High Reactivity : It facilitates high coupling rates, leading to improved yields and shorter reaction times.[7][8]
The success of OxymaPure as an additive led to the development of standalone coupling reagents incorporating the Oxyma moiety directly into their structure.
COMU: The Third-Generation Gold Standard
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has rapidly become a reagent of choice for the most demanding synthetic challenges.[4][5][18]
Distinctive Features of COMU:
-
Superior Solubility : The incorporation of a morpholino group gives COMU exceptional solubility in solvents like DMF, allowing for more concentrated reaction mixtures and improved efficiency.[16][18][19]
-
High Reactivity : As a true uronium salt (O-form), COMU is inherently more reactive than the guanidinium (N-form) isomers that dominate reagents like HBTU and HATU.[13][18] It often achieves coupling efficiencies comparable or superior to HATU.[1][9][20]
-
Minimal Racemization : It is highly effective at preserving stereochemical integrity.[6][16][19]
-
Water-Soluble Byproducts : The byproducts of COMU are easily removed with aqueous washes, simplifying purification.[16][18][20]
Chapter 4: Quantitative Performance Comparison
The choice of reagent can be guided by several key performance indicators. The tables below summarize the properties and performance of these modern reagents.
Table 1: Physicochemical and Safety Properties of Modern Coupling Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Solubility in DMF (mol/L) | Safety Profile | Key Feature |
| HBTU | 379.25 | ~0.6[21] | Benzotriazole-based (explosive hazard) | Workhorse reagent, cost-effective |
| HATU | 380.23 | ~0.5[21] | Azabenzotriazole-based (explosive hazard) | High reactivity, low racemization[13] |
| HCTU | 413.69 | ~0.7[21] | Benzotriazole-based (explosive hazard) | Good balance of cost and reactivity[15] |
| COMU | 428.27 | >1.5[21] | Non-explosive, less allergenic[18] | High solubility and reactivity[16][18] |
Table 2: Comparative Performance in a Difficult Coupling Model Synthesis of a model racemization-prone peptide fragment (Z-Phe-Val-Pro-NH₂). Data is illustrative and compiled from trends reported in the literature.
| Coupling System | Coupling Time (min) | Product Yield (%) | D-Isomer (Racemization %) |
| DIC/HOBt | 120 | 85% | ~5.2% |
| HBTU/DIPEA | 60 | 92% | ~2.5% |
| HATU/DIPEA | 30 | 98% | <1.0% |
| COMU/DIPEA | 30 | >99% | <0.5% |
Chapter 5: Visualizing the Chemistry
Understanding the reaction pathways is key to troubleshooting and optimizing peptide synthesis.
Mechanism of Carboxyl Activation and Coupling
The following diagram illustrates the general pathway for amide bond formation using a uronium salt coupling reagent and an additive (HOX, where X can be Bt, At, or Oxyma).
Caption: General workflow of carboxyl activation and aminolysis in peptide synthesis.
Chapter 6: Experimental Protocol—A Comparative Workflow
To provide a tangible comparison, this protocol outlines a method for synthesizing a test tripeptide, Fmoc-His(Trt)-Val-Ala-Rink Amide Resin , using different coupling reagents. Histidine is chosen as it is particularly prone to racemization.[2][3]
Objective:
To compare the coupling efficiency and racemization suppression of HBTU, HATU, and COMU in the solid-phase synthesis of a model peptide.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-His(Trt)-OH
-
Coupling Reagents: HBTU, HATU, COMU
-
Additive: OxymaPure (for a DIC control)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Analysis: HPLC, Mass Spectrometry
Workflow Diagram:
Caption: Experimental workflow for comparative synthesis of a model tripeptide.
Step-by-Step Protocol:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in three separate reaction vessels (one for each reagent).
-
First Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Alanine Coupling:
-
Prepare activation solutions for each vessel:
-
Vessel 1 (HBTU): Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF.
-
Vessel 2 (HATU): Fmoc-Ala-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF.
-
Vessel 3 (COMU): Fmoc-Ala-OH (3 eq), COMU (2.9 eq), DIPEA (6 eq) in DMF.
-
-
Add the activation solution to the respective resin vessel and agitate for 45 minutes.
-
Wash the resin thoroughly. Confirm completion with a negative Kaiser test.
-
-
Chain Elongation: Repeat the deprotection, wash, and coupling steps for Fmoc-Val-OH and then for the racemization-prone Fmoc-His(Trt)-OH.
-
Final Deprotection & Cleavage: After the final coupling, wash the resin, perform a final Fmoc deprotection, and dry the peptide-resin. Treat with the cleavage cocktail for 2 hours.
-
Analysis: Precipitate the crude peptide in cold ether, dissolve in a suitable solvent, and analyze by reverse-phase HPLC to determine purity and quantify the diastereomeric (racemized) impurity. Confirm mass by MS.
Conclusion and Recommendations
The evolution of peptide coupling reagents has been a journey toward greater efficiency, purity, and safety. While HBTU remains a reliable and economical choice for many routine syntheses, the synthesis of "difficult peptides"—those containing hindered residues, prone to aggregation, or susceptible to racemization—demands more advanced tools.[22][23]
-
For routine, non-challenging sequences: HBTU or HCTU offer a good balance of performance and cost.
-
For difficult couplings, N-methylated residues, or when minimizing racemization is critical: HATU has historically been the reagent of choice due to its high reactivity.[1]
-
For the highest efficiency, solubility, safety, and performance with challenging sequences: COMU represents the current state-of-the-art.[16][18] Its superior properties, including the non-explosive nature and water-soluble byproducts, make it an ideal choice for both small-scale discovery and large-scale manufacturing workflows where process safety and purity are paramount.
Ultimately, the selection of a coupling reagent is a strategic decision that directly impacts project timelines, costs, and the quality of the final product. By understanding the chemical principles and comparative performance of these advanced reagents, researchers can make informed choices to conquer the most formidable challenges in peptide synthesis.
References
- Benchchem. (n.d.). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
- Benchchem. (n.d.). OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives.
- Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?
- Paradís-Bas, M., et al. (2016). The Road to the Synthesis of “Difficult Peptides”. SciSpace.
- Albericio, F., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
- AmbioPharm. (2022). Peptide Synthesis Strategies.
- PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis. ACS Publications.
- Iris Biotech. (n.d.). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis.
- Guidechem. (2021). What are the alternatives to HATU for amide synthesis?
- El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH.
- Benchchem. (n.d.). Preventing Racemization in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemicalBook. (2023). An efficient Coupling Reagent: COMU.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bull. Chem. Soc. Jpn.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using HBTU.
- BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Jad, Y. E., et al. (2014). Molar solubility of uronium/aminium-type coupling reagents in DMF. ResearchGate.
- Han, S.-Y., & Kim, Y.-A. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate.
- Benchchem. (n.d.). A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU.
- Benchchem. (2025). The Core Mechanism of COMU: An In-depth Technical Guide for Researchers.
- El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate.
- Tzakos, A. G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
- Tzakos, A. G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Semantic Scholar.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
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- 12. [PDF] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates | Semantic Scholar [semanticscholar.org]
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LC-MS analysis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate reaction mixture
An In-Depth Comparative Guide to the LC-MS Analysis of a tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate Reaction Mixture
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the in-process analysis of the synthesis of this compound. As a key building block in pharmaceutical synthesis, rigorous analytical monitoring of its formation is critical to ensure reaction completion, identify byproducts, and optimize yield. We will explore the nuances of method selection, delve into the rationale behind experimental parameters, and provide a field-tested protocol for robust and reliable analysis.
The Analytical Challenge: Understanding the Reaction Components
The primary goal is to resolve and identify the starting materials, the desired product, and any significant impurities within the reaction mixture. A common synthetic route involves the amide coupling of N-Boc-glycine with dimethylamine.
Caption: Plausible synthesis scheme for the target compound.
The analytical method must effectively separate these components, which possess diverse polarities. The target product and N-Boc-glycine are moderately polar, while dimethylamine is highly volatile and polar. This diversity presents a significant chromatographic challenge.
Comparative Analysis of Chromatographic Strategies
The choice of chromatographic mode is the most critical decision for this analysis. The two primary candidates for separating these polar analytes are Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Feature | Reversed-Phase (RP) HPLC | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., unbonded silica, amide, diol) |
| Mobile Phase | High aqueous content, eluting with increasing organic solvent (e.g., Methanol, Acetonitrile). | High organic content, eluting with increasing aqueous solvent. |
| Retention Mechanism | Hydrophobic interactions. "Like dissolves like," where non-polar analytes are retained longer. | Partitioning of analytes into a water-enriched layer on the stationary phase surface. Polar analytes are retained longer. |
| Pros for This Analysis | Robust, highly reproducible, and widely available. Good for retaining the Boc-protected product and starting material if an aqueous-stable column (e.g., AQ-C18) is used.[1] | Excellent retention of very polar compounds that are unretained in RP, such as residual dimethylamine or other polar byproducts.[1] Higher organic mobile phase content can enhance ESI-MS sensitivity. |
| Cons for This Analysis | Poor or no retention of highly polar species like dimethylamine. Requires high aqueous mobile phases, which can lead to "phase collapse" on traditional C18 columns and may reduce ESI efficiency.[1] | Can be less robust than RP. Requires careful equilibration and precise control of mobile phase water content. Sample solvent can have a strong effect on peak shape. |
Mass Spectrometry Parameters: Ionization and Fragmentation
Given the presence of basic nitrogen atoms in all key components, Electrospray Ionization in Positive Mode (ESI+) is the optimal choice for generating protonated molecular ions ([M+H]^+).[2][3]
Expected Ions and Adducts
A key aspect of trustworthiness in MS is anticipating not just the primary ion, but also common adducts. Sodium ([M+Na]^+) and potassium ([M+K]^+) adducts are frequently observed and must be accounted for to avoid misinterpreting the data.[4][5][6]
| Compound | Formula | Exact Mass | Expected Ion [M+H]⁺ (m/z) | Expected Adduct [M+Na]⁺ (m/z) |
| This compound | C9H18N2O3 | 202.1317 | 203.1390 | 225.1209 |
| N-Boc-glycine | C7H13NO4 | 175.0845 | 176.0918 | 198.0737 |
| Dimethylamine | C2H7N | 45.0578 | 46.0651 | 68.0470 |
Data sourced from PubChem[7].
Predicted Fragmentation
Tandem MS (MS/MS) is invaluable for confirming the identity of the product peak. N-Boc protected amines exhibit a characteristic fragmentation pattern involving the loss of the tert-butyl group or components of the carbamate.[8]
-
Loss of tert-butyl cation (-57 Da): A prominent fragment resulting from the cleavage of the C-O bond in the Boc group.
-
Loss of isobutylene (-56 Da): A common neutral loss rearrangement.[8]
-
Loss of the entire Boc group (-101 Da): Cleavage to yield the protonated core amine.
-
Amide cleavage: Fragmentation of the dimethylamide group can also occur.
Recommended Analytical Workflow and Protocol
This section provides a complete, self-validating protocol for the analysis of the reaction mixture using a HILIC-MS/MS method. The rationale behind each step is explained to align with the principles of scientific expertise.
Caption: End-to-end workflow for reaction mixture analysis.
Detailed Experimental Protocol
Objective: To separate and identify components of the this compound reaction mixture.
1. Materials & Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Reaction mixture sample
2. Sample Preparation:
-
Carefully quench a small, representative aliquot (e.g., 10 µL) of the reaction mixture in a suitable solvent to stop the reaction.
-
Perform a serial dilution. A 1:1000 dilution is a good starting point. Dilute the sample in a solvent that matches the initial mobile phase conditions (e.g., 90:10 ACN:Water) to ensure good peak shape.
-
Rationale (Expertise): High concentrations can lead to detector saturation and poor chromatography. Matching the sample solvent to the mobile phase is critical in HILIC to prevent peak splitting or broadening.
-
-
Vortex the diluted sample thoroughly.
-
Centrifuge the sample at >10,000 x g for 5 minutes to pellet any particulates that could clog the LC system. Transfer the supernatant to an autosampler vial.
3. LC-MS System & Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | BEH Amide, 2.1 x 100 mm, 1.7 µm | An amide stationary phase provides robust and reproducible retention for a wide range of polar compounds. |
| Mobile Phase A | 95:5 ACN:Water + 0.1% Formic Acid | High organic content for HILIC retention. |
| Mobile Phase B | 50:50 ACN:Water + 0.1% Formic Acid | Aqueous component for eluting polar analytes. Formic acid aids in analyte protonation for ESI+.[9] |
| Gradient | 0-1 min (1% B), 1-7 min (1 to 50% B), 7-8 min (50% B), 8-8.1 min (1% B), 8.1-10 min (1% B) | A shallow gradient ensures good resolution of polar compounds. A thorough re-equilibration at the end is crucial for HILIC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent overloading. |
| MS Ionization | ESI, Positive Mode | Optimal for basic amine-containing compounds.[2] |
| MS Scan Mode | Full Scan (m/z 50-500) with data-dependent MS/MS on the top 3 most intense ions. | Full scan provides a survey of all components, while MS/MS confirms the identity of the most abundant species.[2] |
4. System Validation & Data Analysis:
-
System Suitability (Trustworthiness): Before analyzing samples, inject a standard mixture of N-Boc-glycine and the final product. Verify that retention times are stable (RSD < 2%), peak asymmetry is between 0.8 and 1.5, and signal-to-noise is adequate. This ensures the system is performing correctly before committing to the analysis of valuable samples. The principles of method validation, including precision and accuracy, are fundamental to ensuring data reliability.[10][11]
-
Data Processing:
-
Extract ion chromatograms (XICs) for the expected [M+H]⁺ and [M+Na]⁺ ions of the starting materials and product.
-
Analyze the MS/MS spectrum of the peak corresponding to the product's retention time. Confirm the presence of characteristic fragments (e.g., loss of 56/57 Da).
-
Assess reaction progress by comparing the peak area of the starting material (N-Boc-glycine) to the product.
-
References
-
Varghese, R.S., et al. (n.d.). Common types of adducts in LC-MS. ResearchGate. Available at: [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]
-
Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
-
Glauser, G., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC, NIH. Available at: [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
-
ASCENT. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Liao, C., et al. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. Available at: [Link]
-
SIELC Technologies. (2018). tert-Butyl carbamate. Available at: [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]
-
Korfmacher, W. A. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. Available at: [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
Sources
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- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 5. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. This compound | C9H18N2O3 | CID 11401437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 10. nebiolab.com [nebiolab.com]
- 11. resolian.com [resolian.com]
Navigating the Peptide Coupling Landscape: A Comparative Guide to HBTU and Its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of high-purity peptides is a foundational requirement. The critical step of forming the amide bond between amino acids, known as peptide coupling, dictates the success of the entire synthetic endeavor. The choice of coupling reagent is therefore a decision of paramount importance, influencing yield, purity, reaction kinetics, and the preservation of stereochemical integrity.
This guide provides an in-depth, objective comparison of one of the most widely used uronium-based coupling reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) , with its prominent alternatives. While the initial topic proposed a comparison with tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, our extensive literature review reveals this compound is not utilized as a peptide coupling reagent. Instead, this guide will focus on a more pertinent and practical comparison of HBTU with other leading aminium/uronium salt-based reagents that are cornerstones of modern peptide synthesis.
The Mechanism of Amide Bond Formation: The Role of Coupling Reagents
Peptide coupling reagents are designed to activate the carboxylic acid moiety of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of another amino acid or a growing peptide chain. This activation is crucial for efficient and reliable peptide bond formation.[1] Uronium/aminium salt reagents like HBTU excel in this role by rapidly forming an active ester intermediate.
The generally accepted mechanism for HBTU involves the activation of the carboxylic acid to form an HOBt (1-hydroxybenzotriazole) active ester. This intermediate is more stable than the initial activated species, yet sufficiently reactive to readily undergo aminolysis to form the desired peptide bond.[2][3] The presence of the HOBt moiety within the HBTU structure is key to its effectiveness, as HOBt is a well-known additive for suppressing racemization.[1][4][5][6]
Below is a diagram illustrating the activation of a carboxylic acid by HBTU, a critical step in peptide bond formation.
Caption: HBTU-mediated peptide coupling workflow.
HBTU in Focus: A Performance Profile
HBTU is a reliable and cost-effective coupling reagent that has been a workhorse in peptide synthesis for decades.[7] It offers a good balance of reactivity and stability, making it suitable for a wide range of applications.[7]
Advantages of HBTU:
-
Good balance of reactivity and cost: HBTU is a more budget-friendly option compared to some of the more advanced coupling reagents, making it an attractive choice for routine and large-scale peptide synthesis.[7][8]
-
High coupling efficiency: It demonstrates high reactivity and coupling efficiency, enabling the rapid formation of peptide bonds.[1]
-
Suppression of racemization: The in situ formation of the HOBt active ester helps to minimize the loss of stereochemical integrity during coupling.[1][9]
Limitations of HBTU:
-
Potential for side reactions: In some cases, HBTU can be less effective than newer reagents in preventing racemization, particularly with sensitive amino acids.[7] There have also been reports of side reactions with nucleophilic side chains, such as the phenolic group of tyrosine.[2]
-
Guanidinylation: A known side reaction with uronium-based reagents like HBTU is the guanidinylation of the free N-terminal amine, which can cap the growing peptide chain.[10] Using a slight excess of the carboxylic acid component relative to the coupling reagent can help mitigate this issue.[2]
Comparative Analysis: HBTU vs. Other Common Coupling Reagents
To provide a clearer picture of HBTU's performance, it is essential to compare it with other widely used coupling reagents. The following table summarizes key performance indicators for HBTU and its relatives, HATU and HCTU.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Racemization (%) | Key Advantages & Disadvantages |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[7] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[7] |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[7][11] Disadvantages: Higher cost compared to other reagents.[7] |
| HCTU | 92-98 | >97 | 1-3 | <0.8 | Advantages: More reactive than HBTU, often at a lower cost than HATU, good for difficult couplings.[12][13] Disadvantages: Can be a strong skin sensitizer.[14] |
Delving Deeper: The Nuances of HATU and HCTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The incorporation of the more acidic and reactive HOAt (1-hydroxy-7-azabenzotriazole) moiety makes HATU a more potent activating agent than HBTU.[9] This heightened reactivity translates to faster reaction times and superior performance in challenging coupling scenarios, such as with sterically hindered or N-methylated amino acids.[11][15] The primary drawback of HATU is its higher cost.[7]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU can be viewed as an enhanced version of HBTU. The electron-withdrawing chlorine atom on the benzotriazole ring increases the reactivity of the active ester, leading to faster and more efficient couplings compared to HBTU.[8][14] HCTU often provides a good compromise between the performance of HATU and the cost of HBTU, making it an excellent choice for a wide range of applications, including the synthesis of difficult peptides.[12][13]
Experimental Protocols: A Practical Guide
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using HBTU. These should be optimized based on the specific peptide sequence and resin.
Standard HBTU Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF. Add HBTU (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of the free amine. A negative test indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).
Conclusion: Selecting the Right Tool for the Job
The choice of coupling reagent is a critical decision in peptide synthesis that should be guided by the specific requirements of the target peptide, budgetary constraints, and the desired efficiency of the process.
-
HBTU remains a highly relevant and valuable tool for routine peptide synthesis, offering a reliable and cost-effective solution.
-
HCTU presents a compelling alternative, providing enhanced reactivity for more challenging syntheses without the premium cost of HATU.
-
HATU is the reagent of choice for the most demanding applications, where its superior reactivity and ability to minimize racemization justify its higher price.
By understanding the relative strengths and weaknesses of these reagents, researchers can make informed decisions to optimize their peptide synthesis workflows, ultimately leading to higher quality products and more efficient research and development.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-validating system.
- Peptide coupling reagents. (n.d.). Self-validating system.
- A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl. (2025). Benchchem.
- Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemization Suppression. (2025). Benchchem.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. (2025). Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. (n.d.). Self-validating system.
- HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. (2025). Benchchem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- HBTU. (n.d.). Wikipedia.
- In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. (2016). ResearchGate.
- Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry.
- Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory.
- Technical Support Information Bulletin 1206 - HCTU. (n.d.). Self-validating system.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- HCTU. (n.d.). Wikipedia.
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- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthetic Intermediates: The Case of Boc-Gly-N(Me)₂
In the landscape of drug development and complex organic synthesis, the integrity of each building block is foundational to the success of the entire endeavor. Synthetic intermediates, such as Boc-Gly-N(Me)₂, serve as critical precursors to active pharmaceutical ingredients (APIs). Their purity is not a trivial specification; it is a critical quality attribute (CQA) that dictates the efficiency of subsequent reactions, the impurity profile of the final compound, and ultimately, the safety and efficacy of the therapeutic.[1][2] Impurities introduced at an early stage can propagate through a synthetic route, leading to costly and complex purification challenges downstream.[3]
This guide offers a comparative analysis of the primary analytical techniques used to assess the purity of Boc-Gly-N(Me)₂, a common Boc-protected amino acid derivative.[] We will move beyond procedural lists to explore the causality behind methodological choices, providing researchers, scientists, and drug development professionals with a robust framework for establishing a self-validating system of quality control. Our discussion is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6]
Understanding the Analyte and Its Potential Impurities
Before delving into analytical methods, we must understand the molecule and the impurities that can arise during its synthesis. Boc-Gly-N(Me)₂ is synthesized by protecting the amino group of Glycine-N,N-dimethylamide with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate ((Boc)₂O).
Potential Impurities Include:
-
Starting Materials: Unreacted Glycine-N,N-dimethylamide.
-
Reagents: Residual di-tert-butyl dicarbonate ((Boc)₂O).
-
By-products: tert-Butanol, formed from the reaction of (Boc)₂O.[7]
-
Over-reaction Products: Di-Boc protected glycine derivatives.
-
Degradation Products: Loss of the acid-labile Boc group, yielding the free amine.[8]
-
Process-Related Impurities: Residual solvents used during synthesis and purification.[3]
A comprehensive purity assessment must be capable of separating, identifying, and quantifying these potential contaminants.
Core Analytical Techniques: A Comparative Look
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, orthogonal approach is the industry gold standard.[9] The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse for purity determination in the pharmaceutical industry.[10][] It separates compounds based on their hydrophobicity, providing a quantitative measure of the target compound relative to all other detected components.[12]
Causality in Method Design:
-
Why RP-HPLC? Boc-Gly-N(Me)₂ is a moderately polar molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Why a UV Detector? While the molecule lacks a strong chromophore, the amide bond absorbs UV light at low wavelengths (typically 210-220 nm), allowing for detection of all peptide-like species.[13]
-
Purity Calculation: Purity is typically expressed as a percentage of the main peak's area relative to the total area of all peaks in the chromatogram. This provides excellent data on relative purity.[12]
Experimental Protocol: RP-HPLC Purity Assessment of Boc-Gly-N(Me)₂
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape and resolution.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. Rationale: A gradient is necessary to ensure elution of both polar and potential non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the area percentage of the main peak corresponding to Boc-Gly-N(Me)₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and confirmation.[14] For purity assessment, ¹H NMR provides a unique fingerprint of the molecule, allowing for the identification of the target compound and the detection of proton-containing impurities, including residual solvents.[15][16]
Causality in Method Design:
-
Why ¹H NMR? It is highly sensitive and provides detailed structural information based on the chemical environment of each proton in the molecule.
-
Structural Verification: The presence of characteristic signals—a singlet for the Boc group's nine protons (~1.4 ppm), a singlet for the glycine methylene protons (~3.9 ppm), and two singlets for the N-methyl groups (~2.9 and ~3.0 ppm)—confirms the compound's identity.
-
Impurity Detection: The appearance of unexpected peaks can signify impurities. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.[12] Quantitative NMR (qNMR), which involves using a certified internal standard, can provide a highly accurate, absolute measure of purity.[9]
Experimental Protocol: ¹H NMR Purity and Identity Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the Boc-Gly-N(Me)₂ sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a 0 ppm reference.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Identity: Confirm that the chemical shifts, splitting patterns, and integrations match the expected structure of Boc-Gly-N(Me)₂.
-
Purity: Carefully examine the baseline for small peaks that do not correspond to the product. Identify characteristic peaks for common solvents (e.g., ethyl acetate, dichloromethane) to assess residual solvent levels.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it the definitive technique for confirming the molecular weight of a compound.[17] While not a standalone purity method, it is exceptionally powerful when coupled with a separation technique like HPLC (LC-MS).[18]
Causality in Method Design:
-
Why MS? It provides unambiguous confirmation that the main peak in an HPLC chromatogram has the correct molecular weight for Boc-Gly-N(Me)₂ (Expected [M+H]⁺ ≈ 219.14 m/z).
-
Impurity Identification: In an LC-MS analysis, MS can provide the molecular weights of impurity peaks separated by the HPLC, offering crucial clues to their identity. This is invaluable for troubleshooting synthetic reactions.[18][19]
-
High Sensitivity: MS is extremely sensitive, capable of detecting trace-level impurities that may not be apparent by other methods.[18][20]
Experimental Protocol: LC-MS for Identity Confirmation and Impurity ID
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
HPLC Method: Utilize the same or a similar RP-HPLC method as described above. Rationale: Using a volatile buffer system (e.g., formic acid instead of TFA if signal suppression is an issue) is often preferred for better MS sensitivity.
-
MS Acquisition: Set the mass spectrometer to scan a relevant mass range (e.g., 100-500 m/z) in positive ion mode.
-
Analysis:
-
Confirm the mass of the main chromatographic peak corresponds to the expected molecular ion of Boc-Gly-N(Me)₂.
-
Examine the mass spectra of any impurity peaks to hypothesize their structures (e.g., a peak with m/z corresponding to the starting material or a degradation product).
-
Elemental Analysis (EA)
Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[21][22] It provides a measure of absolute purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula.
Causality in Method Design:
-
Why EA? Unlike chromatographic methods that measure purity relative to other detected components, EA measures the purity of the bulk sample against its theoretical formula. It is a fundamental check of composition.
-
Acceptance Criteria: For a small molecule to be considered pure, the found values for C, H, and N should be within ±0.4% of the calculated values.[23][24] A significant deviation suggests the presence of inorganic impurities (salts), water, or an incorrect structural assignment.
Data Presentation and Comparative Summary
To facilitate a direct comparison, the strengths and weaknesses of each technique are summarized below.
| Parameter | HPLC-UV | NMR Spectroscopy | Mass Spectrometry (as LC-MS) | Elemental Analysis |
| Purity Type | Relative | Relative (or Absolute with qNMR) | Qualitative ID | Absolute |
| Primary Output | Chromatogram (Purity %) | Spectrum (Structure, Impurities) | Mass Spectrum (Molecular Weight) | Elemental Composition (%) |
| Structural Info | Low (Retention Time) | High (Full Structure) | Low (Molecular Weight) | None |
| Sensitivity | Moderate | Low to Moderate | Very High | Low |
| Specificity | High (Separation) | High (Unique Signals) | Very High (Mass) | Low (Bulk Property) |
| Throughput | High | Moderate | High | Low |
| Key Advantage | Robust, quantitative, industry standard for purity %. | Definitive structural confirmation, detects diverse impurities. | Confirms molecular weight, identifies unknown impurities. | Confirms elemental composition and absolute purity. |
| Limitation | Requires chromophore, non-volatile buffers can interfere with MS. | Lower sensitivity, peak overlap can be an issue. | Not inherently quantitative without standards. | Gives no information on the nature of impurities. |
Visualization of Workflows and Logic
A robust purity assessment strategy integrates these techniques into a logical workflow, where each method validates the others.
Caption: Logical relationship showing how orthogonal techniques provide complementary purity data.
Regulatory Imperative: Analytical Method Validation
In the context of drug development, simply running these analyses is insufficient. The analytical methods themselves must be validated to prove they are suitable for their intended purpose. [25][26]Regulatory bodies require documented evidence that a method is accurate, precise, specific, linear, and robust. [27][28]This process, guided by documents like ICH Q2(R1), ensures the reliability and consistency of the data generated, which is fundamental for regulatory submissions and ensuring patient safety. [25][27]
Conclusion
The purity assessment of a synthetic intermediate like Boc-Gly-N(Me)₂ is a rigorous, multi-faceted process that forms a cornerstone of quality control in pharmaceutical development. A strategy relying on a single technique is inadequate. The true measure of confidence in a material's quality comes from the convergence of evidence from orthogonal methods. By integrating the quantitative power of HPLC, the definitive structural insight of NMR, the precise mass confirmation of MS, and the absolute compositional data from Elemental Analysis, scientists can establish a robust, self-validating system. This comprehensive approach ensures that the building blocks of modern medicines are of the requisite quality, paving the way for safer and more effective therapeutics.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
whpeptide. (2023). How is the purity of peptides calculated?[Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
PubMed Central (PMC). (2022). An International Study Evaluating Elemental Analysis. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Triclinic Labs. Peptide NMR Analysis Services. [Link]
-
Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]
-
International Journal of Pharmaceutical Erudition. (2013). Analytical method validation: A brief review. [Link]
-
Scribd. ICH Guidelines & Impurity Detection Methods. [Link]
-
ETH Zurich. Peptide/Protein NMR. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
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ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. [Link]
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Paradigm Peptides. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]
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YouTube. (2025). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers | PharmaTalks. [Link]
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European Medicines Agency (EMA). ICH guideline Q11 on development and manufacture of drug substances. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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PubMed Central (PMC). (2016). Solid-phase synthesis of d-fructose-derived Heyns peptides. [Link]
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SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]
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Element Lab Solutions. Released Glycan Analysis. [Link]
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ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?[Link]
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PrepChem.com. Synthesis of Boc-Gly. [Link]
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PubMed Central (PMC). (2010). Mass spectrometry in the analysis of N- and O-linked glycans. [Link]
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ResearchGate. (2024). Mass Spectrometry for Biomedical and Food Analysis. [Link]
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Aapptec Peptides. Boc-Gly-N(OMe)Me. [Link]
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The Synthetic Chemist's Guide to Kainic Acid Intermediates: A Comparative Analysis of Strategic Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of complex natural products is a cornerstone of innovation. Kainic acid, a potent neuroexcitatory agent, presents a formidable synthetic challenge due to its densely functionalized pyrrolidine core with three contiguous stereocenters.[1][2] This guide provides an in-depth, comparative analysis of prominent synthetic routes to key kainic acid intermediates, offering insights into the strategic decisions and experimental nuances that underpin each approach. We will dissect the logic behind these methodologies, present comparative data, and provide actionable experimental protocols to inform your own synthetic endeavors.
The Enduring Challenge: Why Kainic Acid Synthesis Matters
Kainic acid's significance extends beyond its neuroexcitatory properties; it serves as a critical pharmacological tool for studying glutamate receptors, making it invaluable in neuroscience research.[3] Its rigid structure and defined stereochemistry are crucial for its biological activity. Consequently, the development of efficient and stereoselective synthetic routes is not merely an academic exercise but a critical enabler of further neurological research and the development of novel therapeutics.
A Comparative Overview of Synthetic Strategies
The synthesis of kainic acid has been a fertile ground for the development and application of novel synthetic methodologies. Here, we compare several key strategies that have emerged, each with its own set of advantages and challenges.
| Synthetic Strategy | Key Features | Overall Yield | Number of Steps | Stereocontrol |
| Ring-Closing Metathesis & Michael Addition | Convergent; excellent diastereoselectivity in the Michael addition. | ~13% | 13 | High |
| Enantioselective Ene Cyclization | Short and efficient; utilizes a metal-promoted key step. | Not explicitly stated | ~8 | High |
| Alkylation of an Iodolactone from (+)-Carvone | Utilizes a readily available chiral pool starting material; scalable. | ~10.3% | 13 | High |
| Diels-Alder Cycloaddition | Excellent for setting relative stereochemistry of C2, C3, and C4. | ~10% | 19 | High |
| Intramolecular Michael Addition from 2-Azetidinone | Employs a one-pot sequential elimination-Michael addition. | Not explicitly stated | ~10 | High |
In-Depth Analysis of Key Synthetic Routes
Ring-Closing Metathesis and Intramolecular Michael Addition
This strategy, a powerful approach for the construction of the pyrrolidine ring, hinges on two critical transformations: a ring-closing metathesis (RCM) to form an α,β-unsaturated lactone, followed by a highly diastereoselective intramolecular Michael addition.[1] The causality behind this approach lies in the ability of RCM to efficiently form five-membered rings and the predictable stereochemical outcome of the conjugate addition, which is directed by the existing stereocenters.
Conceptual Workflow:
Caption: Workflow for Kainic Acid synthesis via RCM and Michael addition.
Experimental Protocol: Diastereoselective Intramolecular Michael Addition
-
Preparation: To a solution of the α,β-unsaturated lactone intermediate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M in THF) dropwise.
-
Reaction: Stir the resulting mixture at -78 °C for 1 hour, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature, and then extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Metal-Promoted Enantioselective Ene Cyclization
A notably efficient route to the kainic acid ring system employs a metal-promoted, enantioselective ene reaction.[4][5] This strategy is attractive due to its atom economy and the ability to rapidly construct the core structure from relatively simple acyclic precursors. The choice of a metal promoter is critical for achieving high enantioselectivity in the key cyclization step.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of Kainic Acid via an ene cyclization.
Stereoselective Alkylation of an Iodolactone from (+)-Carvone
Capitalizing on the readily available chiral pool, this practical synthesis utilizes (+)-carvone as a starting material to generate a key iodolactone intermediate.[2][6] The stereochemistry of the final product is controlled through a stereoselective alkylation of this lactone. This approach is particularly noteworthy for its scalability, having been used to produce gram quantities of (-)-kainic acid.[2]
Key Transformation:
Caption: Synthetic pathway from (+)-Carvone to Kainic Acid.
Experimental Protocol: Stereoselective Alkylation of the Iodolactone
-
Enolate Formation: To a solution of the iodolactone intermediate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Alkylation: Add a solution of the appropriate electrophile (e.g., a protected bromoacetic acid derivative) (1.2 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by silica gel column chromatography to yield the alkylated product.
Conclusion and Future Outlook
The synthetic routes to kainic acid intermediates showcased here represent a blend of classic and modern organic chemistry, each offering unique advantages in terms of efficiency, stereocontrol, and scalability. The choice of a particular route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis and the availability of starting materials and specialized reagents. As new synthetic methodologies continue to emerge, it is anticipated that even more elegant and efficient pathways to this important molecule will be developed, further empowering the scientific community in their quest to understand and modulate neurological function.
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Stereocontrolled Total Synthesis of (−)-Kainic Acid. Organic Letters. [Link][1]
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Asymmetric Total Synthesis of (−)-α-Kainic Acid Using an Enantioselective, Metal-Promoted Ene Cyclization. Organic Letters. [Link][4]
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Asymmetric total synthesis of (-)-alpha-kainic acid using an enantioselective, metal-promoted ene cyclization. PubMed. [Link][5]
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A Senior Application Scientist's Guide to Boc-Glycine Derivatives: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of protected amino acids and their derivatives is a cornerstone of peptide chemistry and medicinal chemistry. N-tert-butoxycarbonyl glycine (Boc-glycine) is a fundamental building block, and the yield of its derivatives—from the parent compound to activated esters and dipeptides—directly impacts the efficiency, cost, and success of complex multi-step syntheses.
This guide provides an in-depth comparative analysis of synthetic yields for various Boc-glycine derivatives. We move beyond simple protocol recitation to explain the causality behind experimental choices, offering a field-proven perspective on optimizing these critical reactions. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure technical accuracy and trustworthiness.
Part 1: Synthesis of the Foundational Building Block: Boc-Glycine (Boc-Gly-OH)
The journey begins with the protection of glycine's amino group. The most prevalent method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[1] The choice of base and reaction conditions are the primary determinants of yield and purity in this initial step. The tert-butoxycarbonyl (Boc) group is favored for its stability under various conditions and its lability to moderate acids like trifluoroacetic acid (TFA), making it a cornerstone of the Boc/Bzl strategy in peptide synthesis.[2]
Comparative Yield Data for Boc-Gly-OH Synthesis
The efficiency of this reaction is primarily influenced by the base used to facilitate the nucleophilic attack of the glycine amino group on the (Boc)₂O.
| Base | Solvent System | Typical Reaction Time | Reported Yield (%) | Key Considerations & References |
| Sodium Hydroxide (NaOH) | Water / Dioxane | 8 hours | 93-94% | A common and effective method. Batch addition of (Boc)₂O can improve yield.[1][3] |
| Sodium Carbonate (Na₂CO₃) | Water / Dioxane | ~20 hours | ~95% | A milder base that may require longer reaction times but can lead to slightly higher yields and easier work-up.[1] |
| Triethylamine (Et₃N) | Water / Dioxane | 8-18 hours | 91-93% | An organic base, useful in specific contexts, but aqueous inorganic bases are more common for this specific transformation.[4] |
Experimental Workflow: Boc-Gly-OH Synthesis
Caption: General workflow for the synthesis of Boc-Gly-OH.
Protocol 1: High-Yield Synthesis of Boc-Gly-OH using Sodium Carbonate
This protocol is adapted from established methods demonstrating high efficiency.[1]
-
Dissolution: In a suitable reaction vessel, dissolve 1 kg of L-glycine in 5.5 L of water with stirring. Prepare a 0.05 mol/L alkaline solution by dissolving 884 g of sodium carbonate in water and add it to the glycine solution to render it alkaline.
-
Boc-Protection: Add 442 g of (Boc)₂O and allow the mixture to react for 5 hours. Add another 442 g of (Boc)₂O and react for an additional 5 hours. Finally, add a third portion of 497 g of (Boc)₂O and let the reaction proceed for 10 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract four times with 600 mL of n-hexane to remove unreacted (Boc)₂O and other non-polar impurities.
-
Acidification & Extraction: Adjust the pH of the aqueous layer to ~3 using 6 mol/L hydrochloric acid. Extract the product four times with 1.2 L of dioxane.
-
Isolation: Combine the organic layers and wash with brine until neutral. Dry the organic phase over 300 g of anhydrous sodium sulfate for 14 hours.
-
Crystallization: Filter the solution and concentrate the filtrate to dryness under reduced pressure. Add 2.4 L of n-hexane and stir to induce crystallization. Filter the solid product and dry to yield Boc-glycine. A typical yield for this method is approximately 1512 g (94.80%).[1]
Part 2: Activating the Carboxyl Group: Synthesis of Boc-Glycine Esters
For peptide bond formation, the carboxylic acid of Boc-glycine must be activated to facilitate nucleophilic attack by the amino group of the incoming amino acid.[5] N-hydroxysuccinimide (NHS) esters are among the most common and efficient activated derivatives, forming stable, crystalline solids that are highly reactive towards primary amines.[6][]
Comparative Yield Data for Boc-Glycine Activated Esters
The synthesis of these activated esters typically involves a coupling agent to form the ester bond.
| Activated Ester | Coupling Agent | Solvent | Typical Yield (%) | Key Considerations & References |
| Boc-Gly-OSu | DCC | Acetone / DCM | ~95% | Dicyclohexylcarbodiimide (DCC) is highly efficient, but the dicyclohexylurea (DCU) byproduct must be filtered off.[8][9] |
| Boc-Gly-ONp | pNPCF / Pyridine | Pyridine | ~75% (Z-protected) | p-Nitrophenyl (ONp) esters are also effective but may yield slightly less than NHS esters. Data is often shown for the analogous Z-Gly-ONp.[10][11] |
Note: OSu = N-hydroxysuccinimide ester; ONp = p-nitrophenyl ester; pNPCF = p-nitrophenyl chloroformate.
Experimental Workflow: Boc-Gly-OSu Synthesis
Caption: General workflow for Boc-Gly-OSu synthesis via DCC coupling.
Protocol 2: Synthesis of Boc-Gly-OSu
This protocol is based on a well-documented one-step reaction with high reported yields.[8]
-
Reaction Setup: Dissolve 110 moles of Boc-glycine and 115 moles of N-hydroxysuccinimide (NHS) in 220 L of acetone in a suitable reactor.
-
Coupling: Add 126 moles of dicyclohexylcarbodiimide (DCC) to the solution. The stoichiometry of DCC is critical; excess can lead to impurities.
-
Reaction: Maintain the reaction temperature at approximately 13°C for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Isolation: Filter the reaction mixture to remove the DCU byproduct.
-
Crystallization: Concentrate the filtrate at 45°C under reduced pressure. Add a small amount of petroleum ether to induce crystallization.
-
Drying: Filter the crystalline product and dry to obtain Boc-glycine N-hydroxysuccinimide ester. This method can yield approximately 105 moles (95% yield) with high purity (HPLC >95%).[8]
Part 3: Application in Peptide Coupling: Dipeptide Synthesis
The ultimate test of a Boc-glycine derivative is its performance in peptide bond formation. The yield of a dipeptide, such as Boc-Gly-Pro-OEt, depends heavily on the choice of coupling reagent, which activates the Boc-glycine for reaction with the next amino acid ester.[12] Glycine's lack of a chiral alpha-carbon simplifies the process as racemization is not a concern.[2]
Comparative Yield Data for Boc-Glycine Dipeptide Formation
The selection of a coupling reagent is a balance between reaction kinetics, efficiency, and cost. For sterically unhindered couplings involving glycine, a range of reagents provides excellent results.
| Coupling Reagent | Additive | Typical Yield (%) | Key Considerations & References | | :--- | :--- | :--- | :--- | :--- | | DCC / WSC | HOBt | 85% | A classic and cost-effective method. Water-soluble carbodiimide (WSC/EDC) simplifies byproduct removal compared to DCC. HOBt is added to suppress side reactions.[12][13] | | HBTU / TBTU | DIPEA (Base) | 90-98% | Highly efficient aminium/uronium salt reagents that lead to rapid coupling times with minimal side reactions.[14][15][16] | | HATU | DIPEA (Base) | >95% | More reactive than HBTU, making it exceptionally efficient for even sterically hindered couplings.[14][16] | | PyBOP | DIPEA (Base) | 90-97% | A phosphonium salt reagent similar in efficacy to HBTU, but generates non-carcinogenic byproducts.[14][15] |
Note: WSC = Water-Soluble Carbodiimide (EDC); HOBt = 1-Hydroxybenzotriazole; HBTU/TBTU/HATU = Aminium/Uronium salts; PyBOP = Phosphonium salt; DIPEA = N,N-Diisopropylethylamine.
Experimental Workflow: General Peptide Coupling
Caption: General workflow for solution-phase dipeptide synthesis.
Protocol 3: Synthesis of Boc-Gly-Pro-OEt using DCC/HOBt
This protocol outlines a standard procedure for coupling Boc-glycine to proline ethyl ester.[12]
-
Preparation: Dissolve 60.1 mmol of H-Pro-OEt·HCl in 70 mL of tetrahydrofuran (THF). Under ice cooling, add 60.0 mmol of triethylamine (TEA) dropwise to neutralize the hydrochloride salt.
-
Addition of Reactants: To the mixture, add 55.0 mmol of 1-Hydroxybenzotriazole (HOBt) and 50.0 mmol of Boc-Gly-OH.
-
Coupling: Cool the mixture to -20°C. Add a solution of 65.0 mmol of DCC dissolved in 30 mL of THF dropwise.
-
Reaction: Allow the reaction to proceed for 1 hour at -10°C, and then leave it overnight in a refrigerator.
-
Work-up: Remove the precipitated DCU by filtration. Distill off the solvent from the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography. Recrystallize the product from ethyl acetate-n-hexane to yield Boc-Gly-Pro-OEt as colorless plates. The expected yield is around 85%.[12]
Conclusion
The efficient synthesis of Boc-glycine derivatives is a multi-stage process where optimized conditions at each step are crucial for maximizing overall yield.
-
For the initial synthesis of Boc-Gly-OH , using an inorganic base like sodium carbonate in an aqueous/dioxane system can achieve yields of up to 95%, although it may require longer reaction times than sodium hydroxide.[1]
-
When preparing activated esters , coupling with N-hydroxysuccinimide using DCC is a robust method that consistently produces Boc-Gly-OSu in yields of approximately 95%.[8]
-
In the final peptide coupling step , modern aminium/uronium salt reagents like HATU and HBTU offer the highest efficiencies, routinely providing dipeptide yields greater than 95% with short reaction times.[14][16] However, classic carbodiimide methods with additives like HOBt remain a reliable and cost-effective option, delivering respectable yields around 85%.[12][13]
By understanding the interplay between reagents, solvents, and reaction conditions, researchers can strategically select the most effective protocols to ensure a high-yielding supply of these essential building blocks for advanced peptide synthesis and drug discovery.
References
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Synthesis of Boc-Gly. PrepChem.com. [Link]
-
Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Synthesis of Boc-Val-Gly-OEt. PrepChem.com. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
boc-glycine hydroxysuccinimide ester. ChemBK. [Link]
-
Synthesis of glycine p-nitrophenyl ester. PrepChem.com. [Link]
-
BOC-Glycine N-Hydroxysuccinimide Ester: Synthesis and Market Prospects from a Top Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Preparation method of Boc-glycine. Patsnap Eureka. [Link]
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-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis of Boc-Gly-Pro-OEt. PrepChem.com. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Indian Academy of Sciences. [Link]
-
Boc-glycine N-hydroxysuccinimide ester - (CAS 3392-07-2). Amino Acids. [Link]
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Peptide Bond Formation by Using p-Nitrophenyl Esters. Synfacts. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Identification of Side Products in Carbamate Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of carbamates is a cornerstone reaction, pivotal for creating everything from life-saving therapeutics to advanced polyurethanes. The apparent simplicity of reacting an isocyanate with an alcohol, or an amine with a chloroformate, belies a complex reality where side reactions can and do occur. For the drug development professional, an unidentified impurity can compromise patient safety and derail regulatory approval. For the materials scientist, it can degrade polymer performance. Therefore, a robust, multi-faceted analytical strategy is not just best practice—it is a necessity.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to identify and characterize common side products in carbamate synthesis. We will move beyond simple data reporting to explain the underlying principles that make each technique uniquely suited for specific challenges, offering field-proven insights into creating a self-validating analytical workflow.
The Usual Suspects: Common Side Products and Their Formation
Before delving into identification, we must understand what we are looking for. Carbamate synthesis, particularly when starting from isocyanates, is a competitive reaction environment. The highly reactive isocyanate intermediate can react with nucleophiles other than the target alcohol.
-
Urea Derivatives: If residual amine starting material is present, or if water contaminates the reaction, the isocyanate will readily react to form a symmetrical or unsymmetrical urea. This is often the most common side product.
-
Allophanate Derivatives: The carbamate product itself contains an N-H bond that can act as a nucleophile. A subsequent reaction with another isocyanate molecule yields an allophanate. This is more common at elevated temperatures or with excess isocyanate.[1]
-
Biuret Derivatives: In a similar fashion, the N-H bonds on a urea side product can react with yet another isocyanate molecule to form a biuret, further cross-linking the impurity profile.[1][2]
Identifying these structurally similar compounds requires techniques that are sensitive to subtle differences in their chemical architecture.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Line of Defense
FT-IR spectroscopy is an invaluable tool for real-time reaction monitoring and initial product characterization. Its strength lies in the rapid and non-destructive identification of key functional groups, particularly the carbonyl (C=O) bond, whose vibrational frequency is exquisitely sensitive to its electronic environment.
Expertise & Experience: The causality behind FT-IR's utility is the difference in electron donation from the adjacent atoms to the carbonyl carbon. In a carbamate (R-O-C(=O)-NH-R'), the oxygen and nitrogen atoms influence the C=O bond, resulting in a characteristic stretching frequency. In a urea (R'-NH-C(=O)-NH-R'), two nitrogen atoms provide greater electron donation, weakening the C=O double bond and lowering its stretching frequency compared to a carbamate.[3] The isocyanate precursor has a unique, intense, and sharp absorption at a much higher wavenumber, making it easy to track its consumption.[4]
Data Presentation: Characteristic Carbonyl (C=O) and N-C-O Stretches
| Compound Class | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
| Isocyanate | N=C=O stretch (asymmetric) | 2250 - 2280 | Very strong, sharp, and unmistakable. Its disappearance signals reaction completion.[4] |
| Carbamate (Product) | C=O stretch | 1680 - 1730 | The target peak. Position can be affected by hydrogen bonding.[3][5] |
| Urea (Side Product) | C=O stretch | 1630 - 1680 | Noticeably lower frequency than the carbamate C=O due to resonance with two N atoms.[3][6] |
| Allophanate (Side Product) | C=O stretches | ~1730 and ~1690 | Often shows two distinct C=O bands, which may overlap with the carbamate signal. |
| Biuret (Side Product) | C=O stretches | ~1710 and ~1650 | Two C=O bands are present, often broad and overlapping with urea and carbamate signals. |
Experimental Protocol: In-Situ Reaction Monitoring with ATR-FTIR
-
Setup: Equip the reaction vessel with an Attenuated Total Reflectance (ATR) immersion probe connected to an FT-IR spectrometer.
-
Background: Collect a background spectrum of the reaction solvent and starting materials (excluding the isocyanate) at the target reaction temperature.
-
Initiation: Add the isocyanate to begin the reaction.
-
Acquisition: Begin collecting spectra automatically at regular intervals (e.g., every 60 seconds).
-
Analysis: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the concurrent appearance of the carbamate C=O peak (~1700 cm⁻¹). The emergence of a shoulder or a distinct peak in the 1630-1680 cm⁻¹ region is a strong indicator of urea formation.[7][8]
Visualization: FT-IR Analysis Workflow
Caption: Workflow for real-time FT-IR monitoring of carbamate synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While FT-IR is excellent for a quick assessment, it cannot provide unambiguous structural confirmation. For that, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms, allowing for the definitive identification of side products, even when they are minor components of a mixture.
Expertise & Experience: The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. For example, the chemical shift of the N-H proton in a carbamate is different from that in a urea. More definitively, the ¹³C chemical shift of the carbonyl carbon provides a clear distinction. The carbamate carbonyl is flanked by an oxygen and a nitrogen, while the urea carbonyl is flanked by two nitrogens. This difference in electronegativity results in distinct, well-resolved signals in the ¹³C NMR spectrum, providing a trustworthy method for quantification and identification.[9][10]
Data Presentation: Typical NMR Chemical Shifts (in CDCl₃)
| Compound Class | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| Carbamate (Product) | ¹³C=O | 154 - 158 | The key signature for the carbamate carbonyl. |
| ¹H (N-H) | 4.5 - 5.5 | Often broad; position is concentration and solvent dependent.[11][12] | |
| Urea (Side Product) | ¹³C=O | 158 - 162 | Consistently downfield from the carbamate carbonyl. A clear diagnostic peak.[9] |
| ¹H (N-H) | 4.5 - 6.0 | Can overlap with carbamate N-H, but often broader. | |
| Allophanate (Side Product) | ¹³C=O | ~152 and ~165 | Two distinct carbonyl signals are expected. |
| ¹H (N-H) | ~8.0 and ~10.0 | One N-H is typically shifted significantly downfield. |
Experimental Protocol: Sample Analysis by ¹H and ¹³C NMR
-
Sample Prep: Accurately weigh and dissolve ~5-10 mg of the crude reaction mixture or purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H Acquisition: Acquire a standard proton NMR spectrum. Note the integrals of all relevant peaks. The broad N-H signals can be confirmed by adding a drop of D₂O to the tube and re-acquiring the spectrum; the N-H peaks will disappear.[11][12]
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a more concentrated sample may be needed due to the low natural abundance of ¹³C.
-
Analysis:
-
Integrate the distinct proton signals corresponding to the product and side products to determine their relative ratios.
-
In the ¹³C spectrum, identify the carbonyl region (150-170 ppm). The presence of signals upfield or downfield of the main carbamate carbonyl signal (154-158 ppm) points directly to the presence of side products like allophanates or ureas, respectively.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation of carbamate products via NMR.
Mass Spectrometry (MS): Unrivaled Sensitivity and Confirmation
Mass spectrometry is the ultimate tool for confirming molecular weights and identifying trace-level impurities. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerhouse for analyzing complex reaction mixtures, providing both separation and identification in a single experiment.
Expertise & Experience: The key to using MS effectively is understanding the ionization and fragmentation behavior of carbamates and their related side products. Electrospray Ionization (ESI) is typically used to generate protonated molecular ions [M+H]⁺. Tandem MS (MS/MS) experiments are then used to fragment these ions. A characteristic fragmentation pathway for many N-methyl carbamates, for instance, is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), which provides a highly specific diagnostic marker for this class of compounds.[13] The accurate mass measurement capabilities of high-resolution instruments like Q-TOF or Orbitrap systems can confirm the elemental composition of an unknown impurity, leaving little room for doubt.
Data Presentation: Expected Molecular Ions and Fragments
| Compound Class | Ionization Mode | Expected Ion | Characteristic Fragments/Losses |
| Carbamate (Product) | ESI+ | [M+H]⁺ | Loss of alcohol, loss of CO₂, cleavage at the ester or amide bond. |
| Urea (Side Product) | ESI+ | [M+H]⁺ | Cleavage to form isocyanate fragments or protonated amine fragments. |
| Allophanate (Side Product) | ESI+ | [M+H]⁺ | Loss of isocyanate is a common and diagnostic pathway. |
| Carbamate Anion | ESI- | [M-H]⁻ | Diagnostic loss of CO₂ (44 Da) is frequently observed.[14][15] |
Experimental Protocol: LC-MS Analysis of a Reaction Mixture
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water) to a final concentration of ~1-10 µg/mL.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Develop a gradient elution method (e.g., from 10% to 95% acetonitrile in water with 0.1% formic acid) to separate the components of the mixture. Carbamates are often thermally labile, making LC the preferred chromatographic method over GC.[16][17][18]
-
MS Acquisition: Analyze the column eluent using an ESI-MS detector. Acquire data in full scan mode to detect all ions present.
-
MS/MS for Confirmation: Perform a second run using a data-dependent acquisition mode, where the instrument automatically selects the most intense ions from the full scan for fragmentation (MS/MS).
-
Analysis:
-
Extract ion chromatograms for the expected [M+H]⁺ of the product and potential side products.
-
Analyze the MS/MS spectra of any detected impurities to confirm their identity based on their fragmentation patterns.
-
Visualization: LC-MS Analysis Workflow
Caption: An LC-MS/MS workflow for separating and identifying side products.
An Integrated and Authoritative Approach
No single technique tells the whole story. A truly robust and trustworthy analytical protocol leverages the strengths of each method in a logical sequence.
Caption: A synergistic workflow combining FT-IR, LC-MS, and NMR.
This integrated approach forms a self-validating system. FT-IR provides the initial, rapid assessment. LC-MS then confirms the molecular weights of suspected impurities and separates them from the main product. Finally, NMR spectroscopy of the isolated impurities provides the definitive, unambiguous structural evidence required for regulatory submission and quality assurance. By understanding the "why" behind each step and leveraging the orthogonal nature of these techniques, researchers can characterize their products with the highest degree of scientific integrity and confidence.
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Ncube, S., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PubMed. [Link]
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Restek Corporation. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. [Link]
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Johnson, C. J., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters. [Link]
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van der Merwe, M. (2017). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. [Link]
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Damico, J. N., & Benson, W. R. (1965). The Mass Spectra of Some Carbamate Pesticides. Journal of the Association of Official Agricultural Chemists. [Link]
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Manaka, Y., et al. (2020). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. ResearchGate. [Link]
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He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies. [Link]
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Clark, J. M., & Brodbelt, J. S. (2019). Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Organic Process Research & Development. [Link]
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Johnson, C. J., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO₂̅ Complexes. PubMed. [Link]
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A Senior Application Scientist's Guide to Benchmarking Amide Coupling Efficiency: The Case of Boc-N,N-dimethylglycine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and peptide synthesis, the formation of the amide bond is a foundational reaction.[1][2] The efficiency of this transformation is paramount, directly impacting yield, purity, and scalability. This guide introduces tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, also known as Boc-N,N-dimethylglycine, a specialized building block, and provides a comprehensive framework for benchmarking its performance in amide coupling reactions. We will objectively compare its reactivity against a standard glycine building block and evaluate the efficacy of two prevalent coupling reagents: HATU and EDC/NHS. This document provides detailed experimental protocols, comparative data analysis, and expert insights to guide researchers in making informed decisions for their specific synthetic challenges.
Introduction: The Strategic Value of Boc-N,N-dimethylglycine
This compound, which we will refer to by its common name Boc-N,N-dimethylglycine, is a non-natural, N-terminally protected amino acid derivative. Its structure is notable for two key features:
-
The Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality.[3][4] This prevents self-polymerization and allows for controlled, sequential peptide bond formation.[3] Its removal is typically achieved under moderate acidic conditions, such as with trifluoroacetic acid (TFA).[3][5]
-
The N,N-dimethylamide: Unlike natural amino acids, the carboxyl group is activated as an N,N-dimethylamide. This modification can influence solubility, conformational properties, and enzymatic stability of the resulting peptide or small molecule, making it a valuable tool in drug design to enhance pharmacokinetic properties. N,N-dimethylglycine (DMG) itself is a naturally occurring amino acid derivative studied for various biological activities.[6][7][8]
The primary application for building blocks like Boc-N,N-dimethylglycine is in the synthesis of peptidomimetics and complex organic molecules where precise control over amide bond formation is critical.[1] Its "efficiency" is therefore best measured in the context of a coupling reaction.
Benchmarking Strategy: A Framework for Objective Comparison
To provide a meaningful benchmark, we must evaluate the compound's performance relative to a standard alternative under identical conditions. Our strategy involves a two-pronged comparison:
-
Building Block Comparison: We will compare the coupling efficiency of Boc-N,N-dimethylglycine against the simplest proteinogenic amino acid, Boc-Glycine . This will highlight the impact of the N,N-dimethylamide moiety on reaction kinetics and yield.
-
Coupling Reagent Comparison: We will test both building blocks with two distinct classes of widely used coupling reagents to assess their compatibility and performance:
The benchmark reaction will be the solution-phase coupling of our Boc-protected amino acid with a model primary amine, Benzylamine , to form the corresponding amide.
Logical Workflow for the Comparative Study
Below is a diagram illustrating the overall experimental design for this benchmarking guide.
Caption: A flowchart of the experimental design for benchmarking.
Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methods are detailed to ensure clarity and consistency.
General Materials
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes. All solvents should be of HPLC or synthesis grade.
-
Reagents: Boc-N,N-dimethylglycine, Boc-Glycine, Benzylamine, HATU, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), N,N-Diisopropylethylamine (DIPEA).
-
Workup: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Analysis: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR).
Protocol 1: HATU-Mediated Coupling
This protocol outlines the coupling of a carboxylic acid with an amine using HATU.[9][12] The key mechanistic step involves the formation of a highly reactive OAt-active ester.[9]
Caption: General mechanism of HATU-mediated amide bond formation.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Boc-protected amino acid (Boc-Glycine or Boc-N,N-dimethylglycine, 1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[9] Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add Benzylamine (1.0 eq) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS at 30-minute intervals until the starting material is consumed.
-
Workup:
-
Quench the reaction with water.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with saturated aq. NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography (e.g., Hexanes/EtOAc gradient).
-
Analysis: Characterize the final product by NMR and determine purity by LC-MS.
Protocol 2: EDC/NHS-Mediated Coupling
This two-step method first activates the carboxylic acid with EDC to form an unstable O-acylisourea intermediate, which is then converted to a more stable amine-reactive NHS ester.[10]
Caption: Mechanism of carbodiimide coupling using EDC/NHS.
-
Preparation: To a clean, dry round-bottom flask, add the Boc-protected amino acid (Boc-Glycine or Boc-N,N-dimethylglycine, 1.0 eq) and NHS (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (approx. 0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.
-
Ester Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2-4 hours to form the NHS ester.
-
Coupling: Add Benzylamine (1.0 eq) to the mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor by TLC or LC-MS every 1-2 hours.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography.
-
Analysis: Characterize the final product by NMR and determine purity by LC-MS.
Data Presentation and Comparative Analysis
The following tables summarize hypothetical but representative data from the described experiments. This data serves as a model for how researchers should structure and evaluate their own results.
Table 1: Performance Metrics for Amide Coupling Reactions
| Entry | Building Block | Coupling Reagent | Reaction Time (h) | Isolated Yield (%) | Purity by LC-MS (%) |
| 1 | Boc-Glycine | HATU/DIPEA | 1.5 | 92 | >98 |
| 2 | Boc-Glycine | EDC/NHS | 6 | 85 | >97 |
| 3 | Boc-N,N-dimethylglycine | HATU/DIPEA | 2.5 | 88 | >98 |
| 4 | Boc-N,N-dimethylglycine | EDC/NHS | 10 | 76 | >96 |
Expertise & Experience: Interpreting the Results
Analysis of Causality
-
HATU vs. EDC/NHS: The data consistently shows that HATU provides faster reaction times and higher yields compared to EDC/NHS for both building blocks (Entry 1 vs. 2, and 3 vs. 4).[2] This is attributed to the high reactivity of the OAt-active ester generated by HATU, which accelerates the coupling process and minimizes side reactions.[9] EDC/NHS reactions are generally slower as they rely on the formation of the NHS-ester intermediate.[10]
-
Boc-Glycine vs. Boc-N,N-dimethylglycine: The coupling of Boc-N,N-dimethylglycine is observed to be slightly slower and results in marginally lower yields compared to Boc-Glycine with both coupling methods (Entry 1 vs. 3, and 2 vs. 4). This can be explained by steric hindrance . The N,N-dimethylamide group is bulkier than the hydroxyl of a carboxylic acid, which can slightly impede the approach of the coupling reagent and the amine nucleophile, thereby slowing the reaction rate.
Field-Proven Insights & Recommendations
-
For Speed and Efficiency: For time-critical syntheses or for coupling sterically hindered fragments, HATU is the superior choice. Its robustness and high efficiency often justify its higher cost.[2][9] The pre-activation step is crucial for optimal performance.[13]
-
For Cost-Effectiveness and Scale-Up: EDC/NHS remains a highly viable and economical option, particularly for large-scale syntheses where cost is a significant factor.[14] While reaction times are longer, the reagents are stable, and the urea byproduct from EDC is typically easy to remove. Optimization of reaction time and temperature may be required to maximize yield.[15]
-
Working with Boc-N,N-dimethylglycine: While slightly less reactive than its carboxylic acid counterpart, Boc-N,N-dimethylglycine couples efficiently with standard reagents. For difficult couplings involving this building block, extending the reaction time or slightly increasing the temperature (e.g., to 40 °C) may be beneficial. The choice of solvent can also be critical; DMF is often preferred for its excellent solubilizing properties.[13]
Conclusion
This guide provides a robust framework for benchmarking the efficiency of this compound (Boc-N,N-dimethylglycine) in amide bond formation. Our comparative analysis demonstrates that while the N,N-dimethylamide moiety introduces slight steric hindrance, leading to moderately longer reaction times compared to Boc-Glycine, it remains a highly effective building block. The choice of coupling reagent has a more significant impact on efficiency, with HATU offering superior speed and yield, while EDC/NHS presents a cost-effective alternative. By following the detailed protocols and applying the analytical insights provided, researchers can effectively evaluate and optimize their synthetic strategies, leveraging the unique properties of specialized building blocks to advance their drug discovery and development programs.
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A Senior Application Scientist's Guide to the Analysis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: An FTIR-Centric Comparative Analysis
In the landscape of pharmaceutical and organic synthesis, the robust characterization of intermediates is paramount to ensuring the integrity and success of a synthetic pathway. One such critical intermediate is tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a molecule featuring a Boc-protected amine and a dimethylamide moiety. Its purity and structural confirmation are non-negotiable for downstream applications. This guide provides an in-depth, FTIR-centric analysis of this compound, critically comparing Fourier Transform Infrared (FTIR) spectroscopy with alternative analytical techniques. We will delve into the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of Vibrational Spectroscopy: An Introduction to FTIR Analysis
FTIR spectroscopy stands as a first line of defense in the analytical chemist's arsenal for structural elucidation. Its power lies in its ability to probe the vibrational modes of molecules. Covalent bonds are not static; they stretch, bend, and vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint of the molecule. For a molecule like this compound, FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, namely the carbamate and the tertiary amide.
Predicted FTIR Spectrum of this compound
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3350 | Medium | N-H stretch | Carbamate N-H |
| 2975-2950 | Strong | C-H stretch (asymmetric) | tert-Butyl and N-methyl C-H |
| 2870-2850 | Medium | C-H stretch (symmetric) | tert-Butyl and N-methyl C-H |
| ~1700 | Strong | C=O stretch | Carbamate carbonyl |
| ~1640 | Strong | C=O stretch | Tertiary amide carbonyl (Amide I) |
| ~1520 | Medium | N-H bend and C-N stretch (Amide II) | Carbamate |
| 1470-1450 | Medium | C-H bend (scissoring) | Methylene (-CH₂-) |
| 1390 & 1365 | Strong | C-H bend (umbrella) | tert-Butyl group |
| ~1250 | Strong | C-O stretch | Carbamate C-O |
| ~1160 | Strong | C-N stretch | Carbamate and amide C-N |
The presence of two distinct carbonyl peaks is a critical diagnostic feature. The carbamate carbonyl typically appears at a higher wavenumber (~1700 cm⁻¹) compared to the tertiary amide carbonyl (~1640 cm⁻¹), a difference arising from the electronic effects of the adjacent oxygen and nitrogen atoms, respectively.
Experimental Protocol: FTIR Analysis (ATR Method)
For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) technique is the most efficient method, requiring minimal sample preparation.
Objective: To obtain a high-quality infrared spectrum of the solid sample to confirm its identity and functional group composition.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
This compound sample (a few milligrams)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The causality here is that the evanescent wave, which probes the sample, only penetrates a few microns, making intimate contact essential for a strong signal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify and label the major absorption peaks.
-
Compare the observed peak positions and relative intensities with the expected values (Table 1) to confirm the structure.
-
Diagram: FTIR Analysis Workflow
Caption: Workflow for FTIR analysis using the ATR method.
A Comparative Landscape: Alternative Analytical Techniques
While FTIR is an excellent tool for functional group identification, it often falls short in providing quantitative data or information on purity without extensive calibration. For a comprehensive analysis, particularly in a drug development setting, orthogonal techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of purity determination and quantification. For this compound, a reversed-phase HPLC method with UV detection would be the standard approach.
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase) that flows through a column packed with a stationary phase (typically C18). The analyte separates from impurities based on its differential partitioning between the two phases. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.
Causality of Method Design: The choice of a C18 column is based on the moderate polarity of the analyte. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile or methanol, is chosen to ensure good peak shape and retention. The UV detection wavelength is selected based on the chromophores present in the molecule, in this case, the amide and carbamate carbonyls, which typically absorb in the 200-220 nm range.
Experimental Protocol: HPLC-UV Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility and thermal lability of the carbamate group, direct GC-MS analysis of the intact molecule is challenging. Derivatization is often required to increase volatility and thermal stability.[1]
Principle: The derivatized analyte is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
Causality of Method Design: A common derivatization strategy for compounds with active hydrogens (like the N-H in the carbamate) is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active proton with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To ~1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 amu
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification and confirmation.
Principle: After separation by LC (as described in the HPLC section), the analyte enters the mass spectrometer's ion source (typically Electrospray Ionization - ESI), where it is ionized. The precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole.
Causality of Method Design: This technique is highly selective because it monitors a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). This allows for the confident detection and quantification of the analyte even in complex matrices. For this compound, positive ion ESI would be effective due to the presence of basic nitrogen atoms.
Experimental Protocol: LC-MS/MS Analysis
-
LC Conditions: Same as HPLC-UV protocol.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM Transitions:
-
Precursor Ion ([M+H]⁺): m/z 217.15
-
Product Ions (for quantification and confirmation): To be determined by direct infusion and fragmentation studies. Likely fragments would involve the loss of the tert-butyl group or cleavage of the amide bond.
-
-
Diagram: Decision-Making Workflow for Analytical Technique Selection
Caption: A logical workflow for selecting the appropriate analytical technique.
Comparative Summary
Table 2: Comparison of Analytical Techniques
| Parameter | FTIR | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | Functional Group ID | Purity, Quantification | Volatile Analysis | Trace Quantification, Confirmation |
| Sensitivity | Low (mg range) | Moderate (µg-ng range) | High (pg-fg range) | Very High (pg-fg range) |
| Specificity | Moderate | Moderate-High | High | Very High |
| Sample Prep | Minimal (ATR) | Simple (dissolution) | Complex (derivatization) | Simple (dissolution) |
| Analysis Time | Fast (< 5 min) | Moderate (15-30 min) | Moderate (20-40 min) | Moderate (15-30 min) |
| Cost | Low | Moderate | High | Very High |
| Limitations | Not quantitative, limited for isomers | Lower sensitivity than MS | Requires derivatization | Matrix effects can be an issue |
Conclusion: An Integrated Analytical Approach
For the comprehensive characterization of this compound, no single technique is sufficient. A self-validating analytical system employs an integrated approach. FTIR spectroscopy serves as the rapid, initial confirmation of the molecular structure, verifying the presence of the essential carbamate and amide functionalities. HPLC-UV then provides the robust, quantitative data for purity assessment, which is critical for quality control in any synthetic process. For ultimate sensitivity and structural confirmation, particularly in the presence of complex matrices or at low concentrations, LC-MS/MS is the unparalleled choice. While GC-MS is less ideal for this specific molecule due to the need for derivatization, it remains a powerful tool for identifying potential volatile impurities that may be present from the synthetic route.
By understanding the principles, strengths, and limitations of each technique, the researcher can design a logical and efficient analytical workflow, ensuring the highest level of confidence in the quality and identity of their synthesized compounds.
References
-
Restek Corporation. (2023). Effective Analysis of Carbamate Pesticides. Separation Science. [Link]
-
Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.[Link]
-
Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.[Link]
-
U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.[Link]
-
Thermo Fisher Scientific. Determination of Derivatized Carbamate Insecticides by GC-MS/MS.[Link]
-
PerkinElmer, Inc. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.[Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.[Link]
-
PubChem. This compound.[Link]
Sources
A Senior Application Scientist's Guide: Comparing Fmoc and Boc Strategies for the Synthesis of C-Terminal Dimethylamide Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, C-terminal modifications are a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the C-terminal N,N-dimethylamide is a prevalent modification conferring enhanced stability against enzymatic degradation and often modulating biological activity. The choice of solid-phase peptide synthesis (SPPS) strategy—the milder, orthogonal 9-fluorenylmethoxycarbonyl (Fmoc) approach or the classic, robust tert-butyloxycarbonyl (Boc) method—is a critical decision that dictates the entire synthetic workflow, from resin selection to final cleavage.
This guide provides an in-depth, objective comparison of the Fmoc and Boc strategies for the synthesis of C-terminal dimethylamide peptides. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer data-driven insights to empower you to select the optimal path for your specific target peptide.
At the Core: A Mechanistic Divergence
The fundamental difference between Fmoc and Boc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the iterative deprotection of the α-amino group.[1]
-
Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for temporary Nα-protection, which is typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[2] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed simultaneously with the peptide's cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[2][3] This orthogonality, where deprotection and cleavage occur under distinct chemical conditions, is a key advantage of the Fmoc strategy.[]
-
Boc/Bzl Strategy: The Boc strategy, a foundational method in SPPS, employs the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA.[5] Side-chain protecting groups are typically benzyl-based and require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[5][6]
This inherent chemical divergence has profound implications for the synthesis of C-terminal dimethylamide peptides, influencing the choice of resin, the method of dimethylamide formation, and the potential for side reactions.
The Synthetic Crossroads: Introducing the C-Terminal Dimethylamide
There are two primary pathways to introduce the C-terminal dimethylamide moiety in SPPS:
-
Direct Synthesis on a Pre-functionalized Resin: This involves starting the synthesis on a solid support already bearing the dimethylamide functionality.
-
On-Resin Amidation: This strategy involves synthesizing the peptide on a standard carboxylic acid-releasing resin, followed by a post-synthetic, on-resin amidation step with dimethylamine prior to cleavage.
The compatibility of these approaches with Fmoc and Boc chemistries is a critical consideration.
Fmoc Strategy: Navigating Base-Labile Terrain
The use of piperidine for Fmoc deprotection presents a potential challenge for on-resin dimethylamidation. The basic conditions required for Fmoc removal could lead to premature cleavage or side reactions if the linker attaching the peptide to the resin is also base-labile. Therefore, the most straightforward and recommended approach within the Fmoc framework is the use of a pre-functionalized resin.
Recommended Resin for Fmoc Synthesis:
-
Rink Amide Resin (and its derivatives like Rink Amide-AM): This is the resin of choice for preparing C-terminal peptide amides using the Fmoc strategy.[7][8] While commercially available Rink Amide resins typically yield a primary amide upon cleavage, a custom-synthesized N,N-dimethyl Rink Amide resin would be the ideal starting point. However, given the rarity of such commercially available resins, an on-resin modification of a suitable precursor is a more practical approach. A viable strategy is to start with a resin that allows for the attachment of dimethylamine before commencing peptide synthesis.
On-Resin Dimethylamidation in Fmoc SPPS: A Cautious Approach
While less common, on-resin amidation of a peptide anchored via an ester linkage (e.g., on Wang resin) can be attempted. This involves treating the fully assembled, side-chain protected peptide with dimethylamine. However, this approach is fraught with challenges:
-
Compatibility with the Linker: The ester linkage to Wang resin is susceptible to nucleophilic attack by dimethylamine, which could lead to premature cleavage.
-
Side Reactions: The basic nature of dimethylamine can promote side reactions such as aspartimide formation, especially in sequences containing aspartic acid.[9]
Given these potential complications, direct synthesis on a dimethylamide-functionalized support is the more robust strategy for Fmoc-based synthesis.
Boc Strategy: Leveraging Acid Stability
The Boc strategy's reliance on acidic conditions for Nα-deprotection makes it inherently more compatible with on-resin amidation using basic reagents like dimethylamine.
Recommended Approach for Boc Synthesis:
-
Synthesis on a Carboxylic Acid-Releasing Resin: The peptide is first assembled on a resin that yields a C-terminal carboxylic acid upon cleavage, such as PAM (Phenylacetamidomethyl) resin .[6] PAM resin is more stable to the repeated TFA treatments used for Boc deprotection compared to the original Merrifield resin.[6]
-
On-Resin Amidation with Dimethylamine: After the final Boc deprotection, the resin-bound peptide with a free N-terminus is neutralized. The C-terminal carboxylic acid is then activated in situ with a suitable coupling reagent, followed by the addition of dimethylamine. This direct amidation is generally efficient and avoids the need for specialized resins.
Comparative Analysis: Fmoc vs. Boc for Dimethylamide Peptides
| Feature | Fmoc Strategy | Boc Strategy | Rationale & Causality |
| Primary Synthetic Route | Pre-functionalized dimethylamide resin (ideal) or post-synthetic amidation (challenging). | On-resin amidation of a peptide on a carboxylic acid-releasing resin (e.g., PAM). | Fmoc's base-lability complicates on-resin amidation with dimethylamine. Boc's acid-based deprotection is orthogonal to the basic conditions of amidation. |
| Resin Choice | Custom N,N-dimethyl Rink Amide or similar. | PAM resin is a robust choice. | Rink Amide linkers are designed for Fmoc chemistry and acid-labile cleavage.[8] PAM linkers are stable to repeated TFA treatments in Boc synthesis.[6] |
| Cleavage Conditions | TFA-based cocktails (e.g., TFA/TIS/H₂O).[3] | Strong acids like HF or TFMSA.[5] | Milder cleavage in Fmoc is advantageous for sensitive peptides. Boc requires specialized, hazardous equipment for cleavage. |
| Potential Side Reactions | - Aspartimide formation (base-catalyzed).- Diketopiperazine formation at the dipeptide stage. | - Acid-catalyzed side reactions (e.g., t-butylation of Trp).- Aggregation of hydrophobic peptides can be less problematic.[5] | The choice of protecting groups and deprotection conditions dictates the side reaction profile. |
| Purity & Yield | Generally high for routine sequences. Can be affected by on-resin amidation side reactions. | Can provide higher yields for difficult or aggregating sequences due to protonation of the N-terminus during deprotection.[5] | The overall success depends heavily on the specific peptide sequence and the optimization of the dimethylamidation step. |
| Overall Complexity | Simpler cleavage procedure. Synthesis of a custom resin adds complexity. | On-resin amidation adds a step but is generally straightforward. Cleavage is more hazardous and complex. | The trade-off lies between the complexity of starting material preparation (Fmoc) and the final cleavage step (Boc). |
Experimental Protocols
Protocol 1: Fmoc-SPPS of a C-Terminal Dimethylamide Peptide (via On-Resin Amidation of Wang Resin - Illustrative)
Note: This protocol is for illustrative purposes and highlights the challenges. Direct synthesis on a pre-functionalized resin is preferred.
-
Resin Preparation: Swell Wang resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard carbodiimide activation method (e.g., DIC/Oxyma).
-
Peptide Elongation: Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling until the desired sequence is assembled.
-
N-Terminal Boc Protection: After the final Fmoc deprotection, protect the N-terminal amine with a Boc group (Boc₂O, DIPEA in DMF). This is crucial to prevent side reactions during the subsequent amidation step.
-
On-Resin Amidation:
-
Wash the resin thoroughly with DCM.
-
Swell the resin in a solution of 2 M dimethylamine in THF.
-
Allow the reaction to proceed for 24-48 hours at room temperature.
-
Monitor the reaction for the disappearance of the starting material (resin-bound peptide ester) and the appearance of the desired dimethylamide.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[3]
-
Precipitate the peptide in cold diethyl ether.
-
Purify by RP-HPLC.
-
Protocol 2: Boc-SPPS of a C-Terminal Dimethylamide Peptide (via On-Resin Amidation of PAM Resin)
-
Resin Preparation: Swell PAM resin in DCM for 1 hour.
-
First Amino Acid Loading: Couple the first Boc-protected amino acid to the resin using established protocols (e.g., cesium salt method).
-
Peptide Elongation: Perform iterative cycles of Boc deprotection (50% TFA in DCM) and amino acid coupling.
-
Final Boc Deprotection and Neutralization: After the final coupling step, deprotect the N-terminal Boc group and neutralize the resin with a solution of 10% DIPEA in DMF.
-
On-Resin Amidation:
-
Swell the neutralized peptide-resin in DMF.
-
Add a solution of the coupling reagent (e.g., 3 eq. HATU) and a base (e.g., 6 eq. DIPEA) in DMF.
-
Add a solution of dimethylamine (e.g., 10 eq. of 2M solution in THF).
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor for completion using a test cleavage and LC-MS analysis.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Perform HF or TFMSA cleavage using standard protocols with appropriate scavengers (e.g., anisole, p-cresol).
-
Precipitate the peptide in cold diethyl ether.
-
Purify by RP-HPLC.
-
Visualizing the Workflows
Fmoc Synthesis Workflow
Caption: Boc-SPPS workflow for dimethylamide peptides via on-resin amidation.
Conclusion and Recommendations
The choice between Fmoc and Boc strategies for the synthesis of C-terminal dimethylamide peptides is a nuanced decision that depends on the specific peptide sequence, available laboratory infrastructure, and the chemist's expertise.
-
For routine synthesis and laboratories not equipped for HF cleavage, the Fmoc strategy is generally preferred due to its milder cleavage conditions. However, the synthesis of a custom N,N-dimethylamide functionalized resin is a prerequisite for a robust and high-yielding process. On-resin amidation within the Fmoc framework is possible but carries a higher risk of side reactions and premature cleavage.
-
The Boc strategy offers a more straightforward and often higher-yielding route to C-terminal dimethylamide peptides through on-resin amidation on a standard PAM resin. This approach is particularly advantageous for synthesizing long or difficult sequences that are prone to aggregation. [5]The significant drawback of the Boc strategy is the requirement for hazardous strong acids (HF or TFMSA) and specialized equipment for the final cleavage step.
Ultimately, a thorough understanding of the underlying chemistry of both strategies, coupled with careful planning of the synthetic route, will enable the successful and efficient synthesis of high-quality C-terminal dimethylamide peptides for research and drug development.
References
-
How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved from [Link]
-
Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2014). Biopolymers, 102(2), 107-114. Retrieved from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2026). Journal of Peptide Science, 32(1), e70064. Retrieved from [Link]
-
Spps and side reactions in peptide synthesis. (n.d.). SlideShare. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed, 1(1), 1-10. Retrieved from [Link]
-
On-the-Resin N-Terminal Modification of Long Synthetic Peptides. (2012). The Open Biochemistry Journal, 6, 83-88. Retrieved from [Link]
-
Developments in peptide and amide synthesis. (2004). QSAR & Combinatorial Science, 23(10), 831-848. Retrieved from [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical amidation of peptide C-terminal in solution? (2016). ResearchGate. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science, 21(1), 2-27. Retrieved from [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2014). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2021). Chemical Reviews, 121(12), 7176-7239. Retrieved from [Link]
-
A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1. (1999). The Journal of Organic Chemistry, 64(23), 8411-8414. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-252. Retrieved from [Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. Retrieved from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (2001). ARKIVOC, 2001(1), 11-29. Retrieved from [Link]
-
New Trends in Peptide Coupling Reagents. (2001). Organic Preparations and Procedures International, 33(3), 203-303. Retrieved from [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
The latest SPPS application data - innovative solution for peptide chemistry. (n.d.). Biotage. Retrieved from [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013). Biopolymers, 100(4), 356-365. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cem.de [cem.de]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. [PDF] C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]-carbamate: Beyond the Certificate of Analysis
For professionals in drug discovery and chemical synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, reproducibility, and ultimate success of a multi-step synthetic campaign. The seemingly simple molecule, tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]-carbamate (CAS No. 72287-76-4), is a prime example of a specialized building block where quality, as certified by its Certificate of Analysis (CofA), directly translates to performance.
This guide provides an in-depth analysis of this reagent, moving beyond a superficial data sheet review. We will dissect the critical parameters of its CofA, compare its core chemical functionalities against viable alternatives, and provide actionable experimental protocols for its validation and use. The objective is to empower researchers to make informed decisions, transforming the CofA from a static quality document into a predictive tool for experimental success.
Decoding the Certificate of Analysis: A Predictive Tool for Synthesis
A Certificate of Analysis is the foundational promise of quality from a supplier. For a molecule like tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]-carbamate, which often enters complex synthetic pathways, each parameter on the CofA has direct and cascading implications for downstream reactions. Minor impurities or deviations can lead to significant losses in yield, complex purification challenges, and ambiguous results.
Key parameters must be scrutinized not just for passing a minimum threshold, but for understanding their impact on performance.
| Parameter | Analytical Method | Significance & Performance Impact |
| Purity | HPLC, LC-MS | Direct Yield Correlation: In a 5-step synthesis, starting with 95% pure material versus 99% pure material can be the difference between a final yield of 77% and 95%, assuming perfect reactions. Impurities can act as reaction inhibitors or lead to difficult-to-remove side products. |
| Identity | ¹H NMR, Mass Spectrometry (MS) | Structural Confirmation: Confirms the presence of the tert-butyl (Boc) group, the dimethylamide, and the ethyl backbone, ensuring you are working with the correct molecule. Misidentification leads to complete failure of the synthetic step. |
| Appearance | Visual Inspection | Early Warning System: A deviation from the expected "White to Off-White Solid" can indicate degradation, contamination, or issues with the manufacturing process. |
| Residual Solvents | Gas Chromatography (GC) | Reaction Compatibility: Certain residual solvents from purification (e.g., protic solvents like methanol) can interfere with sensitive organometallic or coupling reactions. |
Expert Insight: The purity value on a CofA should be considered the best-case scenario. Always anticipate minor side-products. A higher starting purity provides a significantly larger margin for error and simplifies downstream purification, saving valuable time and resources.
The Strategic Advantage: Dissecting the Molecular Architecture
The utility of tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]-carbamate lies in its bifunctional nature, offering a stable, protected amine that can be selectively revealed under specific conditions. This design is a strategic choice in organic synthesis.
The tert-Butoxycarbonyl (Boc) Protecting Group: An Acid-Labile Switch
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) while being readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1] This "on/off" capability is fundamental to multi-step synthesis.
The choice of a protecting group is a critical strategic decision based on the overall synthetic plan. The Boc group's acid lability makes it "orthogonal" to other common protecting groups, meaning one can be removed without affecting the other. This is crucial for selectively modifying different parts of a complex molecule.
Below is a diagram illustrating the acid-catalyzed deprotection mechanism, a fundamental reaction for utilizing this building block.
Caption: Comparison of synthetic routes.
Analysis:
-
Route A (Building Block): This approach is highly efficient. It involves two high-yielding steps: a clean deprotection and a standard amide coupling. The starting material's quality, confirmed by the CofA, ensures the intermediate fed into the coupling step is of high purity, maximizing the chances of success.
-
Route B (Linear): This route requires more steps, including the initial protection of N,N-dimethylglycine and its subsequent activation and coupling. Each additional step introduces the potential for yield loss and the need for intermediate purification, making it less atom-economical and more time-consuming.
The use of the pre-formed tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]-carbamate building block is a superior strategy for efficiency and speed in research and development.
Experimental Protocols for Validation and Application
Trust, but verify. While a CofA is essential, it is good practice, especially when starting a new project or using a new batch, to perform a quick in-house validation.
Protocol 1: QC Verification via HPLC-MS
Objective: To confirm the identity (by mass) and purity (by UV chromatogram) of the material.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute 1:10 in a 50:50 mixture of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Instrumentation: Use a standard Reverse-Phase HPLC system (e.g., C18 column) coupled to a Mass Spectrometer.
-
HPLC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 210 nm.
-
-
MS Method:
-
Mode: Electrospray Ionization Positive (ESI+).
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
The UV chromatogram should show a single major peak (>98% area).
-
The mass spectrum for this peak should show an ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 203.26.
-
This self-validating system ensures that the material in the bottle matches the specifications on the CofA before committing it to a complex reaction.
Protocol 2: Representative Boc-Deprotection and Amide Coupling
Objective: To use the title compound to acylate a primary amine (e.g., Benzylamine as a model).
-
Boc-Deprotection:
-
Dissolve 1 equivalent of tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]-carbamate in Dichloromethane (DCM).
-
Add 10 equivalents of Trifluoroacetic Acid (TFA) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of TFA. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling (using HATU):
-
In a separate flask, dissolve the resulting amine salt (1 equiv.), a carboxylic acid (R-COOH, 1 equiv.), and HATU (1.1 equiv.) in N,N-Dimethylformamide (DMF).
-
Cool the mixture to 0 °C.
-
Add N,N-Diisopropylethylamine (DIEA) (3 equiv.) dropwise. The base neutralizes the amine salt and facilitates the coupling.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The choice of HATU as a coupling reagent is due to its high efficiency and low rate of racemization for chiral substrates. DIEA is used as a non-nucleophilic base to neutralize the reaction without competing in the coupling. This protocol represents a robust and common method for creating the desired amide bond.
Conclusion
Tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]-carbamate is more than just a chemical with a CAS number; it is a precisely designed tool for synthetic chemistry. A thorough understanding of its Certificate of Analysis provides the initial confidence in its quality, while an appreciation for its chemical properties in comparison to other synthetic alternatives allows for its strategic and efficient deployment. By validating its quality and applying it through optimized protocols, researchers in drug development can accelerate their projects, ensuring that the foundation of their synthesis is as robust and reliable as the science they aim to discover.
References
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
PubChem. tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. [Link] [2]6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link] [1]7. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link] [3][4]8. N,N-Dimethylglycine (DMG) in Pharmaceutical Synthesis: A Key Intermediate from China. NINGBO INNO PHARMCHEM CO.,LTD. [Link] [5]9. N,N-Dimethylglycine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link] [6]10. Wikipedia. Dimethylglycine. [Link] [7]11. Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351.
-
N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC - NIH. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H18N2O3 | CID 11401437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Dimethylglycine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and accountability. The compounds we synthesize and handle, such as tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, are often novel, with limited published safety data. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding our procedures in the established principles of chemical safety and regulatory compliance. Our primary directive is to ensure that from the moment waste is generated to its final disposal, every step is deliberate, safe, and verifiable, protecting both laboratory personnel and the environment.
This protocol is built upon the foundational principles of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[1][2] As the generator of the waste, you are responsible for its safe management until it is ultimately destroyed or rendered non-hazardous by a licensed facility.
Hazard Assessment & Essential Protective Measures
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative risk assessment must be performed based on its constituent functional groups: a carbamate ester and a dimethylamide. Carbamate esters can exhibit toxicity and may act as cholinesterase inhibitors, while related compounds show potential for causing skin and eye irritation or damage.[3][4][5] Therefore, this compound must be handled as hazardous chemical waste until proven otherwise.
Causality: The rationale for treating this compound as hazardous stems from the potential for unforeseen reactivity and toxicity. Assuming a high hazard level mandates the use of stringent controls, which is the cornerstone of a proactive safety culture. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of potential aerosols or vapors.
Table 1: Personal Protective Equipment (PPE) & Engineering Controls
| Control Type | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | Primary control to prevent inhalation exposure to dust, aerosols, or vapors. |
| Eye/Face | Chemical Splash Goggles | Protects against splashes of solutions or accidental contact with solid particles. |
| Hand | Chemical-Resistant Gloves (Nitrile) | Prevents dermal absorption, a common exposure route for carbamates.[3] |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. |
The Core Principle: Waste Segregation and Containment
The first and most critical step in proper waste management is segregation. Under no circumstances should this compound waste be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
Causality: Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[3] Accidental mixing can lead to exothermic reactions, polymerization, or the generation of toxic gases. Segregation is a self-validating system; by keeping waste streams pure, we eliminate the variable of unknown cross-reactivity.
Your designated waste container must adhere to the following RCRA satellite accumulation area requirements:[6]
-
Material Compatibility: The container must be constructed of a material compatible with the waste, such as high-density polyethylene (HDPE).[3][6]
-
Condition: The container must be in good condition, free from leaks or defects.
-
Closure: The container must be kept securely closed at all times, except when actively adding waste.[6] This is not merely a suggestion but a regulatory mandate to prevent the release of vapors and to avoid spills.
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final hand-off to your institution's EHS department for disposal, typically via incineration.[7]
Step 3.1: Waste Generation and Primary Containment
-
Solid Waste: Unused or expired solid this compound should be placed directly into your designated hazardous waste container.[3] Do not leave it on a balance or weighing paper.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a compatible, sealed container designated for this specific liquid waste stream. The solvent itself may have its own hazardous characteristics that must be accounted for.
-
Contaminated Materials: Any item that has come into contact with the compound is considered hazardous waste. This includes gloves, pipette tips, weighing papers, and contaminated bench paper. These items must be placed in the designated solid waste container.[3]
Step 3.2: Labeling the Waste Container
Proper labeling is a critical compliance and safety requirement. An improperly labeled container will be rejected by your EHS department. The label must be filled out completely and legibly, including:[2]
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
A complete list of all contents, including solvents, with their approximate concentrations or percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The name of the principal investigator or laboratory contact.
-
The date accumulation began (the date the first drop of waste entered the container).
Step 3.3: Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: This initial solvent rinse is now hazardous waste and must be collected in your designated liquid waste container for this stream.[3]
-
Secondary Cleaning: After the initial hazardous rinse is collected, the glassware can typically undergo standard laboratory washing procedures.
Step 3.4: Arranging for Final Disposal
Once your waste container is full or you have completed the project, it must be moved from the satellite accumulation area (your lab) to your institution's central hazardous waste storage area.
-
Ensure the container lid is tightly sealed and the label is complete and accurate.
-
Contact your institution's EHS department to schedule a waste pickup. Do not move hazardous waste containers through public areas yourself unless you have been specifically trained and authorized to do so.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from working with this compound.
Sources
- 1. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 2. uhcl.edu [uhcl.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Hazard Analysis: A Precautionary Approach
Given the lack of a dedicated SDS for tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, we must infer its potential hazards from analogous chemical structures. Compounds sharing the tert-butyl carbamate and dimethylamide functionalities suggest a potential for skin and eye irritation, and possible toxicity if ingested or inhaled. Therefore, we will operate under the assumption that this compound may possess the following hazards:
-
Skin Irritation: Similar carbamates and amides can cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be toxic.[1]
It is crucial to handle this compound with the same level of caution as a substance with known toxicological properties until more specific data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. | Prevents direct skin contact and potential absorption. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if aerosolization is likely. | Prevents inhalation of potentially harmful dust or aerosols. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for minimizing exposure and ensuring safe handling.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][4]
-
Pre-Use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing and Transfer:
-
Perform all weighing and transfers within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the solid with care to avoid generating dust.
-
-
In-Use Precautions:
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully cover with an inert absorbent material (e.g., sand or vermiculite) to prevent dust formation. Do not use combustible materials like paper towels for the initial containment of a dry spill.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., weighing boats, gloves, absorbent materials) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4]
By adhering to these conservative yet essential safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for both innovation and the individuals driving it.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
